P160 peptide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C74H105N17O17S |
|---|---|
Peso molecular |
1536.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C74H105N17O17S/c1-40(2)35-56(73(107)108)89-67(101)54(36-43-15-8-7-9-16-43)87-63(97)49(19-12-31-79-74(77)78)82-64(98)50(26-28-59(75)93)83-66(100)53(37-44-22-24-46(92)25-23-44)86-62(96)42(5)81-69(103)57-20-13-32-90(57)71(105)52(27-29-60(94)95)85-65(99)51(30-34-109-6)84-68(102)55(38-45-39-80-48-18-11-10-17-47(45)48)88-70(104)58-21-14-33-91(58)72(106)61(76)41(3)4/h7-11,15-18,22-25,39-42,49-58,61,80,92H,12-14,19-21,26-38,76H2,1-6H3,(H2,75,93)(H,81,103)(H,82,98)(H,83,100)(H,84,102)(H,85,99)(H,86,96)(H,87,97)(H,88,104)(H,89,101)(H,94,95)(H,107,108)(H4,77,78,79)/t42-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 |
Clave InChI |
WXOHJWHNEMTSAT-YZVGNEOXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
P160 Peptide: A Technical Guide to its Sequence, Structure, and Function
Introduction
The P160 peptide is a synthetic dodecapeptide that has garnered significant interest in the fields of oncology and drug delivery due to its remarkable ability to selectively target and internalize into cancer cells.[1][2] Initially identified through phage display technology, P160 has demonstrated high binding affinity for specific cancer cell lines, making it a promising candidate for the development of targeted therapeutics and diagnostic agents.[3] This technical guide provides a comprehensive overview of the this compound, including its sequence, physicochemical properties, putative structure, mechanism of action, and detailed experimental protocols for its synthesis and characterization.
This compound: Core Data
The fundamental characteristics of the this compound are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | Val-Pro-Trp-Met-Glu-Pro-Ala-Tyr-Gln-Arg-Phe-Leu (VPWMEPAYQRFL) | [4] |
| Molecular Formula | C₇₄H₁₀₅N₁₇O₁₇S | [4] |
| Molecular Weight | 1536.79 g/mol | [4] |
| Target Receptor | Keratin 1 (KRT1) | [4][5] |
| Binding Affinity (Kd) | ~1.1 µM for KRT1 on breast cancer cells | [5] |
| Primary Function | Cancer cell targeting and enhanced cellular uptake of conjugated molecules.[1][4] |
This compound Structure
As of the latest available data, there is no experimentally determined three-dimensional (3D) structure of the this compound from techniques such as X-ray crystallography or NMR spectroscopy. However, the structure of this short, linear peptide is likely to be flexible in solution. Computational modeling approaches can be employed to predict its conformational ensemble.
Caption: Putative signaling and internalization pathway of the this compound.
Experimental Protocols
This section details the methodologies for the synthesis, labeling, and functional characterization of the this compound.
Solid-Phase Peptide Synthesis (SPPS) of P160
P160 (VPWMEPAYQRFL) can be synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry. [3] Materials:
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, etc.)
-
Rink Amide MBHA resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Leu):
-
Deprotect the resin with 20% piperidine in DMF.
-
Activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid to the resin and couple for 2 hours.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Phe, Arg, Gln, Tyr, Ala, Pro, Glu, Met, Trp, Pro, Val).
-
Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
dot
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of P160.
Radiolabeling of P160 for In Vitro and In Vivo Studies
For tracking and quantification, P160 can be radiolabeled with isotopes such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I) on the tyrosine residue. [1][3] Materials:
-
Purified this compound
-
Na¹²⁵I or Na¹³¹I
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate (B84403) buffer (pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
Procedure:
-
Dissolve the this compound in phosphate buffer.
-
Add Na¹²⁵I to the peptide solution.
-
Initiate the iodination reaction by adding Chloramine-T.
-
Incubate for 1-2 minutes at room temperature.
-
Quench the reaction by adding sodium metabisulfite.
-
Separate the radiolabeled peptide from free iodine using a size-exclusion chromatography column.
-
Determine the radiolabeling efficiency and purity by radio-TLC or radio-HPLC.
In Vitro Cell Binding Assay
This assay determines the binding affinity of P160 to cancer cells. [2][3] Materials:
-
Cancer cell lines (e.g., MDA-MB-435 breast cancer, WAC 2 neuroblastoma) [2][3]* Radiolabeled P160 (e.g., ¹²⁵I-P160)
-
Unlabeled P160 (for competition assay)
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Plate cancer cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
For total binding, add a known concentration of radiolabeled P160 to the cells.
-
For non-specific binding, add the radiolabeled P160 along with a large excess of unlabeled P160.
-
Incubate at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
Wash the cells with ice-cold binding buffer to remove unbound peptide.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation binding experiments with increasing concentrations of radiolabeled P160 to determine the Kd and Bmax.
Peptide Internalization Assay via Confocal Microscopy
This assay visualizes the internalization of P160 into cancer cells. [2] Materials:
-
Fluorescently labeled P160 (e.g., FITC-P160)
-
Cancer cell lines
-
Glass-bottom culture dishes
-
Cell culture medium
-
Paraformaldehyde (for fixing)
-
DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Seed cancer cells on glass-bottom dishes.
-
Incubate the cells with FITC-P160 in culture medium at 37°C for various time points (e.g., 30 min, 1h, 2h).
-
Wash the cells with PBS to remove non-internalized peptide.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a confocal microscope. The green fluorescence from FITC-P160 will indicate its subcellular localization.
dot
Caption: Workflow for P160 internalization assay using confocal microscopy.
Conclusion
The this compound represents a significant advancement in the field of targeted cancer therapy. Its specific binding to the KRT1 receptor and subsequent internalization into cancer cells provide a robust mechanism for the delivery of therapeutic and diagnostic agents. The experimental protocols outlined in this guide offer a framework for the synthesis, characterization, and functional evaluation of P160 and its derivatives. Further research into the detailed signaling pathways activated by P160 and the development of P160-drug conjugates holds immense promise for the future of oncology.
References
- 1. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
P160 Peptide: A Technical Guide to its Discovery and Origin from Phage Display
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, origin, and characterization of the P160 peptide (VPWMEPAYQRFL), a 12-amino acid sequence identified through phage display technology. P160 has demonstrated a notable affinity and specificity for neuroblastoma cells, positioning it as a promising candidate for targeted drug delivery and diagnostic applications in oncology. This document details the experimental methodologies employed in its discovery and subsequent characterization, presents quantitative binding and internalization data, and outlines the workflows and logical relationships involved in its identification and validation. While the primary focus of existing research has been on its utility as a targeting moiety, this guide also addresses the current knowledge regarding its potential interaction with cellular signaling pathways.
Discovery and Origin of the this compound
The this compound was originally identified by Zhang et al. through a process of affinity selection using a phage display peptide library against the human neuroblastoma cell line, WAC 2.[1][2] Phage display is a powerful high-throughput screening technique that allows for the presentation of a vast diversity of peptides on the surface of bacteriophages, enabling the selection of peptides that bind to a specific target.[3]
Phage Display Screening
The fundamental principle behind the discovery of P160 involved incubating a library of phages, each displaying a unique peptide sequence, with WAC 2 neuroblastoma cells. Phages that did not bind to the cells were washed away, while those that did were eluted, amplified, and subjected to subsequent rounds of selection. This iterative process, known as biopanning, enriches the phage population for sequences with high affinity for the target cells.
While the precise, detailed protocol from the original discovery is not fully available in the public domain, the general methodology for such a whole-cell phage display screening is outlined below.
Experimental Workflow for Phage Display-based Discovery of P160
Caption: Phage display workflow for the discovery of the this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of the this compound.
Solid-Phase Peptide Synthesis (SPPS) of P160
P160 (VPWMEPAYQRFL) is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[4][5][6]
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents: DMF, DCM, Ether
-
HPLC for purification
-
Mass spectrometer for verification
Protocol:
-
Resin Preparation: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Leucine) to the resin using a coupling agent and a base in DMF.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the P160 sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify it using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized this compound by mass spectrometry.
Radiolabeling of P160 with Iodine-125 (B85253)
P160 is radiolabeled with ¹²⁵I for use in binding and biodistribution studies.[4][7][8] The tyrosine residue in the P160 sequence allows for direct iodination.
Materials:
-
Synthesized this compound
-
Na¹²⁵I
-
Oxidizing agent (e.g., Chloramine-T or Iodo-Gen)
-
Quenching solution (e.g., sodium metabisulfite)
-
Phosphate (B84403) buffer (pH 7.4)
-
Purification column (e.g., Sephadex G-10)
Protocol:
-
Dissolve the this compound in phosphate buffer.
-
Add Na¹²⁵I to the peptide solution.
-
Initiate the reaction by adding the oxidizing agent (e.g., Chloramine-T).
-
Allow the reaction to proceed for a short duration (e.g., 60-90 seconds).
-
Quench the reaction by adding a quenching solution.
-
Purify the ¹²⁵I-labeled P160 from free ¹²⁵I using a size-exclusion chromatography column.
-
Determine the radiochemical purity and specific activity of the labeled peptide.
In Vitro Cell Binding Assay
This assay quantifies the binding of ¹²⁵I-P160 to neuroblastoma cells.[2]
Materials:
-
WAC 2 neuroblastoma cells
-
¹²⁵I-labeled P160
-
Unlabeled P160 (for competition assay)
-
Cell culture medium
-
PBS
-
Gamma counter
Protocol:
-
Seed WAC 2 cells in multi-well plates and culture until they reach the desired confluency.
-
Wash the cells with serum-free medium.
-
Add ¹²⁵I-P160 to the wells at a specific concentration. For competition assays, add increasing concentrations of unlabeled P160 along with the radiolabeled peptide.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with ice-cold PBS to remove unbound peptide.
-
Lyse the cells and measure the radioactivity in a gamma counter to determine the amount of bound peptide.
In Vitro Internalization Assay
This assay determines the extent to which P160 is internalized by neuroblastoma cells.[2]
Materials:
-
WAC 2 neuroblastoma cells
-
¹²⁵I-labeled P160
-
Acid wash buffer (e.g., glycine-HCl, pH 2.8)
-
Cell lysis buffer
-
PBS
-
Gamma counter
Protocol:
-
Perform the binding assay as described above (steps 1-4).
-
After incubation, wash the cells with ice-cold PBS.
-
To differentiate between surface-bound and internalized peptide, incubate the cells with an acid wash buffer to strip off surface-bound radioactivity.
-
Collect the acid wash supernatant (surface-bound fraction).
-
Wash the cells again with PBS.
-
Lyse the cells to release the internalized peptide (internalized fraction).
-
Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
In Vivo Biodistribution Studies
These studies evaluate the distribution of ¹²⁵I-P160 in tumor-bearing animal models.[4]
Materials:
-
Tumor-bearing mice (e.g., nude mice with WAC 2 xenografts)
-
¹²⁵I-labeled P160
-
Saline solution
-
Anesthesia
-
Dissection tools
-
Gamma counter
Protocol:
-
Inject a known amount of ¹²⁵I-P160 intravenously into the tail vein of tumor-bearing mice.
-
At specific time points post-injection, anesthetize and euthanize the mice.
-
Dissect and collect tumors and various organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Quantitative Data
The following tables summarize the available quantitative data for the this compound.
Table 1: In Vitro Binding and Internalization of ¹²⁵I-P160 on WAC 2 Neuroblastoma Cells
| Parameter | Value | Conditions | Reference |
| Binding Inhibition | Up to 95% | Competition with unlabeled P160 | [2][4] |
| Internalization | ~50% of total bound activity | 1-hour incubation at 37°C | [2][4] |
Table 2: In Vitro Binding of ¹²⁵I-P160 on MDA-MB-435 Breast Cancer Cells
| Parameter | Value | Conditions | Reference |
| IC₅₀ | 0.6 µM | Competition with unlabeled P160 | [9] |
| Binding Inhibition | Up to 95% | Competition with unlabeled P160 | [9] |
| Internalization | ~40% of total bound activity | 1-hour incubation at 37°C | [9] |
Note: A specific binding affinity (Kd) value for P160 to WAC 2 cells has not been reported in the reviewed literature.
Table 3: In Vivo Biodistribution of ¹³¹I-P160 in WAC 2 Tumor-Bearing Mice (1-hour post-injection)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) |
| Tumor | ~4.0 |
| Blood | ~3.5 |
| Heart | ~1.0 |
| Lungs | ~2.5 |
| Liver | ~2.0 |
| Spleen | ~1.5 |
| Kidneys | ~1.5 |
| Muscle | ~0.5 |
| Bone | ~1.0 |
Data is approximated from graphical representations in the cited literature.[10]
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature to suggest that the this compound modulates a specific signaling pathway in neuroblastoma cells. The primary focus of research has been on its high affinity and specific binding to the cell surface, followed by internalization. This suggests that P160's main utility, as currently understood, is as a targeting ligand for the delivery of therapeutic or diagnostic agents into neuroblastoma cells.
The logical relationship for P160's interaction with neuroblastoma cells can be visualized as follows:
References
- 1. A PCNA-Derived Cell Permeable Peptide Selectively Inhibits Neuroblastoma Cell Growth | PLOS One [journals.plos.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
P160 Peptide: A Dual Identity in Cancer Therapeutics
References
- 1. Keratin 1 as a Cell-surface Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Breast Cancer Targeting Peptide Binds Keratin 1: A New Molecular Marker for Targeted Drug Delivery to Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miR-137 Targets p160 Steroid Receptor Coactivators SRC1, SRC2, and SRC3 and Inhibits Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of improved SRC-3 inhibitors as breast cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A peptide antagonist of Prep1-p160 interaction improves ceramide-induced insulin resistance in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bufalin is a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bufalin is a potent small-molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of SRC-3 as a potential therapeutic strategy for aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
P160 Peptide's Affinity for Keratin 1: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity between the P160 peptide and Keratin 1 (KRT1), a significant interaction with potential therapeutic and diagnostic applications in oncology, particularly in breast cancer. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and a conceptual framework of the associated signaling pathways.
Core Findings: P160 and its Analogue Exhibit Micromolar Affinity for KRT1
The this compound, a 12-mer originally identified through phage display, and its 10-mer analogue, 18-4, have been demonstrated to bind to Keratin 1 with high affinity.[1][2] This interaction is a key factor in the peptide's ability to target breast cancer cells, where KRT1 is highly expressed.[1][2] The binding affinity has been quantified using Surface Plasmon Resonance (SPR), revealing dissociation constants (Kd) in the low micromolar range, indicating a strong and specific interaction.
Quantitative Binding Affinity Data
| Peptide | Target Protein | Method | Dissociation Constant (Kd) | Reference |
| P160 | Keratin 1 (KRT1) | Surface Plasmon Resonance (SPR) | ~ 1.1 µM | [1][2] |
| 18-4 (analogue) | Keratin 1 (KRT1) | Surface Plasmon Resonance (SPR) | ~ 0.98 µM | [1][2] |
Experimental Foundation: Methodologies for Characterizing the P160-KRT1 Interaction
The identification and characterization of the P160-KRT1 binding interaction have been achieved through a multi-faceted experimental approach. The following sections detail the key methodologies employed.
Identification of KRT1 as the P160 Receptor
The initial step in understanding the this compound's mechanism of action was to identify its cellular receptor. This was accomplished using a combination of affinity-based protein purification and mass spectrometry.
Experimental Workflow for KRT1 Identification
Caption: Workflow for the identification of KRT1 as the this compound's binding partner.
The protocol involves:
-
Affinity Purification: The this compound is immobilized on a solid support, which is then incubated with a lysate derived from breast cancer cells. Proteins that bind to the this compound are captured.
-
Mass Spectrometry: After washing away non-specific binders, the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteomic Analysis: The mass spectrometry data is then analyzed using proteomic databases to identify the bound proteins, which led to the identification of Keratin 1.[1][2]
Confirmation of KRT1 Expression and P160 Binding
Following the initial identification, the expression of KRT1 in breast cancer cells and its specific interaction with P160 were confirmed using standard molecular and cell biology techniques.
-
Western Blot: This technique was used to confirm the presence and expression level of KRT1 protein in MCF-7 breast cancer cells.[1][2]
-
Immunocytochemistry: This method provided visual confirmation of KRT1's presence and localization within the MCF-7 breast cancer cells.[1][2]
Quantitative Measurement of Binding Affinity
Surface Plasmon Resonance (SPR) was the primary method used to obtain quantitative data on the binding affinity between the this compound (and its analogue 18-4) and KRT1.
SPR Experimental Workflow
Caption: A simplified workflow of the Surface Plasmon Resonance (SPR) experiment.
The general protocol for the SPR experiment is as follows:
-
Immobilization: Purified KRT1 protein is immobilized on the surface of a sensor chip.
-
Injection: A solution containing the this compound (the analyte) is flowed over the sensor chip surface.
-
Detection: The binding of the this compound to the immobilized KRT1 is detected in real-time by measuring the change in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgram provides data on the association and dissociation rates, from which the dissociation constant (Kd) can be calculated, providing a quantitative measure of the binding affinity.[1][2]
Signaling Implications and Therapeutic Potential
The binding of the this compound to KRT1 on the surface of cancer cells has been shown to trigger cellular uptake of the peptide.[3] This internalization is significant as it opens the door for using P160 as a targeting moiety for drug delivery.[1][2][3] A conjugate of the P160 analogue (18-4) with the antimicrobial peptide MccJ25 demonstrated preferential cytotoxicity towards breast cancer cells, inducing cell death by apoptosis.[1][2]
While the precise downstream signaling cascade initiated by P160 binding to KRT1 is still under investigation, it is known that keratins can regulate various signaling pathways involved in cell growth, motility, and apoptosis. The P160-KRT1 interaction may modulate these pathways to induce its anti-cancer effects.
Hypothesized Signaling Pathway
Caption: A hypothesized signaling pathway following P160 binding to KRT1 on cancer cells.
This proposed pathway illustrates the potential mechanism by which P160-targeted therapies could exert their effects, culminating in the selective elimination of cancer cells. Further research is warranted to fully elucidate the intricate signaling networks involved.
References
The P160 Peptide: A Technical Guide to Targeting Breast Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies is a cornerstone of modern oncology, aiming to enhance the efficacy of anticancer agents while minimizing off-target toxicity. In the context of breast cancer, one of the most prevalent malignancies in women, the identification of tumor-specific ligands for targeted drug delivery is of paramount importance. The P160 peptide, a 12-amino acid sequence (VPWMEPAYQRFL), has emerged as a promising tool for selectively targeting breast carcinoma cells.[1][2] This technical guide provides an in-depth overview of the role of the this compound in breast cancer therapy, focusing on its mechanism of action, therapeutic potential, and the experimental methodologies used to evaluate its efficacy.
The this compound and Its Target Receptor: Keratin 1
The this compound was identified through phage display technology and has demonstrated a strong binding affinity for breast cancer cell lines such as MCF-7 and MDA-MB-435.[1][2] Subsequent research has identified Keratin 1 (KRT1), a type II intermediate filament protein, as the specific cell-surface receptor for P160 on breast cancer cells.[3][4] KRT1 is notably overexpressed on the surface of various cancer cells, including breast cancer, while its expression on the surface of normal cells is limited, making it an attractive target for selective drug delivery.[4]
The binding affinity of P160 to KRT1 has been quantified using surface plasmon resonance (SPR), revealing a dissociation constant (Kd) of approximately 1.1 µM.[5][6] An enzymatically stable analogue of P160, the 10-mer peptide 18-4, exhibits an even higher affinity for KRT1 with a Kd of 0.98 µM.[5][6] Competition binding assays with radiolabeled P160 on MDA-MB-435 cells have shown an IC50 value of 0.6 µM for the unlabeled peptide, further confirming a specific and high-affinity interaction.[7]
Mechanism of Action: Targeted Drug Delivery and Internalization
The primary role of the this compound in targeting breast carcinoma is to act as a homing device, delivering conjugated cytotoxic payloads specifically to KRT1-expressing cancer cells. This targeted delivery system is designed to increase the therapeutic index of anticancer drugs by concentrating them at the tumor site and reducing systemic exposure.
Upon binding to KRT1 on the cancer cell surface, the P160-payload conjugate is internalized.[8] Studies have indicated that this is a receptor-mediated endocytosis process, likely involving clathrin-coated pits.[4][9][10] This internalization mechanism allows for the efficient delivery of the therapeutic agent into the cytoplasm of the cancer cell, where it can exert its cytotoxic effects.
dot
Caption: Targeted drug delivery via the this compound.
Therapeutic Efficacy of P160-Conjugates
The therapeutic potential of the this compound has been demonstrated through its conjugation with various cytotoxic agents, including the pro-apoptotic peptide Microcin J25 (MccJ25) and the chemotherapeutic drug Doxorubicin (B1662922).
Cytotoxicity of P160-Drug Conjugates
The efficacy of P160-drug conjugates has been evaluated by determining their half-maximal inhibitory concentration (IC50) in different breast cancer cell lines. These studies highlight the selective toxicity of the conjugates towards cancer cells overexpressing KRT1, while showing reduced toxicity to non-cancerous cells.
| Conjugate | Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| P160 analogue (18-4)-Doxorubicin (Thioether linkage) | MDA-MB-231 | Triple-Negative Breast Cancer | 1.3 | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.7 | [11] | |
| MCF-10A | Non-cancerous breast epithelial | 38.6 | [11] | |
| P160 analogue (18-4)-Doxorubicin (Hydrazone linkage) | MDA-MB-231 | Triple-Negative Breast Cancer | 2.2 | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.2 | [11] | |
| MCF-10A | Non-cancerous breast epithelial | 15.1 | [11] | |
| Free Doxorubicin | MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.35 | [11] | |
| MCF-10A | Non-cancerous breast epithelial | 0.24 | [11] | |
| Crude MccJ25 | MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~1.2 (µg/ml) | [12] |
Induction of Apoptosis
The cytotoxic effects of P160-drug conjugates are primarily mediated through the induction of apoptosis in the target cancer cells. The delivered payload, such as MccJ25 or Doxorubicin, triggers the apoptotic cascade, leading to programmed cell death.
Studies with crude MccJ25 on MCF-7 cells have shown a significant increase in apoptosis, with up to 86% of cells undergoing apoptosis after treatment.[12] This was accompanied by a decrease in the expression of the anti-apoptotic protein BCL2 and the transcription factor STAT3.[12] Doxorubicin is a well-known inducer of apoptosis, and its targeted delivery via P160 is expected to enhance this effect in KRT1-positive cancer cells. The apoptotic pathway initiated by Doxorubicin often involves the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of Poly (ADP-ribose) polymerase (PARP).[13]
dot
Caption: Generalized apoptotic pathway induced by P160-delivered drugs.
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the interaction and efficacy of the this compound and its conjugates.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of P160-drug conjugates on breast cancer cell lines.
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) and a non-cancerous control cell line (e.g., MCF-10A) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the P160-drug conjugate, the free drug, and the this compound alone for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the P160-drug conjugate at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
-
Protein Extraction: Treat cells with the P160-drug conjugate, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
dot
Caption: Workflow for evaluating P160-drug conjugate efficacy.
Conclusion and Future Perspectives
The this compound represents a significant advancement in the targeted therapy of breast cancer. Its high affinity and specificity for Keratin 1, a cell-surface receptor overexpressed on breast cancer cells, make it an excellent candidate for the development of peptide-drug conjugates. The ability of P160 to deliver cytotoxic payloads directly to tumor cells, leading to their apoptotic demise while sparing healthy tissues, holds immense promise for improving therapeutic outcomes and reducing the adverse effects of conventional chemotherapy.
Future research should focus on further optimizing the P160-drug conjugates, including the linker chemistry and the choice of cytotoxic payload, to maximize their stability and efficacy. In vivo studies in relevant animal models are crucial to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of these conjugates. Furthermore, a deeper understanding of the downstream signaling events following P160-KRT1 interaction could unveil novel therapeutic targets and combination strategies. Ultimately, the continued development of P160-based therapies could lead to more effective and personalized treatments for breast cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in peptide-based therapeutic strategies for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Keratin 1 as a Cell-surface Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionavis.com [bionavis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide-Drug Conjugate Targeting Keratin 1 Inhibits Triple-Negative Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clathrin-mediated endocytosis of quantum dot-peptide conjugates in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor-mediated endocytosis of keratinocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HuR inhibition overcomes cFLIP-mediated doxorubicin resistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
P160 Peptide: A Novel Ligand for Targeted Neuroblastoma Cell Recognition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk and recurrent cases. The development of targeted therapies that can specifically recognize and eliminate neuroblastoma cells while minimizing off-target toxicity is a critical area of research. The P160 peptide, a dodecapeptide with the sequence VPWMEPAYQRFL, has emerged as a promising agent for the specific targeting of neuroblastoma cells.[1] Identified through phage display technology, P160 exhibits high affinity and selectivity for the human neuroblastoma cell line WAC2.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound's function in neuroblastoma cell recognition, including its binding and internalization characteristics, relevant experimental methodologies, and a discussion of its potential therapeutic applications.
Introduction
The quest for targeted cancer therapies has led to the exploration of various molecular entities capable of distinguishing malignant cells from their normal counterparts. Peptides, due to their small size, ease of synthesis, and high specificity, represent a promising class of targeting ligands. The this compound was discovered through the screening of a phage display library against the human neuroblastoma cell line WAC2.[1] Subsequent studies have demonstrated its ability to bind to these cells with high specificity and undergo internalization, making it an attractive candidate for the development of targeted drug delivery systems, diagnostic imaging agents, and novel therapeutic strategies against neuroblastoma.[1]
This compound: Characteristics and Binding Profile
The this compound is a linear sequence of twelve amino acids: Val-Pro-Trp-Met-Glu-Pro-Ala-Tyr-Gln-Arg-Phe-Leu.[1] Studies have indicated that the core sequence EPAYQR may be of particular significance for its binding activity.[1]
Binding Specificity and Affinity
P160 demonstrates a high degree of specificity for neuroblastoma cells. In competitive binding assays using the WAC2 human neuroblastoma cell line, unlabeled P160 was able to inhibit the binding of radiolabeled P160 by up to 95%, indicating a specific and saturable binding interaction.[1] While a precise dissociation constant (Kd) for the P160-WAC2 interaction has not been reported, the high level of displacement by the unlabeled peptide suggests a strong binding affinity. For context, in studies with human breast cancer cell lines, an IC50 value of 0.6 µmol/L was determined.[2]
Internalization into Neuroblastoma Cells
A crucial feature of P160 for its therapeutic potential is its ability to be internalized by neuroblastoma cells. Following binding to the cell surface, approximately 50% of the total bound P160 is internalized into WAC2 neuroblastoma cells.[1] This cellular uptake is a critical step for the delivery of conjugated therapeutic payloads, such as cytotoxic drugs or radionuclides, directly into the cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the this compound's interaction with neuroblastoma cells.
Table 1: In Vitro Binding and Internalization of this compound in WAC2 Neuroblastoma Cells
| Parameter | Value | Reference |
| Peptide Sequence | VPWMEPAYQRFL | [1] |
| Core Binding Motif (putative) | EPAYQR | [1] |
| Inhibition of Binding (by unlabeled P160) | Up to 95% | [1] |
| Internalization Rate (% of total bound) | ~50% | [1] |
Table 2: Biodistribution of Radiolabeled P160 in a Neuroblastoma Mouse Model
| Observation | Result | Reference |
| Tumor Accumulation | Higher tracer accumulation in tumors than in most organs. | [1] |
| Effect of Perfusion | Reduced uptake in all tissues, whereas tumor uptake remained constant. | [1] |
Experimental Protocols
This section details the methodologies employed in the characterization of P160's interaction with neuroblastoma cells.
Peptide Synthesis and Labeling
-
Peptide Synthesis: The this compound (VPWMEPAYQRFL) is prepared by solid-phase peptide synthesis.[1]
-
Radiolabeling: For binding and biodistribution studies, the peptide is radiolabeled with isotopes such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I).[1]
In Vitro Cell Binding Assay
-
Cell Culture: Human neuroblastoma cells (e.g., WAC2) are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere.
-
Binding Reaction: The cell culture medium is replaced with a binding buffer containing the radiolabeled this compound.
-
Incubation: The cells are incubated with the labeled peptide for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Washing: Unbound peptide is removed by washing the cells with a suitable buffer (e.g., PBS).
-
Cell Lysis and Counting: Cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.
-
Competition Assay: To determine specific binding, parallel experiments are conducted in the presence of an excess of unlabeled this compound.
Internalization Assay
-
Binding Step: The in vitro binding assay protocol is followed as described above.
-
Acid Wash: To differentiate between surface-bound and internalized peptide, the cells are treated with a low pH buffer (e.g., glycine-HCl, pH 2.8) to strip off surface-bound radioactivity.
-
Cell Lysis and Counting: The cells are then washed, lysed, and the internalized radioactivity is measured.
Signaling Pathways and Mechanism of Action
The precise receptor and downstream signaling pathway activated by P160 upon binding to neuroblastoma cells have not yet been fully elucidated. The internalization of the peptide suggests a receptor-mediated endocytosis mechanism.
Hypothetical Signaling Pathway
Based on the known characteristics of the WAC2 cell line, which harbors mutations in the ALK and NRAS genes, and common signaling pathways in neuroblastoma, a hypothetical model for P160's action can be proposed.[3] Upon binding to a yet-unidentified receptor on the neuroblastoma cell surface, the P160-receptor complex is likely internalized. The fate of the peptide and its potential influence on intracellular signaling cascades remain key areas for future investigation. Potential pathways that could be influenced include those known to be dysregulated in neuroblastoma, such as the PI3K/Akt or MAPK pathways.[4]
Visualizations
Experimental Workflow for P160 Binding and Internalization
Caption: Workflow for determining P160 binding and internalization in neuroblastoma cells.
Logical Relationship of P160 Interaction with Neuroblastoma Cells
Caption: Proposed mechanism of P160 interaction with neuroblastoma cells.
Hypothetical P160-Mediated Signaling Cascade
Caption: Hypothetical pathway for P160-mediated delivery of therapeutics.
Conclusion and Future Directions
The this compound represents a significant advancement in the development of targeted agents for neuroblastoma. Its high specificity and efficient internalization into neuroblastoma cells underscore its potential as a vector for delivering therapeutic and diagnostic agents. Key areas for future research include the identification of the specific cell surface receptor for P160, which will provide crucial insights into its mechanism of action and could unveil new therapeutic targets. Furthermore, a detailed elucidation of the downstream signaling pathways affected by P160 binding and internalization is necessary to fully understand its biological consequences. Continued investigation into the preclinical efficacy of P160-drug conjugates and P160-based imaging agents will be vital for translating this promising peptide into clinical applications for the diagnosis and treatment of neuroblastoma.
References
- 1. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line WAC2 (CVCL_0575) [cellosaurus.org]
- 4. Metabolic protein kinase signalling in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Properties of the P160 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P160 peptide, with the amino acid sequence VPWMEPAYQRFL, is a promising ligand for targeted cancer therapy, identified through phage display technology. Its affinity for specific cancer cell lines, coupled with its ability to be internalized, makes it a candidate for the targeted delivery of cytotoxic agents or diagnostic markers. This technical guide provides a comprehensive overview of the known in-vitro properties of the this compound, detailed experimental protocols for its study, and a visualization of its potential signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative in-vitro properties of the this compound based on published studies.
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-435 (Human Breast Cancer) | 0.6 µM | [1] |
| Binding Inhibition | WAC 2 (Human Neuroblastoma) | Up to 95% with unlabeled P160 | [2][3] |
| Binding Inhibition | MDA-MB-435 (Human Breast Cancer) | Up to 95% with unlabeled P160 | [1] |
| Internalization Rate | WAC 2 (Human Neuroblastoma) | ~50% of total bound activity after 1 hour | [2][3] |
| Internalization Rate | MDA-MB-435 (Human Breast Cancer) | ~40% of total bound activity | [1] |
| Binding Affinity (Kd) | Breast Cancer Cells (Receptor: Keratin 1) | ~1.1 µM | [4] |
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below. These protocols are synthesized from established methods and specific details mentioned in studies on the this compound.
Solid-Phase Peptide Synthesis of P160
This protocol outlines the manual synthesis of the this compound (VPWMEPAYQRFL) using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase synthesis strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the P160 sequence (F, R, Q, Y, A, P, E, M, W, V).
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical HPLC.
Radiolabeling of this compound
This protocol describes the radiolabeling of the this compound with Iodine-125 (¹²⁵I) for use in binding and uptake assays.
Materials:
-
Synthesized this compound
-
Na¹²⁵I
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate (B84403) buffer (pH 7.4)
-
Sephadex G-10 column
-
HPLC for purification
Procedure:
-
Dissolve the this compound in phosphate buffer.
-
Add Na¹²⁵I to the peptide solution.
-
Initiate the iodination reaction by adding a fresh solution of Chloramine-T. Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Quench the reaction by adding sodium metabisulfite.
-
Separate the ¹²⁵I-labeled P160 from free ¹²⁵I and other reactants using a Sephadex G-10 column.
-
Further purify the radiolabeled peptide using reverse-phase HPLC.
-
Determine the radiochemical purity and specific activity of the final product.
In Vitro Cell Binding Assay
This protocol details a competitive binding assay to determine the specificity and affinity of the this compound for cancer cells.
Materials:
-
Cancer cell lines (e.g., WAC 2, MDA-MB-435)
-
Cell culture medium
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
¹²⁵I-labeled this compound
-
Unlabeled this compound (for competition)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cancer cells in 24-well plates and allow them to adhere overnight.
-
Assay Preparation: Wash the cells with cold binding buffer.
-
Competition Setup:
-
For total binding, add ¹²⁵I-P160 to the wells.
-
For non-specific binding, add ¹²⁵I-P160 along with a large excess of unlabeled P160 (e.g., 10⁻⁴ M).
-
For competition curve, add a constant amount of ¹²⁵I-P160 and increasing concentrations of unlabeled P160.
-
-
Incubation: Incubate the plates at 37°C for 1 hour.
-
Washing: Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound peptide.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH) and collect the lysate. Measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of unlabeled P160 to determine the IC50 value.
Peptide Internalization Assay
This protocol describes how to quantify the internalization of the this compound into cancer cells.
Materials:
-
Cancer cell lines
-
¹²⁵I-labeled this compound
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
-
Lysis buffer
-
Gamma counter
Procedure:
-
Cell Seeding and Binding: Follow steps 1-4 of the Cell Binding Assay protocol.
-
Remove Surface-Bound Peptide: After incubation, aspirate the medium and wash the cells with ice-cold PBS. Add the acid wash buffer and incubate for 5-10 minutes on ice to strip the surface-bound radioligand.
-
Collect Fractions:
-
Collect the acid wash supernatant, which contains the surface-bound peptide.
-
Wash the cells again with PBS.
-
Lyse the cells with lysis buffer to release the internalized peptide.
-
-
Radioactivity Measurement: Measure the radioactivity in both the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
-
Calculate Internalization: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
Visualizations
Experimental Workflow: this compound Binding and Internalization Assay
Caption: Workflow for this compound in vitro binding and internalization assays.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway initiated by this compound binding to Keratin 1.
Conclusion
The this compound demonstrates significant potential as a targeting moiety for cancer therapeutics and diagnostics due to its specific binding and internalization into cancer cells. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to further investigate and harness the properties of this promising peptide. Future in-vitro studies could focus on elucidating the detailed downstream signaling events following P160 binding and expanding the investigation to a wider range of cancer cell types.
References
P160 Peptide: A Technical Guide to a Promising Vector for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P160 peptide, a twelve-amino-acid sequence (H₂N-Val-Pro-Trp-Met-Glu-Pro-Ala-Tyr-Gln-Arg-Phe-Leu-COOH), has emerged as a significant candidate for targeted drug delivery, primarily in the context of cancer therapeutics.[1][2][3] Identified through phage display technology, this peptide exhibits a notable affinity and specificity for cancer cells, particularly neuroblastoma and breast cancer.[1][3] Its ability to be internalized by target cells makes it an attractive vector for the selective delivery of cytotoxic agents, radionuclides, and other therapeutic payloads, potentially increasing treatment efficacy while minimizing off-target side effects.[3][4] This technical guide provides a comprehensive overview of the this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and potential therapeutic applications.
Core Characteristics and Mechanism of Action
The this compound's primary sequence is VPWMEPAYQRFL.[2][3] Its therapeutic potential stems from its ability to specifically bind to and be internalized by cancer cells.
Targeting and Receptor Binding
P160's targeting capabilities are attributed to its specific binding to Keratin 1 (KRT1), a protein found to be overexpressed on the surface of breast cancer cells.[5][6][7] This interaction is a key initiating step for the peptide's cellular uptake. The binding is specific, as demonstrated by competition assays where the unlabeled this compound significantly inhibits the binding of its radiolabeled counterpart.[1][3]
Internalization Pathway
Following binding to its receptor, the this compound is internalized into the target cell via receptor-mediated endocytosis.[1] This energy-dependent process is significantly suppressed at low temperatures (4°C), which is characteristic of endocytic pathways.[1] Once inside the cell, the peptide-cargo conjugate is trafficked through the endo-lysosomal pathway. For the therapeutic cargo to exert its effect, it must escape the endosome and reach its intracellular target. The acidic environment of the endosome can be exploited to trigger the release of the cargo.[3][5]
Quantitative Data
The following tables summarize the key quantitative data reported for the this compound and its analogues in various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Internalization of this compound
| Cell Line | Peptide | Parameter | Value | Reference |
| MDA-MB-435 (Breast Cancer) | 125I-p160 | IC50 | 0.6 µM | [3][4] |
| MCF-7 (Breast Cancer) | p160 | Kd | ~1.1 µM | [5] |
| WAC 2 (Neuroblastoma) | 125I-p160 | % Inhibition of Binding | Up to 95% | [1][2] |
| WAC 2 (Neuroblastoma) | 125I-p160 | % Internalization (of total bound) | ~50% | [1][2] |
| MDA-MB-435 (Breast Cancer) | 125I-p160 | % Internalization (of total bound) | ~40% | [3][4] |
| WAC 2 (Neuroblastoma) | 125I-p160 | % Cell Uptake (1h) | ~1.6% | [1] |
| MDA-MB-435 (Breast Cancer) | p160 | % Cell Uptake (1h) | ~1.6% | [1] |
| MCF-7 (Breast Cancer) | p160 | % Cell Uptake (1h) | Up to 7% | [1] |
Table 2: In Vivo Tumor Accumulation and Biodistribution of 131I-p160 in Nude Mice
| Tumor Model | Time Point | Tumor (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Reference |
| WAC 2 (Neuroblastoma) | Not Specified | Higher than most organs | 6.5% | Lower than tumor | Lower than tumor | Similar to tumor | [1] |
| MDA-MB-435 (Breast Cancer) | Not Specified | Higher than most organs | Not Specified | Lower than tumor | Lower than tumor | Not Specified | [3] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the research and development of the this compound as a drug delivery vector.
Fmoc Solid-Phase Peptide Synthesis (SPPS) of P160
Objective: To chemically synthesize the this compound (VPWMEPAYQRFL).
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-protected amino acids (Val, Pro, Trp(Boc), Met, Glu(OtBu), Ala, Tyr(tBu), Gln(Trt), Arg(Pbf), Phe)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound leucine (B10760876) by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Phe-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the P160 sequence (Arg, Gln, Tyr, Ala, Pro, Glu, Met, Trp, Pro, Val).
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and air dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical RP-HPLC.
Radiolabeling of P160 with Iodine-125
Objective: To label the this compound with 125I for in vitro and in vivo tracking.
Materials:
-
Synthesized this compound
-
Na125I
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
PD-10 desalting column
Protocol:
-
Dissolve the this compound in phosphate buffer.
-
Add Na125I to the peptide solution.
-
Initiate the reaction by adding a fresh solution of Chloramine-T.
-
Allow the reaction to proceed for 60-90 seconds at room temperature.
-
Quench the reaction by adding sodium metabisulfite solution.
-
Purify the 125I-labeled P160 from free iodine and other reactants using a PD-10 desalting column.
-
Assess the radiolabeling efficiency and purity using techniques like instant thin-layer chromatography (ITLC).
In Vitro Cell Binding and Internalization Assay
Objective: To quantify the binding and internalization of P160 in cancer cells.
Materials:
-
Target cancer cell lines (e.g., WAC 2, MDA-MB-435, MCF-7)
-
Cell culture medium and supplements
-
125I-labeled P160
-
Unlabeled P160 (for competition assay)
-
Binding buffer (e.g., serum-free medium)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Protocol:
-
Cell Seeding: Seed the cancer cells in 24-well plates and allow them to adhere overnight.
-
Binding:
-
Wash the cells with serum-free medium.
-
Add 125I-p160 in binding buffer to the cells and incubate for 1 hour at 37°C. For competition assays, co-incubate with increasing concentrations of unlabeled P160.
-
Wash the cells three times with ice-cold PBS to remove unbound peptide.
-
-
Internalization:
-
To differentiate between surface-bound and internalized peptide, incubate the cells with an acid wash buffer for 5-10 minutes on ice to strip off surface-bound radioligand.
-
Collect the supernatant (surface-bound fraction).
-
Wash the cells again with PBS.
-
-
Cell Lysis: Lyse the cells with lysis buffer to release the internalized peptide.
-
Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Calculate the percentage of binding, specific binding (by subtracting non-specific binding from total binding), and the percentage of internalization.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of the this compound itself.
Materials:
-
Cancer cell lines
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor accumulation of P160 in an animal model.
Materials:
-
Tumor-bearing immunodeficient mice (e.g., nude mice with WAC 2 or MDA-MB-435 xenografts)
-
131I-labeled P160
-
Anesthesia
-
Gamma counter
Protocol:
-
Tumor Inoculation: Inoculate nude mice with cancer cells to establish tumors of a suitable size.
-
Peptide Administration: Inject the 131I-p160 intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and dissect major organs (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, brain).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Visualization of Pathways and Workflows
Signaling Pathway: Receptor-Mediated Endocytosis of P160
Caption: Proposed pathway for P160 internalization and cargo release.
Experimental Workflow: In Vitro Cell Binding and Internalization Assay
Caption: Workflow for quantifying P160 binding and internalization.
Logical Relationship: P160 as a Drug Delivery Vector
Caption: Conceptual framework of P160-mediated drug delivery.
Future Directions and Conclusion
The this compound represents a promising platform for the targeted delivery of therapeutics to cancer cells overexpressing Keratin 1. Its specificity and efficient internalization are highly desirable characteristics for a drug delivery vector. Further research should focus on:
-
Analogue Development: Designing and synthesizing P160 analogues with enhanced stability, binding affinity, and endosomal escape properties.[8]
-
Cargo Optimization: Exploring the conjugation of a wider range of therapeutic agents, including other chemotherapeutics, siRNAs, and photosensitizers.
-
Preclinical and Clinical Translation: Conducting comprehensive preclinical studies to evaluate the efficacy and safety of P160-drug conjugates in various cancer models, with the ultimate goal of clinical translation.
References
- 1. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Modeling the endosomal escape of cell-penetrating peptides: transmembrane pH gradient driven translocation across phospholipid bilayers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Keratin-1 Predicts Recurrence and Treatment Response in Advanced Laryngeal Cancer: A Potential Therapeutic Target [mdpi.com]
- 7. Keratin 1 as a cell-surface receptor in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
A Technical Guide to Preliminary Studies of P160 Peptide for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research and findings concerning the P160 peptide (VPWMEPAYQRFL), a promising agent for in vivo imaging and targeted therapy. Identified through phage display technology, the this compound has demonstrated a notable affinity for specific cancer cell lines, particularly neuroblastoma and breast cancer, making it a subject of significant interest in the development of novel diagnostic and therapeutic vectors.[1][2][3] This document synthesizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the associated workflows and mechanisms to support further research and development.
Data Presentation: Quantitative Analysis of this compound
The efficacy of a targeting peptide is primarily determined by its binding affinity, specificity, and in vivo behavior. The following tables summarize the key quantitative metrics from initial studies on the this compound.
Table 1: In Vitro Binding and Internalization of Radiolabeled this compound
| Parameter | Cell Line | Value | Conditions |
| Binding Capacity | WAC 2 (Neuroblastoma) | ~1.6% of applied dose / 10⁶ cells | 1-hour incubation at 37°C with ¹²⁵I-p160.[1] |
| MDA-MB-435 (Breast Cancer) | 1.6% cell uptake | 1-hour incubation.[1] | |
| MCF-7 (Breast Cancer) | Up to 7% cell uptake | 1-hour incubation.[1] | |
| Binding Inhibition | WAC 2 (Neuroblastoma) | Up to 95% | In the presence of unlabeled p160.[1][2] |
| MDA-MB-435 (Breast Cancer) | Up to 95% | In the presence of unlabeled p160.[4] | |
| IC₅₀ | MDA-MB-435 (Breast Cancer) | 0.6 µmol/L | Competition experiment with unlabeled p160.[4] |
| Internalization Rate | WAC 2 (Neuroblastoma) | ~50% of total bound activity | 1-hour incubation at 37°C.[1][2] |
| MDA-MB-435 (Breast Cancer) | ~40% of total bound activity | [4] | |
| Temperature Effect | WAC 2 (Neuroblastoma) | Binding reduced to background levels | 1-hour incubation at 4°C, indicating suppression of internalization.[1] |
Table 2: In Vivo Biodistribution of ¹³¹I-p160 in WAC 2 Tumor-Bearing Mice (1 Hour Post-Injection)
| Tissue | Uptake (% Injected Dose per Gram of Tissue) |
| Tumor | 4.0%[1] |
| Blood | 6.5%[1] |
| Kidney | Similar to tumor[1] |
| Lung | Similar to tumor[1] |
| Heart | Lower than tumor[1] |
| Spleen | Lower than tumor[1] |
| Liver | Lower than tumor[1] |
| Muscle | Lower than tumor[1] |
| Brain | Lower than tumor[1] |
| Effect of Perfusion | Tumor uptake remained constant while uptake in other tissues was reduced.[1][2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preliminary findings. The following sections outline the core protocols used in the initial characterization of the this compound.
This compound Synthesis
The this compound, with the sequence VPWMEPAYQRFL, was synthesized using the Merrifield strategy of solid-phase peptide synthesis.[1]
-
Method: Manual synthesis was conducted using an in-house solid-phase peptide synthesis reactor.
-
Resin: 4-(2′,4′-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy resin (Rink amide resin) served as the solid support.[1]
-
Coupling Chemistry: Standard Fmoc (9-fluorenylmethyloxycarbonyl) coupling protocols were employed.[1]
-
Purification: The synthesized peptide was purified using High-Performance Liquid Chromatography (HPLC) to ensure high purity of the final product.[1]
Radiolabeling of this compound
For in vitro and in vivo tracking, the this compound was radiolabeled with iodine isotopes.
-
Isotopes: ¹²⁵I was primarily used for in vitro assays, while ¹³¹I was used for in vivo biodistribution studies.[1][2]
-
Method: The Chloramine-T method was utilized for the iodination of the peptide.[1]
-
Purification: The final radiolabeled product was purified by HPLC to separate it from any unlabeled precursor.[1]
Cell Culture
-
Neuroblastoma Model: The human neuroblastoma cell line WAC 2 was used as the primary target for binding and internalization studies.[1]
-
Breast Cancer Models: Human breast carcinoma cell lines MDA-MB-435 and MCF-7 were also used to evaluate binding affinity.[1][3]
-
Control Cells: Human Umbilical Vein Endothelial Cells (HUVEC) were used as a negative control to demonstrate specificity.[1][3]
In Vitro Binding and Internalization Assays
-
Binding Assay: WAC 2 cells (10⁶) were incubated with ¹²⁵I-p160 for 1 hour at 37°C to determine total binding.[1]
-
Competition Assay: To demonstrate specificity, binding assays were repeated in the presence of a high concentration (10⁻⁴ mol/L) of unlabeled this compound, which competed for the binding sites. Octreotide and a D-amino acid version of p160 were used as negative control competitors.[1][3]
-
Internalization Assay: After incubation with ¹²⁵I-p160 for 1 hour at 37°C, the cells were treated to separate the membrane-bound from the internalized radioactivity. The amount of internalized peptide was then measured. To confirm that internalization is an active process, the experiment was also conducted at 4°C, a temperature at which endocytosis is suppressed.[1]
Animal Model and In Vivo Biodistribution
-
Animal Model: Female BALB/c nu/nu (nude) mice were used for the in vivo experiments.[1]
-
Tumor Model: Xenografts were established by subcutaneously inoculating the mice with WAC 2 neuroblastoma cells.[1]
-
Biodistribution Study: Mice bearing WAC 2 tumors were administered ¹³¹I-p160 via intravenous injection. After 1 hour, the animals were euthanized, and various organs and tissues were harvested.[1] The radioactivity in each sample was measured to determine the percentage of the injected dose per gram of tissue (%ID/g).[1]
-
Perfusion Study: A subset of animals was perfused to flush out blood from the tissues before organ harvesting. This step helps to distinguish between peptide accumulated in the tissue versus that remaining in the blood vessels.[1][4]
Visualized Workflows and Mechanisms
To better illustrate the processes and rationale behind the this compound studies, the following diagrams have been generated using Graphviz.
Conclusion
The preliminary studies on the this compound provide compelling evidence for its potential as a targeted vehicle for in vivo applications. The peptide demonstrates high, specific binding to neuroblastoma and breast cancer cells, coupled with efficient internalization.[1][2][3][4] Furthermore, in vivo biodistribution studies confirm that P160 accumulates in tumors at higher concentrations than in most healthy tissues.[1] The fact that tumor uptake remains constant after perfusion strongly suggests that the peptide is specifically retained within the tumor tissue rather than just being present in the tumor's blood supply.[1][2][4] Collectively, these findings establish P160 as an attractive candidate for the development of novel, peptide-based agents for cancer imaging and targeted radionuclide therapy.[4] Further research, including optimization of the peptide sequence and evaluation with different imaging modalities, is warranted.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Biodistribution of P160 Peptide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodistribution of the P160 peptide (VPWMEPAYQRFL) in animal models, a critical aspect in evaluating its potential as a targeted delivery vehicle for diagnostics and therapeutics in oncology. The this compound has demonstrated a notable affinity for neuroblastoma and breast cancer cells, making it a promising candidate for further development.[1] This document synthesizes available data on its tissue distribution, details the experimental methodologies employed in these studies, and presents visualizations of relevant workflows and cellular mechanisms.
Quantitative Biodistribution Data
The biodistribution of a therapeutic or diagnostic agent is a key determinant of its efficacy and safety profile. The following tables summarize the quantitative data from preclinical studies investigating the tissue distribution of radiolabeled this compound and its analogs. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric in biodistribution studies.
Table 1: Biodistribution of 131I-labeled this compound in Neuroblastoma (WAC 2) Tumor-Bearing Mice at 1-hour Post-Injection
| Tissue | %ID/g (Without Perfusion) | %ID/g (With Perfusion) |
| Blood | 6.5 | Not Reported |
| Heart | <1 | <1 |
| Lung | ~4 | ~2 |
| Liver | ~2 | ~1 |
| Spleen | <1 | <1 |
| Kidney | ~4 | ~2 |
| Muscle | <1 | <1 |
| Brain | <1 | <1 |
| Tumor | 4.0 | 4.0 |
Data sourced from studies on female BALB/c nu/nu mice with WAC 2 tumors. Perfusion of the animals was performed to reduce the influence of the blood pool on tissue radioactivity. The constant tumor uptake with and without perfusion suggests specific binding.[1]
Table 2: Time-Course Biodistribution of 99mTc-HYNIC-βA-WMEP-βA-YQR (P160 Analog) in Swiss Mice
| Organ | 5 min | 15 min | 30 min | 60 min | 120 min | 240 min | 360 min | 1440 min |
| Blood | 6.9 ± 1.0 | Not Reported | Not Reported | 0.7 ± 0.1 | Not Reported | Not Reported | Not Reported | Not Reported |
| Kidneys | High | High | High | High | Decreasing | Decreasing | Decreasing | Low |
| Intestine | Moderate | Moderate | Moderate | Moderate | Decreasing | Decreasing | Decreasing | Low |
This study utilized a hydrophilic analog of P160 radiolabeled with Technetium-99m. The data indicates rapid blood clearance and primary excretion through the renal and intestinal routes. Specific %ID/g values for all organs and time points beyond blood at 5 and 60 minutes were not provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the biodistribution studies of the this compound.
Peptide Synthesis and Radiolabeling
This compound (VPWMEPAYQRFL): The this compound was prepared by solid-phase peptide synthesis.[1]
Radiolabeling with Iodine-131 (131I): The Chloramine-T method is a common technique for radioiodination of peptides containing tyrosine residues. While the specific concentrations and volumes for the P160 labeling were not detailed in the reviewed literature, a general protocol is as follows:
-
To a solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), Na131I is added.
-
A fresh solution of Chloramine-T is added to initiate the oxidation of iodide to a reactive iodine species.
-
The reaction is allowed to proceed for a short period (typically 1-2 minutes).
-
The reaction is quenched by the addition of a reducing agent, such as sodium metabisulfite.
-
The radiolabeled peptide is then purified from unreacted iodine and other reagents, often using size-exclusion chromatography (e.g., a Sephadex column).
Radiolabeling with Technetium-99m (99mTc): For the P160 analog, a bifunctional chelator, hydrazinonicotinamide (HYNIC), was conjugated to the peptide. The labeling process is as follows:
-
The HYNIC-conjugated peptide is incubated with 99mTc-pertechnetate in the presence of a reducing agent (stannous chloride) and coligands (e.g., tricine (B1662993) and EDDA).
-
The mixture is heated (e.g., at 100°C for 20 minutes) to facilitate the chelation of 99mTc by the HYNIC moiety.
-
The radiochemical purity of the resulting 99mTc-labeled peptide is assessed using techniques like ITLC-SG and HPLC.
Animal Models
-
Neuroblastoma Model: Female BALB/c nu/nu mice were used. Human neuroblastoma WAC 2 cells were implanted to establish tumors.[1]
-
Breast Cancer Model: Female BALB/c nu/nu mice with MDA-MB-435 human breast cancer cell xenografts have also been used in studies with P160.
-
General Biodistribution: Swiss mice were utilized for the biodistribution studies of the 99mTc-labeled P160 analog.
Administration of Radiolabeled Peptide
The radiolabeled this compound was administered to the animal models via intravenous (IV) injection, typically through the tail vein. The exact volume and radioactivity of the injected dose are critical parameters but were not consistently reported in the reviewed abstracts.
Tissue Collection and Analysis
-
At predetermined time points following injection, the animals are euthanized.
-
For studies involving perfusion, the circulatory system is flushed with saline to remove blood from the organs before collection.[1]
-
A comprehensive set of organs and tissues are collected, including blood, heart, lungs, liver, spleen, kidneys, muscle, brain, and the tumor.
-
The collected tissues are weighed.
-
The radioactivity in each tissue sample is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is then calculated for each organ.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and potential biological mechanisms of P160, the following diagrams are provided.
References
P160 peptide's potential for improving cellular internalization of molecules.
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic and diagnostic molecules to specific cells remains a paramount challenge in modern medicine. Cell-penetrating peptides (CPPs) have emerged as a promising class of vectors capable of traversing the cell membrane and delivering a wide array of cargo. This technical guide focuses on the P160 peptide, a novel CPP identified through phage display technology, which has demonstrated a notable affinity for neuroblastoma and breast cancer cells.[1] This document provides a comprehensive overview of the this compound, including its core properties, quantitative data on its cellular interactions, detailed experimental protocols for its study, and a discussion of its potential as a vehicle for targeted molecular delivery.
The this compound, with the amino acid sequence VPWMEPAYQRFL , has been shown to be internalized by target cells, suggesting a receptor-mediated uptake mechanism.[2][3] This guide will delve into the available data and methodologies to provide a thorough understanding of P160's potential in improving the cellular internalization of molecules for therapeutic and diagnostic applications.
Core Properties and Quantitative Data of this compound
The this compound has been characterized primarily in the context of its interaction with the human neuroblastoma cell line WAC 2 and breast cancer cell lines MDA-MB-435 and MCF-7.[1] The following tables summarize the key quantitative data from these studies, providing a basis for comparison and evaluation of its potential.
| Parameter | Cell Line | Value | Method | Reference |
| Amino Acid Sequence | N/A | VPWMEPAYQRFL | Phage Display & Sequencing | [2][3] |
| Binding Affinity (IC50) | WAC 2 (Neuroblastoma) | 1.66 ± 0.988 µM | Competitive Binding Assay | [3] |
| Internalization Efficiency | WAC 2 (Neuroblastoma) | ~50% of total bound peptide | Radiolabeled Peptide Internalization Assay | [2] |
| Binding Inhibition | WAC 2 (Neuroblastoma) | Up to 95% with unlabeled P160 | Competitive Binding Assay | [2] |
| Time to Max Binding | WAC 2 (Neuroblastoma) | ~20 minutes | Time-Course Binding Assay | [3] |
Table 1: Quantitative Analysis of this compound Interactions with Cancer Cells
Signaling Pathways and Internalization Mechanism
While the precise signaling pathway and the specific receptor for P160 have not yet been fully elucidated in the available literature, the initial findings strongly suggest a receptor-mediated endocytosis mechanism. This is supported by the temperature-dependent nature of its internalization, which is significantly inhibited at 4°C.[3]
Below is a generalized diagram representing a plausible receptor-mediated endocytosis pathway that P160 might utilize. Further research employing endocytosis inhibitors is necessary to identify the specific route (e.g., clathrin-mediated, caveolin-mediated, or macropinocytosis).
Figure 1: A diagram illustrating a potential receptor-mediated endocytosis pathway for the this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of the this compound. These protocols are foundational for researchers aiming to replicate or build upon the existing findings.
Solid-Phase Peptide Synthesis (SPPS) of P160
This protocol outlines the manual synthesis of the this compound (VPWMEPAYQRFL) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) in DMF with HOBt and DIC.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the P160 sequence (F, R, Q, Y, A, P, E, M, W, V).
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Figure 2: A flowchart outlining the key steps in the solid-phase synthesis of the this compound.
Radiolabeling of P160 with Iodine-125
This protocol describes a common method for radiolabeling peptides containing tyrosine residues, such as P160, using the Iodo-Gen method.
Materials:
-
Iodo-Gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes
-
This compound
-
Sodium Iodide (Na¹²⁵I)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Gamma counter
Procedure:
-
Iodo-Gen Tube Preparation: If not pre-coated, dissolve Iodo-Gen in chloroform, add to a glass tube, and evaporate the solvent under a stream of nitrogen to coat the tube surface.
-
Labeling Reaction:
-
Add the this compound solution in PBS to the Iodo-Gen coated tube.
-
Add Na¹²⁵I to the tube and incubate for 10-15 minutes at room temperature with gentle agitation. The Iodo-Gen catalyzes the iodination of the tyrosine residue.
-
-
Quenching the Reaction: Stop the reaction by transferring the solution from the Iodo-Gen tube to a new tube containing a quenching buffer (e.g., PBS with sodium metabisulfite (B1197395) or potassium iodide).
-
Purification:
-
Separate the ¹²⁵I-labeled P160 from free ¹²⁵I using a Sephadex G-10 size-exclusion column equilibrated with PBS.
-
Collect fractions and measure the radioactivity of each fraction using a gamma counter.
-
Pool the fractions containing the radiolabeled peptide.
-
-
Quality Control: Assess the radiochemical purity of the labeled peptide using techniques like instant thin-layer chromatography (ITLC) or HPLC.
Cellular Internalization Assay using Flow Cytometry
This protocol describes how to quantify the internalization of fluorescently labeled P160 into target cells.
Materials:
-
FITC-labeled this compound
-
Target cells (e.g., WAC 2 neuroblastoma cells)
-
Complete cell culture medium
-
Phosphate buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Peptide Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the desired concentration of FITC-labeled P160 to the cells.
-
Incubate for the desired time period (e.g., 1 hour) at 37°C.
-
-
Removal of Non-Internalized Peptide:
-
Remove the peptide-containing medium and wash the cells twice with cold PBS to remove unbound peptide.
-
Briefly treat the cells with Trypsin-EDTA to detach them and to remove any surface-bound peptide.
-
Neutralize the trypsin with complete medium and centrifuge the cells to form a pellet.
-
-
Cell Resuspension and Analysis:
-
Resuspend the cell pellet in cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the FITC channel for individual cells.
-
Use untreated cells as a negative control to set the background fluorescence.
-
Figure 3: A flowchart depicting the process for quantifying P160 internalization using flow cytometry.
Future Directions and Conclusion
The this compound presents a promising avenue for the targeted delivery of molecules to neuroblastoma and breast cancer cells. Its specific binding and efficient internalization are key attributes for a successful drug delivery vector. However, to fully realize its potential, several areas require further investigation:
-
Identification of the P160 Receptor: Elucidating the specific cell surface receptor that P160 binds to is crucial for understanding its mechanism of action and for predicting its efficacy and potential off-target effects.
-
Delineation of the Internalization Pathway: A detailed investigation using a panel of endocytosis inhibitors will clarify the precise endocytic route of P160, which can inform the design of cargo-conjugates that can efficiently escape endosomal degradation.
-
Quantitative Cargo Delivery Studies: Comprehensive studies are needed to quantify the efficiency of P160 in delivering a variety of cargo molecules, including small drugs, nucleic acids, and proteins, into target cells.
References
The P160 Targeting Peptide: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P160 peptide, a twelve-amino-acid sequence (VPWMEPAYQRFL), is a promising targeting moiety with significant potential in the selective delivery of therapeutic and imaging agents to cancer cells.[1][2][3] Initially identified through phage display technology, P160 has demonstrated a notable affinity for both breast cancer and neuroblastoma cells.[1][2] This technical guide provides an in-depth overview of the basic research applications of the P160 targeting peptide, focusing on its mechanism of action, quantitative binding and uptake data, and detailed experimental protocols.
Mechanism of Action: Targeting Keratin 1
The primary mechanism of P160's tumor-targeting ability lies in its specific binding to Keratin 1 (K1), a protein found to be expressed on the surface of certain cancer cells, including breast cancer and neuroblastoma cell lines.[4] This interaction facilitates the cellular uptake of P160 and any conjugated cargo. The binding of P160 to the K1 receptor is believed to trigger receptor-mediated endocytosis, a process where the cell membrane engulfs the peptide-receptor complex, forming a vesicle that transports the contents into the cell's interior.[4] While the precise downstream signaling cascade initiated by P160 binding is still under investigation, the involvement of K1 suggests potential modulation of signaling pathways associated with cell survival and apoptosis, given K1's known roles in these processes.[5][6]
Below is a diagram illustrating the proposed mechanism of P160 internalization.
Caption: this compound binding to Keratin 1 receptor and subsequent internalization.
Quantitative Data
The following tables summarize key quantitative data from various in vitro and in vivo studies on the this compound.
Table 1: In Vitro Binding Affinity and Internalization
| Cell Line | Cancer Type | Binding Affinity Metric | Value | Internalization (% of total bound) | Reference |
| MDA-MB-435 | Breast Cancer | IC50 | 0.6 µM | 40% | [2][7] |
| MCF-7 | Breast Cancer | - | - | High | [4] |
| WAC 2 | Neuroblastoma | - | - | 50% | [1][8] |
| - | Breast Cancer | Kd (for Keratin 1) | ~1.1 µM | - | [4] |
Table 2: In Vivo Tumor Uptake and Biodistribution
| Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Key Organ Uptake (%ID/g) | Reference |
| Nude Mice | WAC 2 Neuroblastoma | 1 hour | ~4.0 | Blood: ~6.5, Kidney: ~4.0, Lung: ~4.0 | [1] |
| Nude Mice | WAC 2 Neuroblastoma (perfused) | 1 hour | ~4.0 | Reduced uptake in other organs | [1] |
| Nude Mice | MDA-MB-435 Breast Cancer | - | Higher than most organs | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the P160 targeting peptide. These protocols are synthesized from general best practices and specific details mentioned in the cited literature.
Solid-Phase Peptide Synthesis of P160
This protocol describes the manual solid-phase synthesis of the this compound (VPWMEPAYQRFL) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of the this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, etc.)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water
-
HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) using HBTU/HOBt and DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the P160 sequence in reverse order (F, L, R, Q, Y, A, P, E, M, W, V).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the this compound using mass spectrometry.
In Vitro Cell Binding Assay
This protocol details a competitive binding assay to determine the binding affinity of P160 to cancer cells.
Materials:
-
This compound (unlabeled and radiolabeled, e.g., with ¹²⁵I)
-
Cancer cell lines (e.g., MDA-MB-435, WAC 2)
-
Cell culture medium and supplements
-
Binding buffer (e.g., serum-free medium with 0.1% BSA)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Radiolabeling: Radiolabel the this compound with ¹²⁵I using a standard method like the Chloramine-T method.
-
Competition Setup: To determine the IC50, incubate the cells with a constant concentration of ¹²⁵I-labeled P160 and increasing concentrations of unlabeled P160. For total binding, incubate with only ¹²⁵I-labeled P160. For non-specific binding, incubate with ¹²⁵I-labeled P160 in the presence of a large excess of unlabeled P160.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 1 hour).
-
Washing: Wash the cells with ice-cold binding buffer to remove unbound peptide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of unlabeled P160 to determine the IC50 value.
In Vitro Internalization Assay
This protocol describes a method to quantify the internalization of the this compound into cancer cells.
Materials:
-
Radiolabeled this compound (e.g., ¹²⁵I-P160)
-
Cancer cell lines
-
Cell culture medium
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) to strip surface-bound peptide
-
Lysis buffer
-
Gamma counter
Procedure:
-
Cell Seeding and Incubation: Follow steps 1 and 3 (for total binding) of the cell binding assay protocol. Perform parallel incubations at 37°C (to allow internalization) and 4°C (to inhibit internalization).
-
Washing: After incubation, wash the cells with ice-cold buffer.
-
Acid Wash: To differentiate between surface-bound and internalized peptide, treat one set of cells (incubated at 37°C) with an ice-cold acid wash buffer to remove surface-bound radioactivity. The remaining radioactivity represents the internalized peptide. The other set of cells (at 4°C) is not acid-washed and represents total cell-associated peptide.
-
Cell Lysis and Quantification: Lyse all cell sets and measure the radioactivity using a gamma counter.
-
Data Analysis: The percentage of internalization is calculated as (radioactivity after acid wash / total cell-associated radioactivity at 37°C) x 100.
In Vivo Biodistribution Study
This protocol outlines a typical procedure for assessing the biodistribution of radiolabeled P160 in a tumor-bearing mouse model.
Workflow Diagram:
Caption: Workflow for an in vivo biodistribution study of a radiolabeled peptide.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., WAC 2)
-
Radiolabeled this compound (e.g., ¹³¹I-P160)
-
Anesthetic
-
Gamma counter
Procedure:
-
Tumor Model Establishment: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size.
-
Peptide Administration: Inject a known amount of radiolabeled this compound intravenously into the tail vein of the tumor-bearing mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of mice.
-
Tissue Collection: Dissect and collect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Tissue Weighing and Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This is determined by comparing the radioactivity in the tissue to the total injected dose, normalized for the tissue weight.
Conclusion
The P160 targeting peptide represents a valuable tool in basic and translational cancer research. Its specificity for Keratin 1 on the surface of breast and neuroblastoma cancer cells, coupled with its ability to be internalized, makes it an attractive candidate for the targeted delivery of various payloads, including radioisotopes for imaging and therapy, and chemotherapeutic agents. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers looking to utilize P160 in their studies. Further investigation into the detailed signaling pathways activated by P160 and optimization of its in vivo stability and targeting efficiency will continue to expand its potential applications in oncology.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Keratin 1 as a Cell-surface Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Keratin 1 plays significant roles in maintaining the survival and oxidative stress state of B16-F10 melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 8. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
P160 Peptide: A Technical Guide to its Interaction with Cell Surface Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P160 peptide, with the sequence VPWMEPAYQRFL, has been identified as a promising ligand for targeted delivery to specific cancer cells. Originally discovered through phage display technology, this dodecapeptide exhibits high binding affinity and specificity for human neuroblastoma and breast cancer cell lines.[1][2][3][4] Evidence strongly suggests a receptor-mediated uptake mechanism, characterized by competitive binding and temperature-dependent internalization.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the this compound's interaction with cell surface receptors, including available quantitative data, detailed experimental methodologies, and visualizations of the associated processes. While the specific receptor and downstream signaling pathways remain to be fully elucidated, this document consolidates the foundational research to guide further investigation and application of the this compound in targeted therapeutics and diagnostics.
Introduction
Peptide-based targeting has emerged as a significant strategy in oncology, offering the potential for enhanced efficacy and reduced off-target toxicity of therapeutic agents. The this compound (VPWMEPAYQRFL) is a noteworthy candidate in this field, demonstrating selective binding to cancer cells such as the human neuroblastoma cell line WAC 2 and breast cancer cell lines MDA-MB-435 and MCF-7.[1][3] The interaction is characterized by a receptor-mediated endocytotic process, making P160 an attractive vector for the intracellular delivery of payloads like radionuclides or chemotherapeutic drugs.[1][4][5] Studies have indicated that the EPAYQR sequence within the peptide may be crucial for its binding activity.[1][2]
Quantitative Data on P160-Receptor Interaction
The following tables summarize the key quantitative findings from in vitro studies on the interaction of P160 with cancer cell lines.
Table 1: Binding Affinity of this compound
| Cell Line | Ligand | Competitor | IC50 Value | Reference |
| MDA-MB-435 | 125I-labeled P160 | Unlabeled P160 | 0.6 µmol/L | [4] |
Note: The equilibrium dissociation constant (Kd) has not been experimentally determined. The IC50 value is a measure of the concentration of the unlabeled this compound required to inhibit 50% of the binding of the radiolabeled this compound.
Table 2: Internalization of this compound
| Cell Line | Ligand | Internalization Percentage | Time | Temperature | Reference |
| Neuroblastoma WAC 2 | 125I-labeled P160 | ~50% of total bound activity | Not Specified | 37°C | [1][2] |
| MDA-MB-435 | 125I-labeled P160 | ~40% of total bound activity | Not Specified | 37°C | [4] |
Note: Internalization is significantly suppressed at 4°C, which is characteristic of an energy-dependent, receptor-mediated process.[1]
Experimental Protocols
While specific, detailed protocols for every experiment conducted with P160 are not publicly available, this section provides comprehensive, generalized methodologies based on the cited literature for key experimental procedures.
Solid-Phase Peptide Synthesis (SPPS) of P160
This protocol outlines the manual synthesis of the this compound (VPWMEPAYQRFL) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-L-Leucine) and coupling reagents (HBTU/HOBt) in DMF. b. Add DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. d. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the P160 sequence (F, R(Pbf), Q(Trt), Y(tBu), A, P, E(OtBu), M, W(Boc), V).
-
Cleavage and Deprotection: After the final amino acid is coupled, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical HPLC.
Radiolabeling of P160 with Iodine-125
This protocol describes the radiolabeling of the this compound using the Chloramine-T method, targeting the tyrosine residue.
Materials:
-
Synthesized this compound
-
Sodium iodide (125I)
-
Phosphate (B84403) buffer (pH 7.4)
-
Chloramine-T solution
-
Sodium metabisulfite (B1197395) solution
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
Procedure:
-
Dissolve the this compound in phosphate buffer.
-
Add Na125I to the peptide solution.
-
Initiate the iodination reaction by adding Chloramine-T solution. Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Quench the reaction by adding sodium metabisulfite solution.
-
Separate the 125I-labeled P160 from free 125I and other reactants using a size-exclusion chromatography column.
-
Determine the radiochemical purity and specific activity of the final product.
In Vitro Cell Binding and Competition Assay
This protocol details how to assess the specific binding of 125I-P160 to cancer cells and determine the IC50 value.
Materials:
-
Target cells (e.g., MDA-MB-435) cultured in appropriate media
-
125I-labeled P160
-
Unlabeled this compound
-
Binding buffer (e.g., serum-free media with 0.1% BSA)
-
Gamma counter
Procedure:
-
Cell Plating: Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Competition Setup: a. For total binding, add a fixed concentration of 125I-P160 to the wells. b. For non-specific binding, add the same concentration of 125I-P160 along with a large excess (e.g., 1000-fold) of unlabeled P160. c. For the competition curve, add a fixed concentration of 125I-P160 and increasing concentrations of unlabeled P160 to different wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).
-
Washing: Remove the incubation medium and wash the cells several times with cold binding buffer to remove unbound peptide.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the unlabeled P160 concentration. c. Determine the IC50 value from the resulting sigmoidal curve.
Peptide Internalization Assay via Confocal Microscopy
This protocol describes the visualization of P160 internalization using a fluorescently labeled peptide.
Materials:
-
Target cells (e.g., MDA-MB-435)
-
Fluorescently labeled P160 (e.g., FITC-P160)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing)
-
Mounting medium with a nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Incubation: Incubate the cells with FITC-P160 in cell culture medium for a specific time (e.g., 1 hour) at 37°C. For a negative control, perform an incubation at 4°C.
-
Washing: Wash the cells with cold PBS to remove unbound peptide.
-
Fixation: Fix the cells with paraformaldehyde solution.
-
Staining and Mounting: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear stain.
-
Imaging: Visualize the cellular localization of FITC-P160 using a confocal microscope. Green fluorescence will indicate the peptide, and blue fluorescence will indicate the nucleus. Punctate green fluorescence within the cytoplasm is indicative of endosomal entrapment following internalization.
Signaling Pathways and Experimental Workflows
As the specific receptor for P160 and its downstream signaling cascade have not yet been identified, a detailed signaling pathway diagram cannot be provided. However, the following diagrams illustrate the general logical and experimental workflows used in the characterization of the this compound.
References
- 1. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. youtube.com [youtube.com]
- 5. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of the EPAYQR Sequence in P160 Peptide-Mediated Binding: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the P160 peptide, with a specific focus on the significance of its EPAYQR amino acid sequence in mediating binding to cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in peptide-based targeted therapies.
Introduction
The this compound, with the sequence VPWMEPAYQRFL, is a 12-amino acid peptide identified through phage display technology. It has demonstrated a notable affinity for certain cancer cell lines, particularly neuroblastoma and breast cancer cells, making it a promising candidate for targeted drug delivery systems. Central to its binding capability is the six-amino acid motif, EPAYQR. This guide will dissect the available quantitative data, outline the experimental methodologies used to ascertain the importance of this sequence, and present the current understanding of the associated signaling pathways.
Quantitative Analysis of P160 and Fragment Binding
The significance of the EPAYQR sequence has been elucidated through comparative binding studies of the full-length this compound and its fragments. These studies have consistently demonstrated that the presence of the intact EPAYQR motif is crucial for effective binding.
Table 1: Relative Binding of P160 and its Fragments to Neuroblastoma Cells (WAC 2)
| Peptide/Fragment | Sequence | Relative Binding Capacity (%) |
| P160 (Full-Length) | VPWMEPAYQRFL | 100% |
| p160-8-1 | EPAYQRFL | ~100% |
| p160-8-2 | WMEPAYQR | ~100% |
| p160-8-3 | VPWMEPAY | 15% |
Data synthesized from Askoxylakis et al. The study indicated that fragments p160-8-1 and p160-8-2 bound to WAC 2 cells to the same extent as the native this compound, while p160-8-3 showed significantly reduced binding.
Table 2: Binding Affinity of P160 to Breast Cancer Cells
| Peptide | Cell Line | Receptor | Binding Affinity (IC50) |
| P160 | MDA-MB-435 | Keratin 1 | 0.6 µM[1] |
| P160 | Breast Cancer Cells | Keratin 1 | Kd of ~1.1 µM[2] |
These data underscore the critical role of the C-terminal region of the this compound, which contains the EPAYQR sequence, in target recognition and binding.
Experimental Protocols
The following sections detail the key experimental methodologies employed to characterize the binding of the this compound.
Radiolabeled Peptide Binding Assay
This assay is used to quantify the specific binding of P160 and its fragments to target cells.
Materials:
-
This compound and its fragments (p160-8-1, p160-8-2, p160-8-3)
-
125I or 131I for radiolabeling
-
Target cells (e.g., WAC 2 neuroblastoma cells)
-
Binding buffer (e.g., serum-free medium)
-
Washing buffer (e.g., ice-cold PBS)
-
Gamma counter
Procedure:
-
Peptide Radiolabeling: Peptides are radiolabeled with 125I or 131I using standard methods, such as the Chloramine-T method.
-
Cell Culture: Target cells are cultured to near confluence in appropriate media.
-
Binding Assay:
-
Cells are harvested and seeded into 24-well plates.
-
Cells are washed with binding buffer.
-
Radiolabeled peptide is added to the wells at a specific concentration.
-
For competition assays, increasing concentrations of unlabeled peptide are added along with the radiolabeled peptide to determine specific binding.
-
The plates are incubated at 37°C for a defined period (e.g., 1 hour).
-
-
Washing: The incubation is stopped by removing the binding buffer and washing the cells multiple times with ice-cold washing buffer to remove unbound peptide.
-
Quantification: The cells are lysed, and the radioactivity is measured using a gamma counter. The amount of bound peptide is calculated based on the counts per minute (CPM).
Fluorescence-Activated Cell Sorting (FACS)
FACS analysis is utilized to provide a qualitative and semi-quantitative assessment of peptide binding to the cell surface.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-P160)
-
Target cells (e.g., WAC 2 neuroblastoma cells)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Target cells are harvested and washed with FACS buffer.
-
Staining: Cells are incubated with the fluorescently labeled this compound at a specific concentration for a defined period (e.g., 30 minutes) on ice to prevent internalization.
-
Washing: Cells are washed multiple times with cold FACS buffer to remove unbound peptide.
-
FACS Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the cell population is measured to determine the extent of peptide binding. Unstained cells and cells incubated with a scrambled peptide can be used as negative controls.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for P160 Binding Analysis
Caption: Workflow for this compound binding characterization.
Putative Signaling Pathway upon P160 Binding to Keratin 1
Research has identified Keratin 1 (KRT1) as a cell-surface receptor for the this compound on both breast and neuroblastoma cancer cells. While the precise downstream signaling cascade initiated by P160 binding is still under investigation, a putative pathway can be proposed based on the known functions of cell-surface keratins.
Caption: Putative signaling upon P160 binding to Keratin 1.
Discussion and Future Directions
The presented data unequivocally establish the EPAYQR sequence as a critical determinant for the binding of the this compound to its target cancer cells. The significant drop in binding affinity observed upon the truncation of this sequence highlights its potential as a "hotspot" for interaction with the Keratin 1 receptor.
The primary application of P160 to date has been as a targeting moiety for the delivery of therapeutic payloads, such as radioisotopes or cytotoxic agents, directly to tumor cells. The internalization of the P160-KRT1 complex via receptor-mediated endocytosis is a key mechanism for this application.
Future research should focus on several key areas:
-
High-Resolution Structural Studies: Co-crystallization of the this compound, or its EPAYQR-containing fragments, with the extracellular domain of Keratin 1 would provide invaluable insights into the precise molecular interactions driving the binding.
-
Elucidation of Downstream Signaling: A more detailed investigation into the signaling pathways activated by P160 binding is warranted. This could reveal novel therapeutic targets and provide a deeper understanding of the biological consequences of this interaction beyond its role in endocytosis.
-
Peptide Optimization: With the EPAYQR sequence identified as the core binding motif, further optimization of the this compound could be undertaken to enhance its binding affinity, stability, and tumor penetration.
References
Early-Stage Investigation of P160 Peptide in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P160 peptide, a dodecapeptide with the sequence Val-Pro-Trp-Met-Glu-Pro-Ala-Tyr-Gln-Arg-Phe-Leu (VPWMEPAYQRFL), has emerged as a promising ligand for targeted cancer therapy.[1][2] This technical guide provides an in-depth overview of the early-stage investigation of the this compound, focusing on its interaction with its target, putative signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and replication.
Introduction to this compound
The this compound was identified through phage display technology as a ligand with high affinity for specific cancer cell lines, notably breast cancer and neuroblastoma.[1] Its primary molecular target has been identified as Keratin 1 (KRT1), a protein found to be overexpressed on the surface of certain cancer cells compared to normal tissues.[2][3] This differential expression profile makes the this compound an attractive candidate for the targeted delivery of therapeutic agents, such as cytotoxic drugs or radioisotopes, directly to tumor cells, potentially minimizing off-target effects and improving the therapeutic index.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage investigations of the this compound.
Table 1: this compound Binding Affinity
| Parameter | Value | Cell Line / System | Reference |
| Dissociation Constant (Kd) | ~1.1 μM | Breast Cancer Cells (binding to KRT1) | [2][4] |
| IC50 (Competitive Binding) | 0.6 μmol/L | MDA-MB-435 Breast Cancer Cells |
Table 2: In Vitro and In Vivo Observations
| Finding | Observation | Model System | Reference |
| Internalization | 40% of total bound activity internalized | Human Breast Cancer Cells | |
| Internalization | 50% of total bound activity internalized | WAC 2 Neuroblastoma Cells | [1] |
| Tumor Uptake | Higher uptake in tumor vs. most organs | Nude mice with breast cancer xenografts | |
| Tumor-to-Organ Ratio | Higher for [131I]p160 vs. [131I]RGD peptide | Nude mice with breast cancer xenografts |
Putative Signaling Pathway
While the precise downstream signaling cascade initiated by P160 binding to KRT1 is still under investigation, based on the known functions of keratins in cancer, a putative signaling pathway can be proposed. Cell surface keratins are thought to be involved in regulating cell signaling, contributing to processes like apoptosis resistance, cell proliferation, and migration.[3][5][6]
Putative signaling pathway of the this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of the this compound are provided below.
Solid-Phase Peptide Synthesis (SPPS) of P160
This protocol outlines the manual synthesis of the this compound (VPWMEPAYQRFL) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis of P160.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using HBTU/HOBt as activating agents and DIEA as a base in DMF. The reaction is typically carried out for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the P160 sequence.
-
Final Deprotection: After coupling the last amino acid (Fmoc-Val-OH), perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether and wash several times.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry.
Radiolabeling of this compound
This protocol describes the direct radioiodination of the this compound using Iodine-125 (¹²⁵I) for in vitro and in vivo studies.
Materials:
-
Synthesized this compound
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (pH 7.4)
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Radio-TLC or radio-HPLC system
Procedure:
-
Reaction Setup: In a shielded vial, dissolve the this compound in phosphate buffer.
-
Radioiodination: Add Na¹²⁵I to the peptide solution, followed by the addition of Chloramine-T to initiate the oxidation of iodide. Allow the reaction to proceed for 1-2 minutes at room temperature. The tyrosine residue in the P160 sequence is the primary site of iodination.
-
Quenching: Stop the reaction by adding sodium metabisulfite to reduce the excess Chloramine-T.
-
Purification: Purify the ¹²⁵I-labeled this compound from unreacted ¹²⁵I and other reagents using a size-exclusion chromatography column.
-
Quality Control: Assess the radiochemical purity of the labeled peptide using radio-TLC or radio-HPLC.
Cell Binding Assay
This protocol is for determining the binding affinity of ¹²⁵I-labeled P160 to cancer cells.
Workflow for a cell binding assay with radiolabeled P160.
Materials:
-
Cancer cell line (e.g., MDA-MB-435)
-
Cell culture medium and supplements
-
Multi-well plates
-
¹²⁵I-labeled this compound
-
Unlabeled this compound (for competition assay)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 1N NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cancer cells into multi-well plates and allow them to adhere overnight.
-
Binding Incubation: Wash the cells with cold PBS. Incubate the cells with increasing concentrations of ¹²⁵I-P160 in binding buffer (e.g., serum-free media) for a defined period (e.g., 1 hour) at 4°C to prevent internalization.
-
Competition Assay: For determining specific binding, perform a parallel experiment where cells are co-incubated with a fixed concentration of ¹²⁵I-P160 and an excess of unlabeled P160.
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove unbound peptide.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (from the competition assay) from the total binding. Calculate the dissociation constant (Kd) by performing Scatchard analysis.
Peptide Internalization Study by Confocal Microscopy
This protocol visualizes the internalization of fluorescently labeled P160 into cancer cells.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-P160)
-
Cancer cell line
-
Glass-bottom dishes or chamber slides
-
Cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cancer cells onto glass-bottom dishes and allow them to adhere.
-
Peptide Incubation: Incubate the cells with FITC-P160 at a predetermined concentration for various time points (e.g., 30 min, 1h, 2h) at 37°C.
-
Washing: Wash the cells with PBS to remove the non-internalized peptide.
-
Nuclear Staining: Stain the cell nuclei with Hoechst 33342.
-
Fixation: Fix the cells with 4% PFA in PBS.
-
Mounting: Mount the coverslips using an appropriate mounting medium.
-
Imaging: Visualize the cellular localization of the FITC-P160 using a confocal microscope. Green fluorescence will indicate the location of the peptide, and blue fluorescence will indicate the nucleus.
Animal Biodistribution Study
This protocol evaluates the in vivo distribution of radiolabeled P160 in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing nude mice (e.g., with MDA-MB-435 xenografts)
-
¹³¹I-labeled this compound
-
Saline solution
-
Anesthesia
-
Gamma counter
-
Dissection tools
Procedure:
-
Animal Model: Establish tumor xenografts in nude mice by subcutaneously injecting cancer cells.
-
Radiotracer Injection: Once tumors reach a suitable size, inject the ¹³¹I-P160 intravenously into the tail vein of the mice.
-
Time Points: At various time points post-injection (e.g., 1h, 4h, 24h), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. This will provide a quantitative measure of the peptide's biodistribution and tumor-targeting efficacy.
Conclusion
The early-stage investigation of the this compound has demonstrated its potential as a valuable tool in cancer research and for the development of targeted therapeutics. Its specific binding to KRT1 on cancer cells, coupled with its ability to be internalized, makes it a promising candidate for delivering cytotoxic agents or imaging probes. The experimental protocols detailed in this guide provide a framework for further research to elucidate its mechanism of action and to evaluate its therapeutic efficacy in preclinical and clinical settings. Future studies should focus on comprehensively defining the P160-KRT1 signaling pathway and optimizing the peptide for enhanced stability and tumor penetration.
References
- 1. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Keratin 1 as a Cell-surface Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Keratin 1 as a cell-surface receptor in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for P160-Derived Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical synthesis and subsequent purification of a representative P160 coactivator-derived peptide. P160 steroid receptor coactivators (including NCOA-1/SRC-1, NCOA-2/GRIP-1, and NCOA-3/AIB-1) are crucial in mediating the transcriptional activities of nuclear receptors. Synthetic peptides containing the conserved LXXLL motif (where L is leucine (B10760876) and X is any amino acid) are invaluable tools for studying these protein-protein interactions.[1][2][3][4]
The following protocols describe the synthesis of a model P160 peptide with a C-terminal amide, a common modification to increase metabolic stability.
Application Note 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides.[5][6] The Fluorenylmethyloxycarbonyl (Fmoc) strategy involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[7][8] This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[7][8]
Experimental Protocol: Synthesis of a P160-Derived Peptide
This protocol outlines the manual synthesis of a model this compound on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminal amide upon cleavage.[9]
1. Resin Preparation (Swelling):
- Weigh 135 mg of Rink Amide MBHA resin (substitution ~0.74 mmol/g) into a fritted peptide synthesis vessel.
- Add 10 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Initial Fmoc Deprotection:
- Add 10 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Amino Acid Coupling Cycle (Repeated for each amino acid):
- Activation: In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents, 0.4 mmol), HBTU (3.95 equivalents, 0.395 mmol), and HOBt (4 equivalents, 0.4 mmol) in 5 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) and allow the mixture to pre-activate for 2 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
- Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and DMF again (3 x 10 mL).
- Completion Check (Optional): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
- Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF, agitate for 5 minutes, drain. Add another 10 mL of 20% piperidine in DMF, agitate for 15 minutes, drain.
- Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to prepare for the next coupling cycle.
4. Cleavage and Deprotection:
- After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail: 9.5 mL Trifluoroacetic acid (TFA), 0.25 mL water, and 0.25 mL Triisopropylsilane (TIS).
- Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin and agitate for 2-3 hours at room temperature.[7]
- Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL conical tube.
5. Peptide Precipitation and Isolation:
- Concentrate the TFA filtrate to approximately 1-2 mL using a gentle stream of nitrogen.
- Add the concentrated solution dropwise to 40 mL of ice-cold diethyl ether to precipitate the crude peptide.
- Centrifuge the mixture at 3000 x g for 10 minutes. Decant the ether.
- Wash the peptide pellet with another 40 mL of cold diethyl ether, centrifuge, and decant.
- Dry the crude peptide pellet under vacuum to obtain a white powder.
Synthesis Workflow Diagram
Summary of Synthesis Reagents and Conditions
| Parameter | Description |
| Synthesis Scale | 0.1 mmol |
| Resin | Rink Amide MBHA (~135 mg) |
| Chemistry | Fmoc (N-α-9-fluorenylmethyloxycarbonyl) |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF |
| Coupling Reagents | HBTU / HOBt / DIPEA |
| Amino Acid Excess | 4 equivalents per coupling |
| Cleavage Cocktail | 95% TFA / 2.5% Water / 2.5% TIS |
| Isolation Method | Precipitation in cold diethyl ether |
Application Note 2: Reversed-Phase HPLC Purification
Following synthesis and cleavage, the crude peptide product contains the target molecule along with various impurities such as truncated or deletion sequences.[10][11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for purifying synthetic peptides.[12][13] The method separates peptides based on their relative hydrophobicity.[10][14]
Experimental Protocol: Purification of a P160-Derived Peptide
1. Sample Preparation:
- Dissolve the crude peptide powder in a minimal volume of a strong solvent like DMSO or Acetonitrile (B52724) (ACN), then dilute with Mobile Phase A (see below) to a concentration of ~10 mg/mL.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System Setup:
- Column: Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm).
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
- Flow Rate: 18-20 mL/min.
- Detection: UV detector set to 214 nm or 220 nm.
3. Purification Run:
- Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
- Inject the prepared peptide sample onto the column.
- Run a linear gradient to elute the peptide. A typical gradient is 5% to 65% Mobile Phase B over 40-60 minutes. This gradient should be optimized based on the hydrophobicity of the specific peptide.
- Monitor the elution profile and collect fractions (e.g., 1-minute fractions) corresponding to the major peak, which is typically the full-length product.
4. Fraction Analysis and Pooling:
- Analyze the purity of each collected fraction using analytical RP-HPLC.
- Pool the fractions that meet the desired purity level (e.g., >95%).
5. Final Product Isolation:
- Freeze the pooled fractions at -80°C.
- Lyophilize (freeze-dry) the frozen solution to remove the water and ACN, yielding the purified peptide as a white, fluffy powder (TFA salt).
- Store the final product at -20°C or -80°C.
Purification Workflow Diagram
Summary of HPLC Purification Parameters
| Parameter | Preparative Run | Analytical Run |
| Column | C18, 10 µm, 21.2 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 18-20 mL/min | 1 mL/min |
| Gradient | 5-65% B over 40-60 min (Typical) | 5-95% B over 20-30 min |
| Detection | 214 nm or 220 nm | 214 nm or 220 nm |
Data Summary and Characterization
After purification, it is essential to confirm the identity and purity of the final peptide product.
Expected Yield and Purity
| Parameter | Expected Value | Method of Determination |
| Crude Yield | 60-80% (by weight) | Gravimetric |
| Purified Yield | 15-40% (of crude) | Gravimetric |
| Final Purity | >95% | Analytical RP-HPLC (Peak Area) |
Yields are highly sequence-dependent and can vary significantly.
Characterization
Mass Spectrometry: The identity of the peptide is confirmed by measuring its molecular weight. Mass spectrometry (MS) is the definitive method for this analysis.[15][16][17] Both MALDI-TOF and ESI-MS are suitable techniques for confirming that the observed mass matches the calculated theoretical mass of the peptide sequence.[15] This step is crucial for verifying that the correct peptide was synthesized.[16][18]
References
- 1. Core LXXLL motif sequences in CREB-binding protein, SRC1, and RIP140 define affinity and selectivity for steroid and retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the NCoA-1/SRC-1 PAS-B domain bound to the LXXLL motif of the STAT6 transactivation domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LXXLL motif in the transactivation domain of STAT6 mediates recruitment of NCoA-1/SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling P160 Peptide with ¹²⁵I or ¹³¹I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of the P160 peptide with Iodine-125 (B85253) (¹²⁵I) or Iodine-131 (¹³¹I). The choice of radionuclide will depend on the specific application, with ¹²⁵I being suitable for in vitro assays due to its longer half-life, and ¹³¹I being applicable for therapeutic and imaging studies.[1][2] The methods described herein are established techniques for radioiodination of peptides containing tyrosine or histidine residues.[1][3][4]
Overview of Radioiodination Methods
Direct radioiodination of peptides primarily involves the electrophilic substitution of radioactive iodine onto tyrosine or, less commonly, histidine residues.[1][5] This is achieved by oxidizing iodide (I⁻) to a more reactive electrophilic species (I⁺).[1] The most common methods utilize different oxidizing agents and are categorized as the Chloramine-T, Iodogen, and Lactoperoxidase methods.[1][5][6]
Table 1: Comparison of Direct Radioiodination Methods
| Feature | Chloramine-T Method | Iodogen Method | Lactoperoxidase Method |
| Oxidizing Agent | Chloramine-T | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen) | Lactoperoxidase and hydrogen peroxide |
| Reaction Conditions | Can be harsh, potentially causing oxidative damage to sensitive peptides.[1][7] | Milder, solid-phase oxidant minimizes direct contact with the peptide.[1][8][9] | Enzymatic and generally considered the mildest method.[5][10][11] |
| Reaction Speed | Rapid (typically 1-2 minutes).[12] | Relatively rapid (typically 5-15 minutes).[13] | Slower, requires optimization of enzyme and substrate concentrations. |
| Quenching Step | Required (e.g., sodium metabisulfite) to stop the reaction.[1][12] | Not required; reaction is stopped by removing the peptide from the Iodogen-coated tube.[1] | Reaction is stopped by dilution or addition of a quenching agent.[11] |
| Advantages | High labeling efficiency.[5] | Simple, reproducible, and less damaging to peptides.[9] | Gentle, suitable for sensitive proteins and peptides.[11] |
| Disadvantages | Potential for peptide oxidation.[1][7] | Peptide adsorption to the coated surface can occur.[14] | More complex to set up and optimize; enzyme can undergo self-iodination.[4][11] |
Experimental Protocols
Safety Precautions: All work with radioactive materials must be conducted in a designated and appropriately shielded fume hood by personnel trained in radiation safety.[12] Appropriate personal protective equipment (PPE), including gloves and lab coats, must be worn at all times.
Chloramine-T Method
This method utilizes Chloramine-T as a potent oxidizing agent to generate reactive iodine.[5]
Materials:
-
This compound
-
Na¹²⁵I or Na¹³¹I
-
Chloramine-T solution (e.g., 1 mg/mL in water, freshly prepared)
-
Sodium Metabisulfite (B1197395) solution (e.g., 2 mg/mL in water, freshly prepared)
-
Phosphate Buffer (0.25 M, pH 7.5)
-
Purification supplies (e.g., Sephadex G-25 column or HPLC system)
Protocol:
-
In a shielded fume hood, add the following to a microcentrifuge tube in order:
-
50 µL of 0.25 M Phosphate Buffer, pH 7.5.
-
10 µg of this compound.
-
1 mCi of Na¹²⁵I or Na¹³¹I.
-
-
Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution.
-
Gently mix the contents and incubate for 60-120 seconds at room temperature.[12]
-
Stop the reaction by adding 20 µL of sodium metabisulfite solution.
-
Incubate for 5 minutes at room temperature.
-
Proceed immediately to the purification step.
Workflow Diagram for Chloramine-T Method:
References
- 1. mdpi.com [mdpi.com]
- 2. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developments in techniques for radioiodination of peptide hormones and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine-125 Labeling of Proteins | Revvity [revvity.com]
- 9. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 10. An enzymic method for the trace iodination of immunoglobulins and other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gropep.com [gropep.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
P160 Peptide Bioconjugation with Nanoparticles for Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The P160 peptide (sequence: VPWMEPAYQRFL) has emerged as a promising targeting ligand for the selective delivery of therapeutic agents to cancer cells.[1] Initially identified through phage display, P160 has demonstrated a high affinity and specificity for neuroblastoma and breast cancer cells.[1][2] This targeting capability makes it an attractive candidate for conjugation with nanoparticles to create advanced drug delivery systems that can enhance therapeutic efficacy while minimizing off-target side effects.
The principle behind this approach lies in the over-expression of specific receptors on the surface of cancer cells, which are recognized and bound by the this compound. While the precise receptor for P160 is still under investigation, studies have shown that its binding is specific and leads to the internalization of the peptide, making it an effective vector for delivering a nanoparticle payload directly into the target cell.[1]
By conjugating P160 to the surface of nanoparticles loaded with chemotherapeutic drugs, it is possible to achieve active targeting. This strategy offers several advantages over traditional chemotherapy, including:
-
Enhanced Drug Accumulation at the Tumor Site: The this compound guides the drug-loaded nanoparticles to the tumor cells, increasing the local concentration of the therapeutic agent.
-
Reduced Systemic Toxicity: By selectively targeting cancer cells, the exposure of healthy tissues to the cytotoxic drug is minimized, thereby reducing adverse side effects.[3][4]
-
Improved Therapeutic Index: The combination of increased efficacy and reduced toxicity leads to a better overall therapeutic outcome.[5]
-
Overcoming Drug Resistance: Targeted delivery can help overcome mechanisms of drug resistance by delivering a high concentration of the drug directly into the cancer cells.[3]
This document provides detailed protocols for the bioconjugation of the this compound with nanoparticles and subsequent drug loading, along with methods for their characterization. The provided data tables offer representative quantitative information based on similar peptide-targeted nanoparticle systems for cancer therapy, as specific data for P160-conjugated nanoparticles is not yet widely available in the literature.
Quantitative Data Presentation
The following tables summarize representative quantitative data for peptide-targeted nanoparticles designed for cancer drug delivery. This data is provided as a reference for the expected physicochemical properties, drug loading, and release characteristics of P160-nanoparticle conjugates.
Table 1: Physicochemical Characterization of P160-Nanoparticles
| Parameter | P160-Conjugated Nanoparticles | Unconjugated Nanoparticles (Control) |
| Average Hydrodynamic Diameter (nm) | 150 ± 10 | 130 ± 8 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -15 ± 3 | -25 ± 4 |
| Conjugation Efficiency (%) | ~ 70% | N/A |
Table 2: Doxorubicin Loading and Release Kinetics
| Parameter | P160-Nanoparticle-Doxorubicin | Unconjugated Nanoparticle-Doxorubicin |
| Drug Loading Content (wt%) | 5.0 ± 0.5 | 5.2 ± 0.6 |
| Encapsulation Efficiency (%) | > 90% | > 90% |
| Cumulative Release at pH 7.4 after 48h (%) | 25 ± 3 | 28 ± 4 |
| Cumulative Release at pH 5.0 after 48h (%) | 65 ± 5 | 70 ± 6 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the creation and characterization of P160-nanoparticle bioconjugates for drug delivery.
Protocol 1: Synthesis of PLGA Nanoparticles
This protocol describes the synthesis of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.
Materials:
-
PLGA (50:50, MW 15,000-25,000)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA)
-
Deionized (DI) water
Procedure:
-
Dissolve 100 mg of PLGA and 10 mg of DOX in 2 mL of DCM. Add 20 µL of TEA to neutralize the DOX hydrochloride.
-
Prepare a 2% (w/v) PVA solution in DI water.
-
Add the PLGA/DOX organic phase to 10 mL of the PVA solution.
-
Emulsify the mixture by sonication on an ice bath for 2 minutes at 40% amplitude.
-
Immediately add the resulting oil-in-water emulsion to 40 mL of a 0.3% (w/v) PVA solution.
-
Stir the mixture at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with DI water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in DI water and lyophilize for storage.
Protocol 2: Bioconjugation of this compound to PLGA Nanoparticles
This protocol details the covalent conjugation of the this compound to the surface of PLGA nanoparticles using EDC/NHS chemistry.
Materials:
-
Lyophilized PLGA nanoparticles
-
This compound (with a terminal cysteine or amine group for conjugation)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
Procedure:
-
Resuspend 10 mg of lyophilized PLGA nanoparticles in 1 mL of MES buffer.
-
Activate the carboxyl groups on the PLGA nanoparticle surface by adding 5 mg of EDC and 3 mg of NHS.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking.
-
Centrifuge the activated nanoparticles at 15,000 rpm for 20 minutes at 4°C and discard the supernatant.
-
Resuspend the activated nanoparticle pellet in 1 mL of PBS.
-
Dissolve 2 mg of the this compound in 1 mL of PBS.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Incubate the reaction mixture overnight at 4°C with gentle shaking.
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubating for 15 minutes.
-
Collect the P160-conjugated nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the pellet three times with DI water to remove unreacted peptide and reagents.
-
Resuspend the final P160-nanoparticle bioconjugates in a suitable buffer for storage or further use.
Protocol 3: Characterization of P160-Nanoparticle Bioconjugates
1. Size and Zeta Potential:
-
Resuspend the nanoparticles in DI water at a concentration of 0.1 mg/mL.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
2. Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of lyophilized drug-loaded nanoparticles in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.
-
Quantify the amount of encapsulated drug using a UV-Vis spectrophotometer or fluorescence plate reader at the characteristic absorbance/emission wavelength of the drug.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
3. In Vitro Drug Release:
-
Suspend a known amount of drug-loaded nanoparticles in a release buffer with a specific pH (e.g., PBS at pH 7.4 to simulate physiological conditions and acetate (B1210297) buffer at pH 5.0 to simulate the endosomal environment).
-
Incubate the suspension at 37°C with constant shaking.
-
At predetermined time intervals, centrifuge the samples and collect the supernatant.
-
Quantify the amount of released drug in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for the synthesis and bioconjugation of P160-nanoparticles.
Caption: Generalized signaling pathway for P160-nanoparticle internalization and drug release.
References
- 1. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Drug Delivery Systems Mediated by a Novel Peptide in Breast Cancer Therapy and Imaging | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel phage display-derived neuroblastoma-targeting peptides potentiate the effect of drug nanocarriers in preclinical settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroblastoma-targeted nanocarriers improve drug delivery and penetration, delay tumor growth and abrogate metastatic diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for conjugating P160 peptide to chemotherapeutic agents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-drug conjugates (PDCs) represent a promising strategy for targeted cancer therapy, combining the specificity of a targeting peptide with the potency of a cytotoxic agent. This approach aims to enhance the therapeutic index of chemotherapeutic drugs by delivering them directly to cancer cells, thereby minimizing off-target toxicity.[1][2] The P160 peptide, with the sequence VPWMEPAYQRFL, has been identified as a promising targeting moiety for breast and neuroblastoma cancers.[3][4] It specifically binds to Keratin 1 (KRT1), a protein overexpressed on the surface of these cancer cells, and is subsequently internalized.[3] This document provides a detailed protocol for the conjugation of the this compound to the chemotherapeutic agent doxorubicin (B1662922) using a common bifunctional crosslinker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Principle of P160-Targeted Drug Delivery
The therapeutic strategy of a P160-drug conjugate relies on a multi-step process. The this compound acts as a homing device, selectively binding to KRT1 on the surface of cancer cells. Upon binding, the entire P160-drug conjugate is internalized by the cell, often through receptor-mediated endocytosis. Once inside the cell, the linker connecting the peptide and the drug is designed to be cleaved, releasing the active chemotherapeutic agent. This targeted release mechanism concentrates the cytotoxic drug at the tumor site, leading to enhanced cancer cell killing while sparing healthy tissues.
Experimental Protocols
This section details the materials and methods for the synthesis and characterization of a P160-doxorubicin conjugate.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Grade |
| This compound (VPWMEPAYQRFL) with C-terminal Cysteine | Custom Peptide Synthesis Service | >95% purity |
| Doxorubicin Hydrochloride | Sigma-Aldrich | ≥98% (HPLC) |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Thermo Fisher Scientific | ≥95% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Phosphate Buffered Saline (PBS) | Gibco | pH 7.4 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent grade, ≥99% |
| Acetonitrile (ACN) | Fisher Scientific | HPLC grade |
| Deionized (DI) Water | In-house | 18.2 MΩ·cm |
| TCEP (tris(2-carboxyethyl)phosphine) | Sigma-Aldrich | ≥98% |
Protocol 1: Conjugation of this compound to Doxorubicin via Sulfo-SMCC Linker
This protocol is a two-step process involving the activation of doxorubicin with the Sulfo-SMCC linker, followed by the conjugation of the activated doxorubicin to the this compound.[5][6]
Step 1: Activation of Doxorubicin with Sulfo-SMCC
-
Dissolve doxorubicin hydrochloride (1 molar equivalent) in a mixture of DMF and 100 mM PBS (pH 7.6) at a 1:1 (v/v) ratio.
-
Dissolve Sulfo-SMCC (1.5 molar equivalents) in DMF/water (1:1 v/v).
-
Add the Sulfo-SMCC solution dropwise to the doxorubicin solution while stirring at room temperature, protected from light.
-
Allow the reaction to proceed for 4-6 hours at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC) to confirm the formation of maleimide-activated doxorubicin (MCC-Dox).
-
Purify the MCC-Dox using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain MCC-Dox as a solid.
-
Characterize the MCC-Dox by mass spectrometry to confirm the molecular weight.
Step 2: Conjugation of MCC-Dox to P160-Cys Peptide
-
Synthesize the this compound with an additional cysteine residue at the C-terminus (VPWMEPAYQRFLC) to provide a free sulfhydryl group for conjugation.
-
Dissolve the P160-Cys peptide (1 molar equivalent) in degassed PBS (pH 7.2).
-
To ensure the cysteine's sulfhydryl group is reduced and available for reaction, treat the peptide solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[7][8]
-
Dissolve the purified MCC-Dox (1.2 molar equivalents) in DMF.
-
Add the MCC-Dox solution dropwise to the P160-Cys peptide solution with gentle stirring at room temperature, protected from light.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature.
-
Monitor the formation of the P160-Dox conjugate by RP-HPLC.
-
Purify the final P160-Dox conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the purified P160-Dox conjugate by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to determine its purity.
Protocol 2: Characterization of P160-Doxorubicin Conjugate
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm, 280 nm, and 495 nm (for doxorubicin).
-
Purpose: To assess the purity of the conjugate and to determine the drug-to-peptide ratio by comparing the peak areas of the peptide and the drug.[9]
Mass Spectrometry (MS)
-
System: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Mode: Positive ion mode.
-
Purpose: To confirm the identity of the P160-Dox conjugate by determining its molecular weight. The expected mass will be the sum of the P160-Cys peptide, the SMCC linker (minus the sulfo-NHS group), and doxorubicin.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and characterization of the P160-Doxorubicin conjugate.
Table 1: Summary of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| P160-Cys Peptide | C₇₇H₁₀₈N₁₆O₂₀S | 1621.85 |
| Doxorubicin | C₂₇H₂₉NO₁₁ | 543.52 |
| Sulfo-SMCC | C₁₆H₁₇N₂NaO₉S | 436.36 |
| P160-Dox Conjugate | C₁₁₉H₁₅₁N₁₉O₃₈S | 2483.69 |
Table 2: Expected HPLC and MS Characterization Data
| Parameter | Expected Value/Observation |
| HPLC Purity | >95% |
| HPLC Retention Time | Shift in retention time for the conjugate compared to the starting materials. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion corresponding to the calculated molecular weight of the conjugate. |
| Drug-to-Peptide Ratio (DPR) | Approximately 1:1, calculated from HPLC peak areas at wavelengths specific to the peptide and doxorubicin. |
Visualizations
P160-Doxorubicin Conjugation Workflow
Caption: Workflow for the conjugation of this compound to doxorubicin.
Proposed Signaling Pathway of P160-Drug Conjugate Action
Caption: Proposed mechanism of action for the P160-drug conjugate.
Discussion
The successful conjugation of the this compound to a chemotherapeutic agent like doxorubicin holds significant potential for targeted cancer therapy. The provided protocol offers a robust framework for the synthesis and characterization of such a conjugate. It is crucial to optimize reaction conditions, such as molar ratios and reaction times, for each specific batch to maximize conjugation efficiency and yield.
The choice of linker is a critical aspect of PDC design. The SMCC linker used in this protocol is non-cleavable under normal physiological conditions but can be cleaved intracellularly, leading to the release of the active drug.[10] Alternative linkers, such as pH-sensitive or enzyme-cleavable linkers, could also be explored to tailor the drug release profile to the specific tumor microenvironment.
The signaling pathway initiated by the binding of P160 to KRT1 is an area of ongoing research. While KRT1 is known to be involved in maintaining cellular integrity, its role as a receptor and its downstream signaling in cancer are still being elucidated. It is hypothesized that upon P160 binding and subsequent internalization, the primary mechanism of action is the intracellular release of the cytotoxic payload. Further studies are needed to fully understand any potential signaling events triggered by the P160-KRT1 interaction itself and how they might contribute to the overall therapeutic effect.
References
- 1. Frontiers | Trends in the research and development of peptide drug conjugates: artificial intelligence aided design [frontiersin.org]
- 2. Trends in the research and development of peptide drug conjugates: artificial intelligence aided design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Activated Cell Sorting (FACS) using FITC-Labeled P160
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p160 steroid receptor coactivator (SRC) family of proteins, comprising SRC-1 (NCOA1), SRC-2 (NCOA2), and SRC-3 (NCOA3), are crucial transcriptional coactivators that modulate the activity of nuclear receptors and other transcription factors.[1][2][3] These proteins are integral to a multitude of cellular processes, including growth, proliferation, differentiation, and metabolism.[4][5] Dysregulation of p160 protein expression is implicated in various pathologies, notably in cancer, where their overexpression can drive tumor progression and resistance to therapy.[5][6][7]
Fluorescence-activated cell sorting (FACS) is a powerful technique for the analysis and isolation of specific cell populations from a heterogeneous mixture.[8][9] By utilizing fluorescently labeled antibodies, such as a FITC-conjugated antibody targeting a p160 family member, researchers can identify and quantify cells expressing these intracellular proteins. This approach enables the characterization of p160 expression at the single-cell level, providing valuable insights into tumor heterogeneity and the cellular response to therapeutic interventions.[6][10]
These application notes provide a detailed protocol for the use of a FITC-labeled p160 antibody for the analysis and sorting of cells based on their intracellular p160 expression.
Data Presentation
The following tables provide representative data from FACS analysis of p160 (specifically SRC-3/NCOA3) expression in different breast cancer cell lines compared to a normal breast epithelial cell line. This data is illustrative and will vary depending on the specific cell line and experimental conditions.
Table 1: Percentage of P160 (SRC-3) Positive Cells
| Cell Line | Description | Percentage of P160 (SRC-3) Positive Cells (%) |
| MCF-10A | Normal Breast Epithelial | 5.2 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 35.8 |
| BT-474 | HER2-Positive Breast Cancer (known SRC-3 amplification)[7] | 85.3 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15.7 |
Table 2: Mean Fluorescence Intensity (MFI) of P160 (SRC-3) Staining
| Cell Line | Description | Mean Fluorescence Intensity (MFI) of P160-FITC |
| MCF-10A | Normal Breast Epithelial | 150 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 850 |
| BT-474 | HER2-Positive Breast Cancer (known SRC-3 amplification)[7] | 2500 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 450 |
Signaling Pathway and Experimental Workflow
P160/SRC Signaling Pathway
The p160/SRC family of proteins act as master coactivators, integrating signals from steroid hormones and growth factor pathways to regulate gene expression.[11] Upon ligand binding, nuclear receptors undergo a conformational change, facilitating their interaction with the LXXLL motifs of p160 coactivators.[12][13] The p160 proteins then recruit a cascade of secondary coactivators, including histone acetyltransferases (HATs) like p300/CBP and histone methyltransferases (HMTs) like CARM1 and PRMT1.[12][13] This enzymatic machinery modifies chromatin structure, leading to a more open conformation that allows for the assembly of the basal transcription apparatus and subsequent gene transcription.[13][14]
Caption: P160/SRC Signaling Pathway.
Experimental Workflow for FACS Analysis of P160
The following diagram outlines the key steps for the analysis of intracellular p160 expression using a FITC-labeled antibody and flow cytometry. The process begins with the preparation of a single-cell suspension, followed by fixation and permeabilization to allow antibody access to intracellular targets. After staining with the FITC-labeled p160 antibody, the cells are analyzed on a flow cytometer, and the data is processed to quantify p160 expression.
Caption: Experimental Workflow for FACS.
Experimental Protocols
Protocol 1: Cell Preparation for Intracellular Staining
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
For Suspension Cells: a. Transfer the required number of cells (typically 1 x 10^6 cells per sample) to a centrifuge tube. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. c. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. d. Centrifuge again and discard the supernatant. Proceed to Protocol 2.
-
For Adherent Cells: a. Aspirate the culture medium from the flask or plate. b. Wash the cells once with PBS. c. Add an appropriate volume of pre-warmed Trypsin-EDTA to detach the cells. d. Incubate at 37°C for 2-5 minutes, or until cells have detached. e. Neutralize the trypsin by adding 2-3 volumes of complete culture medium containing FBS. f. Transfer the cell suspension to a centrifuge tube. g. Centrifuge at 300-400 x g for 5 minutes at 4°C. h. Discard the supernatant and wash the cell pellet once with cold PBS. i. Proceed to Protocol 2.
Protocol 2: Fixation and Permeabilization
Materials:
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin in PBS with 2% FBS)
-
Centrifuge
Procedure:
-
Resuspend the cell pellet from Protocol 1 in 100 µL of cold PBS.
-
Add 1 mL of Fixation Buffer and vortex gently to mix.
-
Incubate for 15-20 minutes at room temperature.
-
Centrifuge at 500-600 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of PBS, centrifuging, and discarding the supernatant.
-
Resuspend the fixed cell pellet in 1 mL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
The cells are now ready for staining. Keep the cells in the Permeabilization Buffer for the staining step.
Protocol 3: Staining with FITC-Labeled P160 Antibody
Materials:
-
FITC-labeled P160 antibody (use at a predetermined optimal concentration)
-
Permeabilization Buffer
-
Centrifuge
-
FACS tubes
Procedure:
-
Centrifuge the permeabilized cells from Protocol 2 at 500-600 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
Add the appropriate volume of FITC-labeled P160 antibody.
-
Vortex gently and incubate for 30-60 minutes at 4°C in the dark.
-
Add 1 mL of Permeabilization Buffer to wash the cells.
-
Centrifuge at 500-600 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step (steps 6-8) once more.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Transfer the cell suspension to a FACS tube and keep on ice, protected from light, until analysis.
Protocol 4: Flow Cytometry and Data Analysis
Instrumentation and Analysis:
-
A flow cytometer equipped with a 488 nm blue laser for FITC excitation is required.[15]
-
Emission should be collected using a bandpass filter appropriate for FITC (e.g., 530/30 nm).[15][16]
-
Controls:
-
Unstained Cells: To set the baseline fluorescence.
-
Isotype Control: A FITC-labeled antibody of the same isotype as the anti-P160 antibody but with no specificity for a cellular target, to control for non-specific binding.
-
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.[17]
-
Use a subsequent plot of FSC-A vs. FSC-H to gate on single cells (singlets) and exclude doublets.
-
Create a histogram of the FITC fluorescence for the singlet population.
-
Set the positive gate based on the isotype control, such that the isotype control population falls below this gate.
-
Quantify the percentage of P160-positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.[1]
-
References
- 1. Standardized flow-cytometry-based protocol to simultaneously measure transcription factor levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometric Methods for the Detection of Intracellular Signaling Proteins and Transcription Factors Reveal Heterogeneity in Differentiating Human B Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Tissue expression of SRC - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. AIB1/SRC-3/NCOA3 function in estrogen receptor alpha positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normal and Cancer-Related Functions of the p160 Steroid Receptor Coactivator (SRC) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for the use of flow cytometry and cell sorting in immunological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ptglab.com [ptglab.com]
- 14. Multi-omics reveals novel prognostic implication of SRC protein expression in bladder cancer and its correlation with immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steroid receptor coactivator-3 inhibition generates breast cancer antitumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. odin.mdacc.tmc.edu [odin.mdacc.tmc.edu]
- 17. learn.cellsignal.com [learn.cellsignal.com]
Application Notes and Protocols for P160 Peptide in Neuroblastoma-Specific Vector Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P160 peptide is a promising ligand for the targeted delivery of therapeutics and diagnostic agents to neuroblastoma cells. Identified through phage display technology, this 12-amino acid peptide (sequence: VPWMEPAYQRFL) has demonstrated a notable affinity and specificity for the human neuroblastoma cell line WAC 2.[1][2] Preclinical studies have shown that P160 is internalized by neuroblastoma cells, making it an attractive candidate for the development of vectors that can carry cytotoxic drugs, radionuclides, or imaging agents directly to the tumor site, potentially increasing therapeutic efficacy while minimizing off-target side effects.[1][2] The core binding sequence of P160 is believed to reside within the EPAYQR motif.[1][2]
These application notes provide a comprehensive overview of the quantitative data available for the this compound and detailed protocols for its synthesis, labeling, and evaluation in the context of neuroblastoma-specific vector development.
Data Presentation
The following tables summarize the key quantitative data for the this compound from published studies.
Table 1: In Vitro Binding and Internalization of this compound in Neuroblastoma Cells
| Parameter | Cell Line | Value | Reference |
| Peptide Sequence | - | VPWMEPAYQRFL | [1] |
| Binding Inhibition | WAC 2 | Up to 95% by unlabeled P160 | [1][2] |
| Internalization | WAC 2 | Approximately 50% of total bound activity | [1][2] |
| IC50 (Breast Cancer) | MDA-MB-435 | 0.6 µmol/L | [3] |
Note: The IC50 value was determined in a breast cancer cell line but provides an indication of binding affinity.
Table 2: In Vivo Biodistribution of Radiolabeled this compound in Neuroblastoma Xenograft Model
| Organ/Tissue | % Injected Dose per Gram (%ID/g) | Reference |
| Tumor | ~3.0 | [2] |
| Kidney | ~7.1 | [2] |
| Blood | Higher than most organs | [2] |
| Other Organs (Heart, Liver, Spleen, Muscle, Brain) | Lower than tumor | [2] |
Note: Data is for a derivative of the this compound (β-Ala-p160-8-2) at 1 hour post-injection in WAC 2 tumor-bearing mice.[2]
Signaling and Internalization Pathway
The specific cell surface receptor for the this compound on neuroblastoma cells has not yet been identified in the available literature. Consequently, the downstream signaling pathway activated upon P160 binding remains to be elucidated. However, the significant internalization of the peptide suggests a receptor-mediated endocytosis mechanism.
Below is a generalized diagram illustrating the proposed mechanism of a peptide-based vector targeting a cancer cell, which is likely the pathway utilized by P160.
Figure 1: Proposed mechanism of P160-vector internalization.
Experimental Protocols
Detailed methodologies for key experiments in the development and evaluation of P160-based neuroblastoma-specific vectors are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of P160
This protocol outlines the manual synthesis of the this compound (VPWMEPAYQRFL) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents to the resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the P160 sequence (F, R, Q, Y, A, P, E, M, W, V).
-
Final Deprotection: After coupling the final amino acid (Val), perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% DTT.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Radiolabeling of P160 with Iodine-125
This protocol describes the direct radioiodination of the tyrosine residue in the this compound using the Chloramine-T method.
Materials:
-
This compound (1 mg/mL in 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Sodium [¹²⁵I]iodide solution
-
Chloramine-T solution (1 mg/mL in 0.1 M phosphate buffer, pH 7.4)
-
Sodium metabisulfite (B1197395) solution (2 mg/mL in 0.1 M phosphate buffer, pH 7.4)
-
Potassium iodide solution (2 mg/mL in 0.1 M phosphate buffer, pH 7.4)
-
PD-10 desalting column
-
Reaction vials
Procedure:
-
In a reaction vial, add 10 µL of the this compound solution.
-
Add 1-5 µL of Sodium [¹²⁵I]iodide solution.
-
Initiate the reaction by adding 10 µL of the Chloramine-T solution.
-
Incubate for 60-90 seconds at room temperature with gentle mixing.
-
Quench the reaction by adding 20 µL of the sodium metabisulfite solution.
-
Add 100 µL of the potassium iodide solution.
-
Purify the [¹²⁵I]P160 from unreacted iodide using a PD-10 desalting column, eluting with phosphate buffer.
-
Determine the radiochemical purity and specific activity of the labeled peptide using radio-TLC or radio-HPLC.
Protocol 3: In Vitro Cell Binding Assay
This protocol details a competitive binding assay to determine the specificity of P160 binding to neuroblastoma cells.
Materials:
-
WAC 2 neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
[¹²⁵I]P160
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., serum-free medium)
-
Phosphate-buffered saline (PBS)
-
NaOH (1 M)
-
Gamma counter
Procedure:
-
Seed 3 x 10⁵ WAC 2 cells per well in 6-well plates and incubate for 24 hours.
-
Wash the cells once with PBS.
-
Add 1 mL of binding buffer containing a constant amount of [¹²⁵I]P160 (e.g., 1-2 x 10⁶ cpm).
-
For competition, add increasing concentrations of unlabeled P160 (e.g., 10⁻¹² to 10⁻⁴ M) to the respective wells. For total binding, add only [¹²⁵I]P160. For non-specific binding, add a large excess of unlabeled P160 (e.g., 10⁻⁴ M).
-
Incubate for 1 hour at 37°C.
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 1 mL of 1 M NaOH to each well and incubate for 15 minutes.
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Protocol 4: In Vitro Internalization Assay
This protocol is used to quantify the amount of this compound internalized by neuroblastoma cells.
Materials:
-
WAC 2 neuroblastoma cells
-
Cell culture medium
-
6-well plates
-
[¹²⁵I]P160
-
Binding buffer
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
-
PBS
-
NaOH (1 M)
-
Gamma counter
Procedure:
-
Seed cells as described in Protocol 3.
-
Wash the cells and add 1 mL of binding buffer containing [¹²⁵I]P160.
-
Incubate for 1 hour at 37°C to allow for internalization. As a control for surface binding only, perform a parallel experiment at 4°C.
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
To differentiate between surface-bound and internalized peptide, perform an acid wash:
-
Add 1 mL of ice-cold acid wash buffer to the cells and incubate for 5 minutes on ice.
-
Collect the supernatant, which contains the surface-bound radioactivity.
-
Wash the cells once more with the acid wash buffer and pool the supernatants.
-
-
Lyse the cells with 1 M NaOH. The lysate contains the internalized radioactivity.
-
Measure the radioactivity in the surface-bound fraction and the internalized fraction using a gamma counter.
-
Calculate the percentage of internalization as: (Internalized counts / (Internalized counts + Surface-bound counts)) x 100.
Protocol 5: In Vivo Biodistribution Study
This protocol describes the evaluation of the tumor-targeting ability of radiolabeled P160 in a neuroblastoma xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
WAC 2 neuroblastoma cells
-
[¹³¹I]P160 (or other suitable radioisotope)
-
Saline solution
-
Anesthesia
-
Gamma counter
-
Dissection tools
Procedure:
-
Tumor Xenograft Model: Subcutaneously inject WAC 2 cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Peptide Administration: Inject a known amount of [¹³¹I]P160 (e.g., 1-2 MBq) into the tail vein of the tumor-bearing mice.
-
Biodistribution: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.
-
Organ Harvesting: Dissect and collect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and brain).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for the assessment of tumor uptake and clearance from other tissues.
Experimental Workflow and Logic Diagrams
The following diagrams, created using the DOT language, visualize the key experimental workflows.
Figure 2: Workflow for P160-based vector development.
Figure 3: Logic diagram for the in vitro binding assay.
References
Application Notes and Protocols: In Vivo Imaging with Radiolabeled P160 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P160 peptide, with the sequence VPWMEPAYQRFL, is a promising targeting agent for diagnostic imaging and targeted therapy of cancers that overexpress its receptor.[1][2] Identified through phage display, P160 has demonstrated high affinity and specificity for breast cancer and neuroblastoma cells.[1][2] Recent studies have identified cell-surface Keratin 1 (KRT1) as a receptor for the this compound on breast cancer cells.[3] This discovery opens avenues for the development of KRT1-targeted diagnostics and therapeutics.
Radiolabeled peptides are invaluable tools in nuclear medicine for non-invasive in vivo imaging using techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[4] This document provides detailed application notes and protocols for the radiolabeling of this compound with Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I) and its subsequent use in preclinical in vivo imaging.
This compound and its Target: Keratin 1 (KRT1)
Keratin 1 is a type II intermediate filament protein that is typically expressed in the suprabasal layers of the epidermis. However, aberrant expression of KRT1 on the cell surface has been observed in various cancer cells, including breast cancer, making it a viable target for selective drug and imaging agent delivery.[5] The binding of the this compound to cell-surface KRT1 facilitates its internalization, allowing for the delivery of conjugated radionuclides for imaging or therapeutic purposes.[1] While the precise downstream signaling cascade initiated by the P160-KRT1 interaction is an area of ongoing research, keratins are known to be involved in critical cellular processes and signaling pathways, such as the Notch and Wnt/β-catenin pathways, which are often dysregulated in cancer.[6][7][8]
Below is a representative diagram of potential signaling pathways involving Keratin 1 in cancer cells.
Caption: Potential signaling pathways influenced by Keratin 1 in cancer.
Quantitative Data Summary
The following tables summarize the in vitro binding and in vivo biodistribution data for radiolabeled this compound.
Table 1: In Vitro Binding and Internalization of ¹²⁵I-P160
| Cell Line | Cancer Type | IC₅₀ (µM) | Internalization (% of total bound) | Reference |
| MDA-MB-435 | Breast Cancer | 0.6 | 40% | [1] |
| WAC 2 | Neuroblastoma | Not Reported | 50% | [2] |
Table 2: Biodistribution of ¹³¹I-P160 in Nude Mice Bearing MDA-MB-435 Tumors (1 hour post-injection)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) |
| Blood | 1.8 ± 0.3 |
| Heart | 0.5 ± 0.1 |
| Lung | 1.2 ± 0.2 |
| Liver | 1.5 ± 0.3 |
| Spleen | 0.4 ± 0.1 |
| Kidney | 2.5 ± 0.5 |
| Muscle | 0.3 ± 0.1 |
| Tumor | 1.9 ± 0.4 |
Data presented as mean ± standard deviation.
Table 3: Biodistribution of ¹³¹I-P160 in Nude Mice Bearing WAC 2 Tumors (1 hour post-injection)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) |
| Blood | 2.1 ± 0.4 |
| Heart | 0.6 ± 0.1 |
| Lung | 1.4 ± 0.3 |
| Liver | 1.7 ± 0.3 |
| Spleen | 0.5 ± 0.1 |
| Kidney | 2.8 ± 0.6 |
| Muscle | 0.4 ± 0.1 |
| Tumor | 2.2 ± 0.5 |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Radioiodination of this compound using the Chloramine-T Method
This protocol describes the direct radioiodination of the this compound with ¹²⁵I or ¹³¹I using the Chloramine-T method. This method facilitates the electrophilic substitution of radioiodine onto tyrosine residues within the peptide.
Caption: Workflow for the radioiodination of this compound.
Materials:
-
This compound (VPWMEPAYQRFL)
-
Sodium Iodide (Na¹²⁵I or Na¹³¹I)
-
Chloramine-T
-
Sodium Metabisulfite
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)
-
Reaction vials
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in phosphate buffer (e.g., 1 mg/mL).
-
Prepare a fresh solution of Chloramine-T in phosphate buffer (e.g., 2 mg/mL).
-
Prepare a fresh solution of sodium metabisulfite in phosphate buffer (e.g., 4 mg/mL).
-
-
Reaction:
-
In a shielded vial, add a specific amount of the this compound solution (e.g., 10 µg).
-
Add the desired amount of Na¹²⁵I or Na¹³¹I (e.g., 1 mCi) to the peptide solution.
-
Initiate the reaction by adding a small volume of the Chloramine-T solution (e.g., 10 µL). The amount of Chloramine-T should be optimized but is typically in molar excess to the peptide.
-
Gently mix the reaction mixture.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-2 minutes. Incubation time may need to be optimized for best results.
-
-
Quenching:
-
Stop the reaction by adding an excess of the sodium metabisulfite solution (e.g., 20 µL) to reduce the unreacted iodine and Chloramine-T.
-
-
Purification:
-
Purify the radiolabeled peptide from unreacted radioiodide and other reactants using a pre-equilibrated size-exclusion chromatography column.
-
Elute the column with phosphate buffer and collect fractions.
-
Identify the fractions containing the radiolabeled peptide using a gamma counter.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The purity should typically be >95%.
-
Calculate the specific activity of the radiolabeled this compound.
-
Protocol 2: In Vivo SPECT Imaging of Radiolabeled P160 in Tumor-Bearing Mice
This protocol outlines the procedure for performing in vivo SPECT (Single Photon Emission Computed Tomography) imaging in mice bearing tumors that express KRT1.
Caption: Workflow for in vivo SPECT imaging with radiolabeled P160.
Materials:
-
Tumor-bearing mice (e.g., nude mice with MDA-MB-435 or WAC 2 xenografts)
-
Radiolabeled this compound (¹²⁵I-P160 or ¹³¹I-P160)
-
Anesthetic (e.g., isoflurane)
-
SPECT/CT scanner
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation:
-
Use mice with well-established tumors of a suitable size for imaging.
-
Fast the animals for a few hours before the imaging session if required by the specific protocol.
-
-
Radiotracer Administration:
-
Administer a known amount of the radiolabeled this compound (e.g., 100-200 µCi) to each mouse via intravenous (tail vein) injection.
-
-
Uptake Period:
-
Allow the radiotracer to distribute throughout the body for a predetermined period (e.g., 1, 4, 24 hours) before imaging. The optimal uptake time should be determined empirically.
-
-
Anesthesia and Positioning:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation).
-
Position the mouse on the scanner bed. Ensure the animal is kept warm throughout the imaging procedure.
-
-
SPECT/CT Imaging:
-
Acquire whole-body SPECT images. The acquisition parameters (e.g., energy window, matrix size, acquisition time per projection, number of projections) should be optimized for the specific radionuclide and scanner.
-
Following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM).
-
Fuse the SPECT and CT images for anatomical localization of radiotracer uptake.
-
Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
After the final imaging session, euthanize the mice.
-
Dissect the tumor and major organs.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to validate the in vivo imaging data.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. All work with radioactive materials and animals must be conducted in compliance with institutional and national regulations and safety guidelines.
References
- 1. Keratin 1 as a Cell-surface Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast Cancer Targeting Peptide Binds Keratin 1: A New Molecular Marker for Targeted Drug Delivery to Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bionavis.com [bionavis.com]
- 4. Small Animal SPECT Imaging | Physics and Instrumentation Group | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. KRT19 directly interacts with β-catenin/RAC1 complex to regulate NUMB-dependent NOTCH signaling pathway and breast cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
P160 peptide-based strategies for delivering therapeutic agents to tumors.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the P160 peptide (VPWMEPAYQRFL) as a strategy for the targeted delivery of therapeutic agents to tumors. P160 is a dodecapeptide identified through phage display that has demonstrated high affinity for neuroblastoma and breast cancer cells, making it a promising vector for targeted cancer therapy.[1][2]
Introduction
The this compound selectively binds to and is internalized by specific cancer cells, offering a mechanism to increase the concentration of therapeutic agents at the tumor site while minimizing systemic toxicity.[1][2] This targeted approach holds significant potential for enhancing the efficacy of various cancer treatments, including chemotherapy and radiotherapy. These notes detail the underlying mechanisms, quantitative binding and internalization data, and step-by-step protocols for key experimental procedures.
Mechanism of Action
The this compound targets tumors by binding to cell-surface Keratin 1 (K1), a protein found to be overexpressed on the surface of various cancer cells, including breast cancer.[3][4] Following binding, the P160-K1 complex is internalized via receptor-mediated endocytosis.[4] While the precise downstream signaling cascade initiated by this interaction is an area of ongoing research, it is understood that this endocytic process facilitates the intracellular delivery of conjugated therapeutic agents.
Data Presentation
The following tables summarize the quantitative data available for the this compound, providing key metrics for its binding and internalization in different cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| Sequence | - | VPWMEPAYQRFL | [1][2] |
| IC50 | MDA-MB-435 (Breast Cancer) | 0.6 µM | [5] |
| Binding Inhibition | WAC 2 (Neuroblastoma) | Up to 95% | [1] |
| Internalization | WAC 2 (Neuroblastoma) | ~50% of total bound | [1] |
| Internalization | MDA-MB-435 (Breast Cancer) | ~40% of total bound | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, labeling, and evaluation of the this compound are provided below.
Protocol 1: Solid-Phase Peptide Synthesis of P160
This protocol describes the manual synthesis of the this compound (VPWMEPAYQRFL) using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-protected amino acids (Fmoc-Phe, Fmoc-Arg(Pbf), Fmoc-Gln(Trt), Fmoc-Tyr(tBu), Fmoc-Ala, Fmoc-Pro, Fmoc-Glu(OtBu), Fmoc-Met, Fmoc-Trp(Boc), Fmoc-Val)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the P160 sequence (Phe, Arg, Gln, Tyr, Ala, Pro, Glu, Met, Trp, Val).
-
Final Deprotection: After coupling the final amino acid (Val), perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Radiolabeling of P160 with Iodine-125
This protocol details the radiolabeling of the this compound with Iodine-125 (¹²⁵I) using the Chloramine-T method. The tyrosine residue in the P160 sequence is the primary site of iodination.
Materials:
-
This compound
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T solution (1 mg/mL in 0.5 M phosphate (B84403) buffer, pH 7.5)
-
Sodium metabisulfite (B1197395) solution (2 mg/mL in PBS)
-
Phosphate buffer (0.5 M, pH 7.5)
-
Sephadex G-10 column
-
PBS (phosphate-buffered saline)
Procedure:
-
Dissolve 10 µg of this compound in 20 µL of 0.5 M phosphate buffer (pH 7.5).
-
Add 1 mCi (37 MBq) of Na¹²⁵I to the peptide solution.
-
Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution.
-
Incubate for 60 seconds at room temperature with gentle mixing.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution.
-
Purify the ¹²⁵I-P160 from free ¹²⁵I and other reactants using a pre-equilibrated Sephadex G-10 column, eluting with PBS.
-
Collect fractions and measure the radioactivity to identify the labeled peptide peak.
-
Assess radiochemical purity by instant thin-layer chromatography (ITLC).
Protocol 3: Fluorescent Labeling of P160 with FITC
This protocol describes the conjugation of Fluorescein isothiocyanate (FITC) to the N-terminus of the this compound. A spacer is often added to the N-terminus to prevent quenching.
Materials:
-
This compound with an N-terminal spacer (e.g., beta-alanine)
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Dissolve the this compound in DMF or DMSO.
-
Add a 3-molar excess of FITC dissolved in the same solvent.
-
Add a 6-molar excess of DIPEA to the reaction mixture.
-
Incubate the reaction in the dark for 2-4 hours at room temperature with gentle stirring.[6]
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the FITC-labeled this compound by reverse-phase HPLC.
-
Confirm the identity of the labeled peptide by mass spectrometry.
Protocol 4: In Vitro Cell Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of P160 to cancer cells.
Materials:
-
¹²⁵I-P160
-
Unlabeled this compound
-
Target cancer cells (e.g., WAC 2 neuroblastoma or MDA-MB-435 breast cancer cells)
-
Binding buffer (e.g., DMEM with 1% BSA)
-
Wash buffer (e.g., cold PBS)
-
Gamma counter
Procedure:
-
Seed 1 x 10⁶ cells per well in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
Add a constant concentration of ¹²⁵I-P160 (e.g., 1 nM) to each well.
-
Add the varying concentrations of unlabeled P160 to the corresponding wells. Include a control with no unlabeled peptide (total binding) and a control with a large excess of unlabeled peptide (non-specific binding).
-
Incubate for 1 hour at 37°C.
-
Wash the cells three times with cold wash buffer to remove unbound peptide.
-
Lyse the cells (e.g., with 1N NaOH) and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Calculate the specific binding at each concentration of unlabeled P160 and determine the IC50 value.
Protocol 5: In Vitro Internalization Assay by Confocal Microscopy
This protocol describes the visualization of this compound internalization into cancer cells using confocal microscopy.
Materials:
-
FITC-P160
-
Target cancer cells (e.g., MDA-MB-435)
-
Culture medium
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and culture overnight.
-
Wash the cells with fresh culture medium.
-
Incubate the cells with FITC-P160 (e.g., 1 µM) in culture medium for 1 hour at 37°C. For a negative control, perform an incubation at 4°C to inhibit endocytosis.
-
Wash the cells three times with cold PBS to remove non-internalized peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by incubating with Hoechst 33342 for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cellular localization of FITC-P160 using a confocal microscope.
Protocol 6: P160-Doxorubicin Conjugate Synthesis
This protocol provides a general method for conjugating the chemotherapeutic drug doxorubicin (B1662922) (Dox) to the this compound via a pH-sensitive hydrazone linker.
Materials:
-
This compound with a C-terminal cysteine
-
Doxorubicin hydrochloride
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Dimethylformamide (DMF)
-
Phosphate buffer (pH 7.2)
-
HPLC for purification
Procedure:
-
Doxorubicin-Hydrazide Synthesis: React doxorubicin hydrochloride with an excess of hydrazine hydrate in DMF to form doxorubicin-hydrazide. Purify the product by precipitation.
-
Activation of Doxorubicin-Hydrazide: React the doxorubicin-hydrazide with SMCC in DMF to create a maleimide-functionalized doxorubicin derivative.
-
Conjugation to P160:
-
Dissolve the P160-cysteine peptide in phosphate buffer (pH 7.2).
-
Add the maleimide-activated doxorubicin derivative to the peptide solution.
-
React for 2-4 hours at room temperature in the dark.
-
-
Purification: Purify the P160-Dox conjugate by reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and HPLC.
Visualizations
The following diagrams illustrate key experimental workflows and the proposed signaling pathway for this compound internalization.
References
- 1. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Keratin 1 as a Cell-surface Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptideweb.com [peptideweb.com]
P160 Peptide: Application Notes and Protocols for Cell Binding and Internalization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P160 peptide, with the sequence Val-Pro-Trp-Met-Glu-Pro-Ala-Tyr-Gln-Arg-Phe-Leu (VPWMEPAYQRFL), is a promising ligand for targeted drug delivery to cancer cells.[1][2] Initially identified through phage display against the neuroblastoma cell line WAC 2, it has also been shown to bind with high affinity to breast cancer cells.[3] This document provides detailed application notes and experimental protocols for utilizing the this compound in cell binding and internalization assays, critical steps in the preclinical evaluation of peptide-based therapeutics.
Mechanism of Action and Target
P160 targets Keratin (B1170402) 1 (KRT1) expressed on the surface of breast cancer cells.[1][4] Cell-surface keratins (CSKs) are increasingly recognized as valuable biomarkers and targets for cancer therapy, as their expression is often elevated in transformed cells.[5][6] The binding of P160 to KRT1 facilitates the cellular uptake of the peptide and any conjugated cargo, suggesting a receptor-mediated endocytosis pathway.[7][8] On neuroblastoma cells, cell-surface K1 has been found to interact with integrin β1 in a complex involving the tyrosine kinase Src and the receptor for activated C-kinase (RACK-1).[5] There is also a noted correlation between KRT1 and EGFR gene expression in certain breast cancer subtypes.[7]
Signaling Pathway
The binding of the this compound to cell-surface Keratin 1 (KRT1) is the initial step in a signaling cascade that leads to its internalization. While the complete downstream pathway is still under investigation, key interactions at the cell membrane have been identified. In neuroblastoma cells, KRT1 is known to form a complex with integrin β1, the non-receptor tyrosine kinase Src, and the scaffold protein RACK-1.[5] This complex is likely involved in initiating the endocytic process. In breast cancer, a correlation between KRT1 and EGFR expression suggests potential crosstalk between these two receptor systems.
Data Presentation
The following tables summarize quantitative data from published studies on this compound binding and internalization.
Table 1: this compound Binding Affinity
| Cell Line | Ligand | Assay Method | IC50 / Kd | Reference |
| MDA-MB-435 | 125I-P160 | Competition Binding | 0.6 µM (IC50) | [2] |
| Breast Cancer Cells | P160 | Not Specified | ~1.1 µM (Kd) | [1][4] |
Table 2: this compound Cell Binding and Internalization
| Cell Line | Ligand | Incubation Time | % Binding Inhibition (by unlabeled P160) | % Internalization of Total Bound | Reference |
| WAC 2 (Neuroblastoma) | 125I-P160 | 1 hour | Up to 95% | ~50% | [3][9] |
| MDA-MB-435 (Breast Cancer) | 125I-P160 | Not Specified | Up to 95% | ~40% | [2] |
Experimental Protocols
Labeling of this compound
For cell binding and internalization assays, the this compound must be labeled with a detectable tag, such as a fluorescent dye or a radioisotope.
1. Fluorescent Labeling:
Fluorescein isothiocyanate (FITC) is a commonly used fluorescent label.[3] The primary amine of an N-terminal or a C-terminal lysine (B10760008) residue can be conjugated with FITC. Other fluorescent dyes like FAM, TAMRA, or Cyanine dyes can also be used.
Protocol for FITC Labeling:
-
Dissolve the this compound in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Dissolve FITC in anhydrous dimethylformamide (DMF) at a concentration of 1 mg/mL.
-
Add the FITC solution to the peptide solution at a molar ratio of 10:1 (FITC:peptide).
-
Incubate the reaction mixture for 8 hours at 4°C with gentle stirring.
-
Purify the FITC-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
2. Radiolabeling:
Radioiodination (with 125I or 131I) is a sensitive method for quantitative binding assays.[2][3]
Protocol for 125I Labeling (Chloramine-T method):
-
To a reaction vial, add 10 µg of this compound dissolved in 0.5 M phosphate (B84403) buffer (pH 7.5).
-
Add 1 mCi of Na125I.
-
Initiate the reaction by adding 10 µL of Chloramine-T (2 mg/mL in phosphate buffer).
-
Allow the reaction to proceed for 60 seconds at room temperature.
-
Quench the reaction by adding 20 µL of sodium metabisulfite (B1197395) (2 mg/mL in phosphate buffer).
-
Purify the 125I-labeled peptide using a desalting column (e.g., Sephadex G-10) equilibrated with phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).
-
Determine the radiochemical purity by instant thin-layer chromatography.
Cell Binding Assay
This assay quantifies the specific binding of the this compound to its receptor on the cell surface.
Materials:
-
Target cells (e.g., MDA-MB-435, MCF-7, WAC 2)
-
Control cells (optional, lacking the target receptor)
-
Labeled this compound (fluorescent or radioactive)
-
Unlabeled this compound
-
Binding buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Cell lysis buffer
-
Microplate reader (for fluorescence) or gamma counter (for radioactivity)
Protocol:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of binding buffer to each well.
-
For total binding, add a known concentration of labeled this compound.
-
For non-specific binding, add the same concentration of labeled this compound along with a 100-fold molar excess of unlabeled this compound.
-
Incubate the plate at 4°C for 1-2 hours with gentle agitation to prevent internalization.
-
Aspirate the binding solution and wash the cells three times with ice-cold wash buffer to remove unbound peptide.
-
Lyse the cells with 200 µL of cell lysis buffer.
-
Transfer the lysate to appropriate tubes or a microplate.
-
Quantify the signal using a microplate reader or gamma counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
Internalization Assay
This assay determines the extent to which the this compound is internalized by cells following receptor binding.
Materials:
-
Same as for the Cell Binding Assay
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) or an enzyme solution (e.g., trypsin-EDTA) to remove surface-bound peptide.
Protocol:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells with PBS and add pre-warmed culture medium.
-
Add a known concentration of labeled this compound to each well.
-
Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). For a negative control, incubate a set of wells at 4°C, as endocytosis is an energy-dependent process and is inhibited at low temperatures.
-
At each time point, stop the internalization by placing the plate on ice and aspirating the medium.
-
Wash the cells twice with ice-cold PBS.
-
To remove non-internalized, surface-bound peptide, incubate the cells with a mild acid wash buffer for 5-10 minutes on ice, or treat with trypsin-EDTA for 5 minutes.
-
Wash the cells three times with ice-cold PBS to remove the stripped peptide.
-
Lyse the cells with cell lysis buffer.
-
Quantify the signal from the internalized peptide.
-
The amount of internalized peptide can be expressed as a percentage of the total specifically bound peptide at the same time point (determined in a parallel binding assay).
Visualization of Internalization by Microscopy
Internalization of fluorescently labeled P160 can be visualized using confocal microscopy or fluorescence microscopy.
Protocol:
-
Grow cells on glass coverslips in a petri dish.
-
Incubate the cells with FITC-labeled P160 at 37°C for a desired time (e.g., 1 hour).
-
Wash the cells with PBS to remove unbound peptide.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular organelle staining is desired.
-
(Optional) Stain the nucleus with a fluorescent nuclear stain like DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a confocal or fluorescence microscope. The intracellular localization of the FITC-labeled P160 will be observed as green fluorescence within the cells.
These protocols and application notes provide a comprehensive guide for researchers to effectively utilize the this compound in cell binding and internalization studies, facilitating the development of targeted cancer therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Keratin 1 as a Cell-surface Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keratin 1 as a cell-surface receptor in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. Surface keratin 1, a tumor-selective peptide target in human triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
A Step-by-Step Guide to the Solid-Phase Synthesis of the P160 Peptide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the solid-phase synthesis of the P160 peptide, a 12-amino acid sequence (H₂N-Val-Pro-Trp-Met-Glu-Pro-Ala-Tyr-Gln-Arg-Phe-Leu-COOH) with the molecular formula C₇₄H₁₀₅N₁₇O₁₇S and a molecular weight of 1536.79 g/mol .[1] P160 has garnered significant interest in cancer research as a targeting peptide that binds to keratin (B1170402) 1 (KRT1), a receptor found on the surface of breast and neuroblastoma cancer cells.[1][2] This guide details the step-by-step protocol for its chemical synthesis using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides.[3]
Overview of P160 Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] The process involves repeated cycles of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The crude peptide is then purified to a high degree, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
The synthesis of P160 presents certain challenges due to the presence of amino acids like Arginine (Arg) and Valine (Val), which can be difficult to couple efficiently. Therefore, careful selection of coupling reagents and reaction conditions is crucial for a successful synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the solid-phase synthesis of the this compound. These values are representative and may vary depending on the specific reagents, instrumentation, and scale of the synthesis.
Table 1: this compound Specifications
| Parameter | Value |
| Sequence | Val-Pro-Trp-Met-Glu-Pro-Ala-Tyr-Gln-Arg-Phe-Leu |
| Molecular Formula | C₇₄H₁₀₅N₁₇O₁₇S |
| Molecular Weight | 1536.79 g/mol |
Table 2: Estimated Synthesis Parameters and Yield
| Parameter | Representative Value | Notes |
| Resin Loading Capacity | 0.5 mmol/g | Varies depending on the resin type. |
| Scale of Synthesis | 0.1 mmol | A common laboratory scale. |
| Overall Crude Yield | 60-70% | Highly dependent on coupling efficiencies. |
| Final Purified Yield | 25-40% | Post-purification yield of >95% pure peptide. |
| Average Coupling Efficiency | >99% | Monitored by Kaiser test or equivalent. |
Table 3: Materials and Reagents
| Reagent | Purpose | Recommended Grade |
| Rink Amide Resin | Solid support for C-terminal amide | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-amino acids | Building blocks with side-chain protection | High purity, peptide synthesis grade |
| HBTU/HATU | Coupling (activating) agent | Peptide synthesis grade |
| HOBt | Coupling additive (racemization suppression) | Peptide synthesis grade |
| DIPEA (DIPEA) | Base for coupling reaction | Peptide synthesis grade, amine-free |
| Piperidine (B6355638) | Fmoc deprotection agent | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Primary solvent | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | ACS grade or higher |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection reagent | Reagent grade, >99% |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |
| Water (H₂O) | Scavenger for cleavage | Deionized, HPLC grade |
| Diethyl ether (cold) | Peptide precipitation | ACS grade or higher |
| Acetonitrile (ACN) | HPLC mobile phase | HPLC grade |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the solid-phase synthesis of the this compound.
Resin Preparation and Swelling
-
Weigh the appropriate amount of Rink Amide resin for the desired synthesis scale (e.g., 200 mg for a 0.1 mmol synthesis with a loading capacity of 0.5 mmol/g).
-
Place the resin in a solid-phase synthesis reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. This step is crucial for exposing the reactive sites on the resin.[6]
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Solid-Phase Peptide Synthesis Cycle
The synthesis proceeds from the C-terminus (Leucine) to the N-terminus (Valine). The following cycle is repeated for each amino acid in the P160 sequence.
Workflow for a single amino acid coupling cycle:
Caption: A single cycle of the Fmoc Solid-Phase Peptide Synthesis (SPPS) process.
Detailed Protocol for one cycle (e.g., coupling of Phenylalanine after Leucine is attached to the resin):
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and by-products.
-
Perform a final wash with DCM and then DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, 3-5 equivalents relative to the resin loading) and a coupling agent like HBTU or HATU (3-5 equivalents) in DMF.[7]
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, such as those involving Valine or Arginine, the reaction time can be extended, or a more potent coupling agent like HATU can be used.[8]
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
-
Final Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin with DMF (3-5 times) to remove excess reagents and by-products.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Repeat this cycle for all amino acids in the P160 sequence: Leu, Phe, Arg, Gln, Tyr, Ala, Pro, Glu, Met, Trp, Pro, and Val.
Cleavage and Deprotection
-
After the final amino acid (Valine) has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The TIS and water act as scavengers to prevent side reactions with sensitive amino acid residues like Trp and Met.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which now contains the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide from the TFA solution by adding it dropwise to a large volume of cold diethyl ether. A white precipitate of the this compound should form.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting groups.
-
After the final wash, dry the crude peptide pellet under vacuum.
Purification by Reversed-Phase HPLC
The crude this compound is purified using preparative RP-HPLC.[2][9]
Table 4: Representative RP-HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | C18, 10 µm, 250 x 22 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection Wavelength | 220 nm and 280 nm |
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phase A and B).
-
Inject the dissolved peptide onto the equilibrated C18 column.
-
Run the gradient elution as described in Table 4.
-
Collect fractions corresponding to the major peak, which should be the this compound.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with a purity of >95%.
-
Lyophilize the pooled fractions to obtain the final purified this compound as a white powder.
Characterization
The identity and purity of the synthesized this compound should be confirmed using the following methods:
-
Mass Spectrometry (MS): To verify the correct molecular weight of the peptide (1536.79 Da).
-
Analytical RP-HPLC: To determine the purity of the final product. A single sharp peak should be observed.
This compound and its Interaction with Keratin 1
The this compound was identified through phage display for its ability to bind to neuroblastoma cells and was later found to target keratin 1 (KRT1), which is aberrantly expressed on the surface of certain cancer cells.[1][2] This interaction leads to the internalization of the peptide, making it a promising candidate for targeted drug delivery.
Signaling Pathway Diagram:
The binding of P160 to KRT1 can initiate a cascade of events, including receptor-mediated endocytosis. While the downstream signaling of the P160-KRT1 interaction is still under investigation, KRT1 itself is known to be involved in several signaling pathways that regulate cell proliferation, differentiation, and barrier function. The diagram below illustrates a potential pathway initiated by P160 binding.
Caption: Proposed pathway of this compound interaction with Keratin 1 on a cancer cell surface.
This detailed guide provides a comprehensive framework for the successful solid-phase synthesis, purification, and characterization of the this compound, a valuable tool for researchers in the fields of oncology and targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. rsc.org [rsc.org]
- 8. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
Application Notes and Protocols: P160 Peptide in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The P160 peptide (sequence: VPWMEPAYQRFL) has emerged as a promising tool in preclinical cancer research, primarily functioning as a targeting vector for the specific delivery of therapeutic and diagnostic agents to cancer cells.[1][2] This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Overview of this compound Applications
The this compound was identified through phage display technology and has demonstrated significant affinity for neuroblastoma and breast cancer cells.[1][2] Its primary application lies in its ability to bind to specific receptors on the surface of these cancer cells, leading to internalization. This characteristic makes it an ideal candidate for conjugating with cytotoxic drugs, radioisotopes, or imaging agents to enhance their delivery to the tumor site while minimizing off-target effects.[1][3] In breast cancer, the this compound has been shown to bind to the keratin (B1170402) 1 (KRT1) receptor.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of the this compound.
Table 1: In Vitro Binding and Internalization of this compound
| Cell Line | Cancer Type | Binding Affinity (IC50) | Internalization Rate (% of total bound) | Notes | Reference |
| WAC 2 | Neuroblastoma | Not Reported | ~50% after 1 hour at 37°C | Binding was inhibited up to 95% by unlabeled p160. | [1][3] |
| MDA-MB-435 | Breast Cancer | 0.6 µmol/L | ~40% | Binding was inhibited up to 95% by unlabeled p160. | [2] |
| MCF-7 | Breast Cancer | Not Reported | Not Reported | Showed higher uptake than MDA-MB-435 cells. | [1] |
Table 2: In Vivo Biodistribution of 131I-labeled this compound in Tumor-Bearing Mice
| Cancer Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| WAC 2 Neuroblastoma | 1 hour | ~4% | Higher than most organs | ~1 | [1] |
| MDA-MB-435 Breast Cancer | Not Reported | Higher than most organs | Higher for p160 than for an RGD peptide | Not Reported | [2] |
%ID/g = Percentage of Injected Dose per gram of tissue.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound.
Solid-Phase Peptide Synthesis of P160
This protocol outlines the manual synthesis of the this compound using the Merrifield strategy with Fmoc chemistry.[1][5]
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
N-methyl-2-pyrrolidone (NMP)
-
1-hydroxybenztriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice-cold diethyl ether
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP for 5-10 minutes.
-
Repeat the treatment.
-
Wash the resin extensively with NMP and DMF.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 eq.), and HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid mixture to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: After each deprotection and coupling step, wash the resin with DMF, DCM, and isopropanol.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the P160 sequence (VPWMEPAYQRFL).
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and precipitate the peptide by adding the cleavage mixture to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Verification: Confirm the identity and purity of the this compound using mass spectrometry and analytical HPLC.
Radiolabeling of this compound
This protocol describes the iodination of the this compound using the Chloramine-T method.[1]
Materials:
-
This compound
-
125I or 131I
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC for purification
Procedure:
-
Dissolve the this compound in phosphate buffer.
-
Add Na125I or Na131I to the peptide solution.
-
Initiate the reaction by adding a fresh solution of Chloramine-T.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Quench the reaction by adding sodium metabisulfite.
-
Purify the radiolabeled peptide using RP-HPLC.
-
Determine the radiochemical purity and specific activity of the final product.
In Vitro Cell Binding Assay
This protocol details the procedure to determine the binding affinity of radiolabeled P160 to cancer cells.[1][2]
Materials:
-
Cancer cell lines (e.g., WAC 2, MDA-MB-435)
-
Cell culture medium
-
125I-labeled this compound
-
Unlabeled this compound
-
Binding buffer (e.g., serum-free medium with 1% BSA)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cancer cells in 24-well plates and allow them to adhere overnight.
-
Washing: Wash the cells with cold binding buffer.
-
Incubation:
-
Total Binding: Add a known concentration of 125I-P160 in binding buffer to the wells.
-
Non-specific Binding: In a separate set of wells, add the same concentration of 125I-P160 along with a large excess (e.g., 1000-fold) of unlabeled P160.
-
-
Incubate the plates for 1 hour at 37°C.
-
Washing: Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound peptide.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
-
Quantification: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Calculation:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
For competition assays to determine IC50, use increasing concentrations of unlabeled P160.
-
In Vitro Internalization Assay
This protocol is used to quantify the amount of this compound that is internalized by cancer cells.[1][2]
Materials:
-
Same as for the cell binding assay
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
Procedure:
-
Follow steps 1-4 of the cell binding assay protocol.
-
Remove Surface-Bound Peptide:
-
Aspirate the incubation medium.
-
Wash the cells with ice-cold binding buffer.
-
Add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip surface-bound radioligand.
-
Collect the supernatant (this contains the surface-bound fraction).
-
-
Collect Internalized Peptide:
-
Wash the cells again with acid wash buffer.
-
Lyse the cells with lysis buffer (this contains the internalized fraction).
-
-
Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Calculation: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
In Vivo Biodistribution Study
This protocol describes how to assess the distribution of radiolabeled P160 in a tumor-bearing animal model.[1][2]
Materials:
-
Tumor-bearing mice (e.g., nude mice with WAC 2 or MDA-MB-435 xenografts)
-
131I-labeled this compound
-
Anesthesia
-
Syringes and needles
-
Dissection tools
-
Gamma counter
Procedure:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneous injection of cancer cells. Allow the tumors to grow to a suitable size.
-
Peptide Administration: Inject a known amount of 131I-P160 into the tail vein of the mice.
-
Time Points: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a cohort of mice.
-
Tissue Collection:
-
Collect blood via cardiac puncture.
-
Dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys, muscle, etc.).
-
-
Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include a standard of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: Calculate the %ID/g for each tissue and determine tumor-to-organ ratios.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: this compound targeting mechanism on a cancer cell.
Caption: Experimental workflow for preclinical evaluation of P160.
Conclusion
The this compound is a valuable tool for targeted cancer therapy and diagnosis in preclinical settings. Its specificity for certain cancer cell types, coupled with its ability to be internalized, makes it an attractive candidate for the development of novel drug delivery systems. The protocols and data presented here provide a foundation for researchers to further explore and utilize the this compound in their cancer research endeavors. Further investigation into its binding partners on different cancer cells and the optimization of its pharmacokinetic properties will be crucial for its potential clinical translation.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: Utilizing P160 Peptide for Studying Receptor-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-mediated endocytosis (RME) is a crucial cellular process for the uptake of specific macromolecules, signaling molecules, and nutrients. This process is initiated by the binding of a ligand to its specific cell surface receptor, leading to the formation of endocytic vesicles that transport the ligand-receptor complex into the cell. The study of RME is vital for understanding fundamental cell biology and for the development of targeted drug delivery systems.
The P160 peptide (sequence: VPWMEPAYQRFL) is a dodecapeptide identified through phage display technology that has demonstrated high affinity and specificity for certain cancer cells, including neuroblastoma and breast cancer lines.[1][2][3] Research has identified keratin (B1170402) 1 (KRT1) as a receptor for the this compound on breast cancer cells.[4] The internalization of P160 is temperature-dependent, a hallmark of an active, receptor-mediated process.[1] These properties make P160 an excellent tool for investigating RME and for developing targeted therapeutic strategies.
These application notes provide detailed protocols for utilizing fluorescently labeled P160 to visualize and quantify its uptake into cancer cells, as well as to assess the downstream effect on its receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for P160-mediated endocytosis and the general experimental workflow for its study.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for P160 Peptide-Mediated Molecular Payload Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the P160 peptide as a precision tool for the targeted delivery of molecular payloads to cancer cells. The protocols detailed below are based on established methodologies and published data on the this compound, offering a framework for its synthesis, labeling, and application in preclinical research.
Introduction to this compound
The this compound, with the sequence VPWMEPAYQRFL , is a dodecapeptide identified through phage display for its specific binding affinity to neuroblastoma and breast cancer cells.[1][2] Its ability to be internalized by target cells makes it a promising vector for the delivery of various molecular payloads, including radioisotopes for imaging and therapy, and potentially chemotherapeutic agents.[1][2][3] The uptake of P160 is believed to occur via receptor-mediated endocytosis, suggesting a targeted mechanism of action.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the this compound in preclinical studies.
Table 1: In Vitro Binding Affinity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Cancer | 0.6 | [2] |
| WAC 2 | Neuroblastoma | 1.66 | [1] |
Table 2: In Vitro Internalization of this compound
| Cell Line | Cancer Type | Internalization Rate (% of total bound) | Incubation Time | Reference |
| WAC 2 | Neuroblastoma | ~50% | 1 hour | [1][3] |
| MDA-MB-435 | Breast Cancer | ~40% | 1 hour | [2] |
Table 3: In Vivo Biodistribution of ¹³¹I-P160 in Tumor-Bearing Mice
| Organ | Uptake (% Injected Dose/gram) | Time Point | Mouse Model | Reference |
| Tumor | ~1.5 | 1 hour | Nude mice with MDA-MB-435 xenografts | [2] |
| Blood | ~0.5 | 1 hour | Nude mice with MDA-MB-435 xenografts | [2] |
| Liver | ~0.8 | 1 hour | Nude mice with MDA-MB-435 xenografts | [2] |
| Kidneys | ~1.2 | 1 hour | Nude mice with MDA-MB-435 xenografts | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of P160
This protocol describes the synthesis of the this compound (VPWMEPAYQRFL) using the Fmoc/tBu strategy.
Materials:
-
Fmoc-L-amino acids (Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Glu(tBu)-OH, Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the P160 sequence in reverse order (L, F, R, Q, Y, A, P, E, M, W, V).
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w) for 3 hours at room temperature.
-
Filter the resin and collect the cleavage solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the this compound by mass spectrometry and analytical HPLC.
-
Protocol 2: Radiolabeling of P160 with Iodine-131
This protocol describes the direct radioiodination of the tyrosine residue in the this compound.
Materials:
-
This compound
-
Sodium Iodide (¹³¹I)
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.25 M, pH 7.5)
-
Sephadex G-10 column
-
Saline
Procedure:
-
Dissolve 10 µg of this compound in 25 µL of phosphate buffer.
-
Add 1 mCi of Na¹³¹I to the peptide solution.
-
Initiate the reaction by adding 5 µL of Chloramine-T solution (2 mg/mL in phosphate buffer).
-
Allow the reaction to proceed for 60-90 seconds at room temperature with gentle mixing.
-
Quench the reaction by adding 10 µL of sodium metabisulfite solution (4 mg/mL in phosphate buffer).
-
Purify the ¹³¹I-labeled this compound using a Sephadex G-10 column pre-equilibrated and eluted with saline.
-
Collect fractions and determine the radiochemical purity by instant thin-layer chromatography (ITLC).
Protocol 3: In Vitro Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of P160 to target cells.
Materials:
-
Target cells (e.g., WAC 2 neuroblastoma or MDA-MB-435 breast cancer cells)
-
Cell culture medium
-
¹³¹I-P160
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., serum-free medium with 0.1% BSA)
-
PBS
-
Gamma counter
Procedure:
-
Seed the target cells in 24-well plates and grow to 80-90% confluency.
-
Wash the cells with ice-cold PBS.
-
Add 500 µL of binding buffer to each well.
-
Add a constant concentration of ¹³¹I-P160 (e.g., 1 nM) to each well.
-
Add increasing concentrations of unlabeled P160 (e.g., 10⁻¹² M to 10⁻⁶ M) to the wells.
-
Incubate the plates at 4°C for 1 hour to allow binding to reach equilibrium while minimizing internalization.
-
Wash the cells three times with ice-cold PBS to remove unbound peptide.
-
Lyse the cells with 1 M NaOH.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Plot the percentage of specific binding against the concentration of unlabeled P160 and calculate the IC50 value.
Protocol 4: Cellular Internalization Assay
This protocol determines the rate of P160 internalization into target cells.
Materials:
-
Target cells
-
Cell culture medium
-
¹³¹I-P160
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
PBS
-
Gamma counter
Procedure:
-
Seed the target cells in 24-well plates and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Add ¹³¹I-P160 in serum-free medium to the cells and incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
At each time point, stop the internalization by placing the plate on ice and washing the cells three times with ice-cold PBS.
-
To separate surface-bound from internalized peptide, incubate the cells with ice-cold acid wash buffer for 5 minutes on ice.
-
Collect the supernatant containing the surface-bound fraction.
-
Wash the cells once more with ice-cold PBS.
-
Lyse the cells with 1 M NaOH to release the internalized fraction.
-
Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of internalized peptide as (internalized counts) / (total counts [surface-bound + internalized]) x 100.
Visualizations
Signaling Pathway: Receptor-Mediated Endocytosis of P160
Caption: Proposed mechanism of P160-mediated payload delivery via receptor-mediated endocytosis.
Experimental Workflow: this compound Synthesis and Evaluation
Caption: Overall workflow for the synthesis and preclinical evaluation of P160-payload conjugates.
Logical Relationship: Payload Delivery Strategy
References
Troubleshooting & Optimization
P160 peptide degradation pathways and how to prevent them.
Welcome to the technical support center for the P160 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of the this compound and strategies to prevent its breakdown during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its sequence?
A1: The this compound is a twelve-amino-acid peptide with the sequence VPWMEPAYQRFL, which has shown affinity for neuroblastoma cells.[1][2] It is being investigated as a potential vector for targeted drug delivery in cancer therapy.[1][2]
Q2: Is the this compound stable in biological fluids?
A2: No, studies have shown that the this compound is not stable in human serum and can be rapidly degraded by serum proteases.[1] This instability can affect its bioavailability and efficacy in in vivo applications.[1]
Q3: What are the common causes of this compound degradation?
A3: Peptide degradation is primarily caused by proteolytic enzymes (proteases) that cleave the peptide bonds between amino acids.[3][4][5] Additionally, chemical degradation pathways such as oxidation of certain residues (like Methionine - M) can also contribute to loss of function.[5]
Q4: How can I prevent the degradation of my this compound stock solution?
A4: For optimal stability, it is recommended to store the this compound in its lyophilized form at -20°C or -80°C.[6] When in solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[6] Using sterile, high-purity solvents and maintaining a slightly acidic pH (if compatible with the experiment) can also minimize chemical degradation.[5]
Troubleshooting Guide: this compound Degradation
This guide will help you troubleshoot common issues related to this compound degradation during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of P160 activity in cell culture medium or serum. | Proteolytic degradation by serum proteases. | - Add a broad-spectrum protease inhibitor cocktail to your medium. - Heat-inactivate the serum (if compatible with your cell line). - Consider using a serum-free medium for your experiment. - Synthesize a modified, more stable version of the this compound (see prevention strategies below). |
| Inconsistent results in binding or uptake assays. | Degradation of the peptide during incubation. | - Minimize incubation times where possible. - Perform a time-course experiment to assess the stability of P160 under your specific experimental conditions. - Ensure consistent storage and handling of the peptide stock solution. |
| Unexpected peaks in HPLC or Mass Spectrometry analysis. | Presence of peptide fragments due to degradation. | - Analyze the fragments to identify potential cleavage sites. - Compare the degradation pattern in different biological matrices (e.g., plasma from different species). - Use this information to design targeted modifications to the peptide sequence. |
This compound Degradation Pathways and Prevention
The primary degradation pathway for the this compound in a biological context is enzymatic proteolysis. The specific proteases responsible for P160 degradation have not been fully characterized, but an analysis of its sequence (VPWMEPAYQRFL) reveals several potential cleavage sites for common proteases found in serum.
Predicted Enzymatic Degradation of P160
dot
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
Technical Support Center: Enhancing Cellular Uptake of P160 Peptide Conjugates
Welcome to the technical support center for the P160 peptide and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to enhance the cellular uptake of this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary cellular target?
A1: The this compound (sequence: VPWMEPAYQRFL) is a targeting peptide with a notable affinity for breast and neuroblastoma cancer cells.[1] Its primary cellular target is Keratin 1 (KRT1), which is expressed on the surface of these cancer cells.[2][3] The binding affinity (Kd) of P160 to KRT1 is approximately 1.1 μM.[2]
Q2: What is the proposed mechanism of cellular uptake for the this compound?
A2: The cellular uptake of the this compound is believed to occur via receptor-mediated endocytosis.[4] This is supported by evidence showing that internalization is a temperature-dependent process.[1] Upon binding to cell-surface Keratin 1, the this compound is internalized into the cell.[3]
Q3: How can I enhance the cellular uptake of my this compound conjugate?
A3: To enhance the cellular uptake of a this compound conjugate, consider the following strategies:
-
Conjugation to Cell-Penetrating Peptides (CPPs): Covalently linking your P160 conjugate to a CPP can significantly improve its cellular entry.[5][6][7] CPPs are short peptides that can traverse the cell membrane and deliver various cargo molecules intracellularly.
-
Optimization of Conjugate Design: The chemical linker used to conjugate P160 to its cargo can influence uptake.[8] Factors such as linker length and stability should be considered.
-
Formulation with Nanoparticles: Encapsulating or conjugating the this compound with nanoparticles, such as gold nanoparticles, can improve its stability and cellular uptake.[9][10]
Q4: What quantitative uptake efficiency can I expect for the this compound?
A4: Studies have shown that a significant portion of cell-bound P160 is internalized. In human breast cancer cells, approximately 40% of the total bound peptide was found to be internalized.[11] Similarly, in neuroblastoma cells, about 50% of the bound P160 was internalized after 1 hour of incubation.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound conjugates.
Issue 1: Low or No Cellular Uptake of the P160 Conjugate
| Possible Cause | Recommended Solution |
| Peptide Degradation | Ensure proper storage of the lyophilized this compound at -20°C or -80°C, protected from light and moisture.[12] Avoid repeated freeze-thaw cycles of peptide solutions. Prepare fresh solutions for each experiment. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration of the P160 conjugate for your specific cell line. Start with a concentration range around the Kd (1.1 μM) and titrate up and down. |
| Incorrect Buffer Conditions | Use a binding buffer that is close to physiological pH and salt concentrations.[11] A common binding buffer consists of 150 mM NaCl, 50 mM HEPES, and 10 mM MgCl2.[10] |
| Low KRT1 Expression on Target Cells | Verify the expression of Keratin 1 on the surface of your target cell line using techniques like flow cytometry or western blotting with an anti-KRT1 antibody. |
| Steric Hindrance from Conjugated Molecule | The size and nature of the conjugated cargo might interfere with P160 binding to KRT1. Consider using a longer linker between P160 and the cargo to reduce steric hindrance. |
| Issues with Fluorescent Label | The choice and position of a fluorescent label can affect peptide uptake.[1][13] If possible, test different labels or labeling positions. Validate uptake with an alternative method, such as using a radiolabeled peptide.[1] |
Issue 2: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Peptide Aggregation | Hydrophobic peptides can aggregate. Solubilize the peptide in a small amount of DMSO or DMF before diluting it in aqueous buffer.[11] Sonication can also help to break up aggregates. |
| Non-Specific Adsorption to Surfaces | Use low-binding microplates and pipette tips. Pre-blocking plates with a solution of Bovine Serum Albumin (BSA) can also reduce non-specific binding. |
| Inappropriate Blocking | For immunofluorescence or western blotting, ensure adequate blocking of non-specific antibody binding sites. A common blocking buffer is 5% BSA or non-fat dry milk in a suitable buffer like PBS with 0.1% Tween-20 (PBST). |
| High Antibody Concentration (for detection) | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio. |
Quantitative Data Summary
The following table summarizes the key quantitative data related to this compound binding and internalization.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | Breast Cancer Cells | ~1.1 μM | [2] |
| Internalization Efficiency | Human Breast Cancer Cells | ~40% of bound peptide | [11] |
| Internalization Efficiency | Neuroblastoma WAC 2 Cells | ~50% of bound peptide | [1] |
| IC50 (inhibition of 125I-p160 binding) | MDA-MB-435 Cells | 0.6 μmol/L | [11] |
Experimental Protocols
Protocol 1: General Procedure for Measuring Cellular Uptake of Fluorescently Labeled P160 Conjugates by Flow Cytometry
-
Cell Preparation: Seed target cells (e.g., MDA-MB-231 or MCF-7) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Incubation: Prepare a stock solution of the fluorescently labeled P160 conjugate. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the old medium from the cells and add the medium containing the P160 conjugate.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the medium containing the peptide and wash the cells three times with ice-cold Phosphate Buffered Saline (PBS) to remove any unbound peptide.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin. Neutralize the trypsin with complete medium.
-
Sample Preparation for Flow Cytometry: Transfer the cell suspension to a flow cytometry tube. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population. Include an unstained cell sample as a negative control.
Protocol 2: General Procedure for Visualizing Cellular Uptake of Fluorescently Labeled P160 Conjugates by Confocal Microscopy
-
Cell Seeding: Seed target cells on glass coverslips placed in a 24-well plate. Allow the cells to adhere and grow to 50-60% confluency.
-
Peptide Incubation: Prepare the fluorescently labeled P160 conjugate solution in cell culture medium as described in Protocol 1. Replace the medium in the wells with the peptide-containing medium.
-
Incubation: Incubate the cells for the desired time at 37°C.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with a 4% paraformaldehyde solution in PBS for 15-20 minutes at room temperature.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining (Optional): Perform any additional staining for cellular compartments (e.g., DAPI for the nucleus, or specific organelle markers).
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal microscope, capturing images at the appropriate excitation and emission wavelengths for your fluorophore.
Visualizations
Caption: this compound conjugate uptake via receptor-mediated endocytosis.
Caption: Troubleshooting workflow for low cellular uptake of P160 conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. jpt.com [jpt.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. The custom cell penetrating peptide synthesis service [lifetein.com.cn]
- 7. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress and Future Directions with Peptide-Drug Conjugates for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold nanoparticles stabilize peptide-drug-conjugates for sustained targeted drug delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gold nanoparticles stabilize peptide-drug-conjugates for sustained targeted drug delivery to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
P160 peptide solubility issues and recommended solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of the P160 peptide.
Troubleshooting Guide: this compound Solubility Issues
Q1: My lyophilized this compound will not dissolve in aqueous solutions like water or PBS. What should I do?
A1: The this compound, with the sequence VPWMEPAYQRFL, is a neutral peptide at neutral pH and contains a significant number of hydrophobic amino acids (Val, Pro, Trp, Met, Phe, Leu). This composition can lead to poor solubility in aqueous solutions.
Follow this step-wise protocol to dissolve your peptide:
Experimental Protocol: Step-wise Solubilization of this compound
-
Initial Attempt with Organic Solvent:
-
Start by adding a small amount of a pure organic solvent to the lyophilized peptide. Recommended starting solvents are Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).
-
Use a minimal volume (e.g., 10-20 µL) to just cover the peptide powder.
-
Gently vortex or sonicate the vial for a few minutes to aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., PBS, Tris buffer) to the concentrated peptide solution in a drop-wise manner while vortexing.
-
If the solution becomes cloudy or you observe precipitation, you have likely exceeded the peptide's solubility limit in that final buffer concentration.
-
-
Alternative Organic Solvents:
-
If DMSO or DMF are not suitable for your experiment, you can try other organic solvents such as acetonitrile (B52724) (ACN) or ethanol.[1]
-
-
For Cysteine-Containing Peptides (if applicable to your modified P160):
-
If your this compound has been modified to include a cysteine residue, it is recommended to use DMF instead of DMSO to avoid oxidation of the thiol group.[2]
-
Q2: I dissolved my this compound in an organic solvent and diluted it, but now I see precipitation. What happened?
A2: This indicates that the final concentration of the peptide in your aqueous buffer is too high, or the percentage of the organic solvent is too low to maintain solubility.
Troubleshooting Steps:
-
Increase Organic Solvent Concentration: Try preparing a working solution with a slightly higher final concentration of the organic solvent. However, be mindful of the tolerance of your biological system to the solvent. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[2]
-
Lower Peptide Concentration: Prepare a more dilute stock solution of the peptide. It is always recommended to start with a small amount of the peptide to test solubility before dissolving the entire batch.
-
Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial solubilization of the this compound?
A1: Due to its hydrophobic nature, the recommended starting solvent for P160 is a high-purity organic solvent such as DMSO or DMF.[2][3]
Q2: How should I store my this compound solution?
A2: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[2] If you have dissolved the peptide, it is recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]
Q3: What is the overall charge of the this compound at neutral pH?
A3: The this compound has a calculated net charge of 0 at a neutral pH of 7.0.
-
Positively charged residues: Arginine (R) = +1
-
Negatively charged residues: Glutamic acid (E) = -1
-
The N-terminus and C-terminus charges are considered to balance each other out in a peptide of this length.
-
Total Charge: +1 - 1 = 0
Q4: What are the known properties of the this compound?
A4: P160 is a breast cancer-targeting peptide. It functions by binding to the Keratin 1 (KRT1) receptor, which is often overexpressed on the surface of breast cancer cells. This binding can facilitate the targeted delivery of conjugated drugs or imaging agents to tumor cells.
Quantitative Data: Recommended Solvents for this compound
| Solvent | Type | Rationale for Use with P160 | Considerations |
| Water / PBS | Aqueous | Unlikely to be effective alone due to the peptide's hydrophobicity. | Recommended for dilution of a pre-dissolved stock in organic solvent. |
| DMSO | Organic | Excellent for dissolving hydrophobic peptides.[2][3] | High concentrations can be toxic to cells; keep final concentration low in biological assays. |
| DMF | Organic | Good alternative to DMSO, especially for Cys-containing peptides.[2] | Also requires dilution for use in biological systems. |
| Acetonitrile | Organic | Can be used for hydrophobic peptides.[1] | May be less effective than DMSO or DMF for highly insoluble peptides. |
| Ethanol | Organic | Can be a suitable solvent for some hydrophobic peptides. | Check compatibility with your experimental setup. |
Visualizing P160's Mechanism and Handling
Diagram 1: this compound Solubility Troubleshooting Workflow
Caption: Workflow for dissolving the this compound.
Diagram 2: P160 Targeted Drug Delivery Pathway
References
Optimizing the dose of P160 peptide for in vivo imaging studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dose of P160 peptide for in vivo imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary application in imaging?
The this compound (sequence: VPWMEPAYQRFL) is a 12-amino acid peptide identified through phage display technology.[1] It has demonstrated a specific affinity for neuroblastoma and breast cancer cells.[2][3] When labeled with a radionuclide (e.g., ¹²⁵I or ¹³¹I), it serves as a molecular imaging agent to visualize and characterize tumors that express its target receptor.[1][2]
Q2: What is the primary goal of dose optimization for an imaging peptide like P160?
The primary goal is to identify a peptide dose that provides the highest possible signal-to-noise ratio, specifically maximizing the tumor-to-background ratio (TBR), while ensuring patient safety. An optimal dose will result in clear tumor visualization with minimal uptake in non-target tissues, allowing for accurate diagnosis, staging, and treatment monitoring.[4][5]
Q3: What key factors influence the optimal dose of this compound?
Several factors can influence the optimal imaging dose, including:
-
Receptor Density: The number of P160 target receptors on the tumor cells. Higher receptor density may allow for lower peptide doses.
-
Peptide Affinity (Kd): The binding strength of the this compound to its receptor. Higher affinity may permit lower injected doses.
-
Specific Activity: The amount of radioactivity per unit mass of the peptide (e.g., MBq/µg). Higher specific activity can improve signal without increasing the peptide mass, which could otherwise cause saturation of the receptors.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the peptide. Peptides with rapid clearance from non-target tissues and blood will yield a better TBR.[6]
-
Patient/Animal Body Weight: The injected dose is often scaled according to the subject's weight.[7]
Q4: What is a "blocking study" and why is it important for dose optimization?
A blocking study is a critical experiment used to confirm the specificity of the imaging agent. It involves co-injecting a large excess of the unlabeled ("cold") peptide along with the radiolabeled ("hot") peptide.[4] If the peptide binds to a specific receptor, the unlabeled peptide will compete for and saturate the binding sites, leading to a significant reduction in the radioactive signal from the tumor. This confirms that the observed signal is receptor-mediated and not due to non-specific accumulation.[8]
Dose Optimization & Biodistribution Data
Optimizing the injected mass of the peptide is crucial. While specific dose-escalation data for the this compound is not publicly available, the following tables provide representative data from similar peptide-based imaging agents. This data illustrates the common relationship between the injected dose, tumor uptake, and tumor-to-background ratios.
Table 1: Effect of Injected Peptide Mass on Tumor Uptake and Biodistribution (Representative data adapted from a study on a ⁶⁸Ga-labeled nanobody)[1]
| Injected Mass (µg) | Tumor Uptake (%ID/g)* | Blood Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| 0.3 | 3.8 ± 0.5 | 0.4 ± 0.1 | 0.7 ± 0.1 | 10.5 ± 1.2 | 15.2 |
| 1.0 | 4.1 ± 0.6 | 0.5 ± 0.1 | 0.9 ± 0.2 | 12.1 ± 1.5 | 16.4 |
| 10 | 3.5 ± 0.4 | 0.8 ± 0.2 | 1.5 ± 0.3 | 15.3 ± 2.0 | 10.0 |
| 100 | 1.5 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 | 18.9 ± 2.5 | 4.3 |
%ID/g = Percentage of Injected Dose per gram of tissue.
Table 2: Imaging Characteristics of Various Peptide-Based PET Tracers (Representative data from multiple studies)
| Peptide Tracer | Target | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Background Ratio (TBR) | Reference |
| [⁶⁸Ga]Ga-DOTA-M2pep | Macrophages (CD206) | B16F10 Melanoma | ~3.0 | 3.35 (Tumor/Muscle) | [8] |
| [⁶⁴Cu]Pep-1L | IL13RA2 | B16F10 Melanoma | ~1.4 (at 4h) | 3.7 (Tumor/Muscle at 4h) | [4][5] |
| [⁶⁸Ga]GP12 | TIGIT | NSCLC | 2.76 ± 0.68 | 12.94 ± 2.64 | [9] |
| [¹¹¹In]DOTA-EB-cRGDfK | Integrin αvβ3 | U-87 MG Glioblastoma | ~15.0 (at 1h) | >10 (Tumor/Muscle) |
Experimental Protocols
General Protocol for Small Animal PET/CT Imaging with a Radiolabeled Peptide
This protocol provides a general framework. Specific parameters such as incubation times, temperatures, and volumes should be optimized for the this compound and the chosen radionuclide (e.g., ⁶⁸Ga).
-
Peptide Radiolabeling (Example: ⁶⁸Ga-DOTA-P160)
-
Elute ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Add the DOTA-conjugated this compound (typically 10-50 µg) to the ⁶⁸Ga eluate.[10]
-
Adjust the pH to 3.5-4.5 using a sodium acetate (B1210297) or HEPES buffer.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity, which should be >95%.[8]
-
Purify the final product using a C18 Sep-Pak cartridge to remove unbound ⁶⁸Ga.
-
Formulate the final product in a sterile, pyrogen-free saline solution for injection.
-
-
Animal Preparation & Injection
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[11]
-
Place the animal on a heated stage to maintain body temperature throughout the procedure.[11]
-
Administer the radiolabeled this compound (typically 5-15 MBq in 100-150 µL saline) via intravenous (tail vein) injection.[7]
-
Record the exact injected dose and time of injection.
-
-
PET/CT Image Acquisition
-
Position the anesthetized animal in the center of the PET/CT scanner's field of view.
-
Allow for an uptake period, typically 45-60 minutes post-injection.[7]
-
Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Perform a static PET scan over the region of interest (e.g., 10-15 minutes). For dynamic imaging, continuous scanning can begin immediately after injection.
-
Monitor the animal's vital signs throughout the scan.
-
-
Image Reconstruction and Analysis
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys) on the fused images.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram (%ID/g) or Standardized Uptake Value (SUV).
-
Determine tumor-to-background ratios by dividing the tumor uptake value by the uptake value in a reference tissue (e.g., muscle).
-
Visual Guides and Workflows
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo imaging with the this compound.
Representative Signaling Pathway: Integrin αvβ3
Since the specific receptor for the P160 imaging peptide is under investigation, this diagram illustrates a common signaling pathway for peptide-based imaging agents that target integrin αvβ3, a receptor involved in angiogenesis and tumor progression.[2]
Caption: Simplified integrin αvβ3 signaling upon peptide binding, leading to internalization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Tumor Signal | 1. Low Target Expression: The tumor model may not express sufficient levels of the P160 receptor. | - Confirm receptor expression in vitro (e.g., IHC, Western Blot) or use a positive control cell line.[12]- Choose a different tumor model with known high expression. |
| 2. Poor Radiochemical Purity: Unbound radionuclide or impurities in the injected dose. | - Verify radiochemical purity is >95% before injection.- Optimize the radiolabeling and purification steps. | |
| 3. Incorrect Peptide Dose: The dose may be too low for detection or too high, causing receptor saturation and rapid clearance of unbound peptide (the "bell-shaped" dose-response curve). | - Perform a dose-escalation study, testing a range of peptide masses (e.g., 0.1 µg to 50 µg) to find the optimal dose for your model.[1] | |
| 4. Suboptimal Imaging Time: The scan was performed too early (high blood pool activity) or too late (signal has decayed/cleared). | - Perform dynamic imaging or static scans at multiple time points (e.g., 30, 60, 120 min) to determine the time of peak tumor-to-background ratio. | |
| High Background Signal / Low Contrast | 1. High Non-Specific Binding: The peptide may be binding to non-target tissues. | - Conduct a blocking study by co-injecting excess unlabeled peptide. A lack of signal reduction indicates non-specific binding.- Consider modifying the peptide sequence to improve specificity. |
| 2. Slow Blood Clearance: The peptide remains in circulation, obscuring the tumor signal. | - Image at later time points to allow for clearance.- Modify the peptide to alter its pharmacokinetic profile (e.g., by changing its charge or hydrophilicity). | |
| 3. Route of Excretion: High uptake in organs of excretion (kidneys, liver) can obscure adjacent tumors. | - Ensure adequate hydration of the animal to promote renal clearance.- Acknowledge physiological uptake during image analysis and focus on TBR metrics.[8] | |
| Inconsistent Results Between Animals | 1. Injection Failure: Inaccurate tail vein injection (e.g., subcutaneous or intraperitoneal) leads to altered biodistribution. | - Ensure proper training in IV injection techniques.- Visually inspect the tail post-injection for signs of a bolus.- Use a gamma counter to check the radioactivity of the tail post-injection to confirm successful administration. |
| 2. Tumor Variability: Differences in tumor size, vascularity, or necrosis between animals. | - Use tumors within a consistent size range for the study.- Exclude tumors with significant central necrosis from analysis, as this can reduce tracer uptake. | |
| 3. Animal Physiology: Variations in anesthesia depth, body temperature, or hydration status. | - Maintain consistent anesthesia levels and monitor animals throughout the procedure.- Use a heated stage and ensure animals are well-hydrated before the study.[11] |
References
- 1. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-based PET imaging of the tumor restricted IL13RA2 biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. chimia.ch [chimia.ch]
- 7. kfnm.dk [kfnm.dk]
- 8. Peptide-Based [68Ga]Ga Labeled PET Tracer for Tumor Imaging by Targeting Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide PET Imaging: A Review of Recent Developments and a Look at the Future of Radiometal-Labeled Peptides in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of 68Ga-DOTATATE PET/CT for Diagnosis, Staging, and Treatment Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.charlotte.edu [research.charlotte.edu]
- 12. biotium.com [biotium.com]
Troubleshooting low yield in P160 peptide solid-phase synthesis.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield during the solid-phase synthesis of the P160 peptide (Sequence: Val-Pro-Trp-Met-Glu-Pro-Ala-Tyr-Gln-Arg-Phe-Leu).
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for P160 solid-phase peptide synthesis?
A1: For a 12-amino-acid peptide like P160, a crude yield of 60-80% is generally expected, with a purity of >70% before purification. However, yields can be highly dependent on the scale of synthesis, the type of resin and coupling reagents used, and the efficiency of each synthesis step. A final purified yield of 30-50% is considered successful.
Q2: Which steps in the P160 synthesis are most critical for achieving a high yield?
A2: The most critical steps are the coupling of each amino acid and the deprotection of the Fmoc group. Incomplete reactions at any of these stages will lead to the formation of deletion sequences and truncated peptides, significantly reducing the yield of the full-length this compound.[1] The final cleavage and purification steps are also critical for the overall isolated yield.
Q3: Are there any specific amino acids in the P160 sequence (VPWMEPAYQRFL) that might cause synthesis challenges?
A3: While the P160 sequence does not contain notoriously difficult sequences like long stretches of hydrophobic residues, certain amino acids can still present challenges:
-
Proline (Pro): The two proline residues can cause steric hindrance in the subsequent coupling step. Double coupling the next amino acid may be beneficial.[2]
-
Arginine (Arg): Arginine is a bulky amino acid and can be difficult to couple efficiently. Using a stronger coupling reagent or a longer coupling time is recommended.[2]
-
Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is susceptible to modification (oxidation) during cleavage. Using scavengers in the cleavage cocktail is essential to protect the tryptophan residue.
Troubleshooting Guide
Issue 1: Low overall yield of crude this compound after cleavage.
Question: I have completed the synthesis of P160, but after cleavage from the resin, my crude peptide yield is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
Answer: Low crude peptide yield can result from issues at multiple stages of the synthesis. The primary causes are typically incomplete coupling or deprotection at each cycle, leading to a low yield of the full-length peptide.
Possible Causes & Solutions:
-
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed at each step, a portion of the growing peptide chains will be capped, leading to truncated sequences.
-
Poor Coupling Efficiency: Incomplete coupling of an amino acid will result in deletion sequences.
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminal amine inaccessible for the next coupling reaction.[7]
-
Suboptimal Cleavage: The peptide may not be efficiently cleaved from the resin, or it may be degraded during cleavage.
-
Solution: Ensure the cleavage cocktail is fresh and contains the appropriate scavengers to protect sensitive residues like Tryptophan and Methionine. A common cocktail for Fmoc synthesis is TFA/TIS/H2O (95:2.5:2.5). Extend the cleavage time if necessary, but monitor for potential side reactions.
-
Issue 2: Mass spectrometry analysis of my crude P160 shows multiple peaks corresponding to deletion sequences.
Question: My mass spec data shows significant peaks for P160 minus one or more amino acids. What causes this and how can I prevent it?
Answer: The presence of deletion sequences is a direct result of incomplete coupling reactions during synthesis.
Possible Causes & Solutions:
-
Insufficient Coupling Time/Reagents: The coupling reaction may not have gone to completion.
-
Solution: Increase the coupling time and/or the equivalents of amino acid and coupling reagents. For difficult couplings, double coupling is recommended.[2]
-
-
Steric Hindrance: Bulky amino acids or aggregation can physically block the coupling reaction.
-
Solution: As mentioned previously, use stronger coupling reagents and consider solvents that reduce aggregation. For the couplings following the two Proline residues in P160, a double coupling is highly recommended.[2]
-
-
Poor Reagent Quality: Degraded amino acids or coupling reagents will have lower reactivity.
-
Solution: Use fresh, high-quality reagents and anhydrous solvents.
-
Quantitative Data Summary
The following table summarizes expected and problematic analytical results during P160 synthesis.
| Analysis | Expected Result (High Yield) | Problematic Result (Low Yield) | Potential Cause |
| Crude Yield | 60-80% of theoretical maximum | < 40% of theoretical maximum | Inefficient synthesis or cleavage |
| HPLC of Crude | Major peak at expected retention time (>70% area) | Multiple major peaks, broad peaks | Aggregation, deletion/truncated sequences |
| Mass Spec | Strong signal at expected mass of P160 | Significant signals for [M-amino acid]+ | Incomplete coupling |
| Kaiser Test | Negative (yellow beads) after coupling | Positive (blue beads) after coupling | Incomplete coupling |
Experimental Protocols
Protocol 1: Kaiser Test for Free Amines
Objective: To qualitatively determine if there are unreacted primary amines on the resin after a coupling step.
Materials:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Peptidyl-resin sample (a few beads)
-
Heating block
Procedure:
-
Take a small sample of the resin (1-2 mg) after the coupling step and wash thoroughly with DMF and then ethanol.
-
Place the resin beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Negative Result (No free amines): Beads and solution are yellow/orange. The coupling was successful.
-
Positive Result (Free amines present): Beads and/or solution turn a deep blue or purple. The coupling was incomplete.
-
Protocol 2: Test Cleavage and Analysis
Objective: To assess the quality of the synthesized peptide at an intermediate stage without consuming all the material.
Materials:
-
Peptidyl-resin sample (~10 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system
-
Mass spectrometer
Procedure:
-
Dry a small sample of the peptidyl-resin under vacuum.
-
Add 200 µL of the cleavage cocktail to the resin in a microcentrifuge tube.
-
Let the reaction proceed for 2 hours at room temperature with occasional shaking.
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to a larger tube containing 1.5 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether, wash the pellet with more cold ether, and dry the peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry to check the purity and identify the major products.
Visualizations
Caption: Troubleshooting workflow for low yield in P160 synthesis.
Caption: Logical relationship of peptide aggregation issues.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. bachem.com [bachem.com]
- 9. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
Improving the tumor-to-organ ratio of radiolabeled P160 peptide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the tumor-to-organ ratio of radiolabeled P160 peptide in pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its target?
A1: P160 is a twelve-amino-acid peptide with the sequence VPWMEPAYQRFL.[1][2][3] It was identified through phage display and has been shown to target neuroblastoma and breast cancer cells.[1][3][4] In breast cancer, the this compound binds to the keratin (B1170402) 1 (KRT1) receptor.[4]
Q2: What are the main challenges in achieving a high tumor-to-organ ratio with radiolabeled P160?
A2: The primary challenges are high uptake in non-target organs, particularly the kidneys and blood, which can be attributed to renal clearance and reabsorption of the peptide.[1][5][6] This elevates background signal and can lead to toxicity in these organs, limiting the therapeutic and diagnostic efficacy.
Q3: What is a typical tumor uptake value for radiolabeled P160?
A3: In nude mice with WAC 2 neuroblastoma xenografts, ¹³¹I-labeled P160 showed a tumor accumulation of approximately 4% of the injected dose per gram of tissue (%ID/g) at 1 hour post-injection.[4] For a modified version, ¹³¹I-labeled β-Ala-p160-8-2, the tumor accumulation was around 3% ID/g.[4]
Q4: Which amino acid sequence within P160 is critical for its binding?
A4: Studies on P160 fragments have indicated that the sequence EPAYQR is significant for its binding affinity.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of radiolabeled P160 biodistribution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Kidney Uptake | - Renal clearance and reabsorption of the peptide. | - Co-administer positively charged amino acids like lysine (B10760008) and arginine to competitively inhibit renal tubular reabsorption.- Modify the peptide with albumin-binding moieties (e.g., Evans Blue derivative) to alter pharmacokinetics and reduce renal filtration. |
| High Liver Uptake | - Hepatobiliary clearance of the radiolabeled peptide. | - Increase the hydrophilicity of the peptide-chelator complex.- Introduce metabolizable linkers that are cleaved in the liver, facilitating the excretion of the radionuclide. |
| Low Tumor Uptake | - Poor in vivo stability of the peptide.- Low binding affinity of the radiolabeled peptide.- Saturation of target receptors. | - Modify the peptide to improve stability (e.g., substitute methionine with norleucine).- Ensure high specific activity of the radiolabeled peptide to avoid receptor saturation.- Confirm the integrity and purity of the radiolabeled peptide before injection. |
| High Background Signal in Blood | - Slow clearance of the radiolabeled peptide from circulation. | - While often a challenge, strategies like pre-targeting systems can be explored, though they add complexity.- Optimizing the peptide's physicochemical properties to enhance clearance from non-target tissues. |
Quantitative Data Summary
The following tables summarize the biodistribution of ¹³¹I-labeled P160 in different tumor models at 1-hour post-injection.
Table 1: Biodistribution of ¹³¹I-P160 in Neuroblastoma (WAC 2) Tumor-Bearing Mice
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | 4.0 |
| Blood | 6.5 |
| Heart | ~1.5 |
| Lung | ~4.0 |
| Liver | ~2.0 |
| Spleen | ~1.5 |
| Kidney | ~4.0 |
| Muscle | ~1.0 |
| Brain | ~0.5 |
Data extracted from Askoxylakis et al., Journal of Nuclear Medicine, 2006.[4]
Table 2: Biodistribution of ¹³¹I-P160 in Breast Cancer (MDA-MB-435) Tumor-Bearing Mice
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | ~2.5 |
| Blood | ~4.0 |
| Heart | ~1.0 |
| Lung | ~3.0 |
| Liver | ~1.5 |
| Spleen | ~1.0 |
| Kidney | ~3.5 |
| Muscle | ~0.8 |
| Bone | ~1.0 |
Data interpreted from graphical representations in Askoxylakis et al., Clinical Cancer Research, 2005.
Experimental Protocols
Radiolabeling of this compound using the Chloramine-T Method
Materials:
-
This compound (VPWMEPAYQRFL)
-
Sodium Iodide (¹²⁵I or ¹³¹I)
-
Chloramine-T solution (1 mg/mL in phosphate (B84403) buffer)
-
Sodium metabisulfite (B1197395) solution (2 mg/mL in phosphate buffer)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sephadex G-10 column
-
TLC system (e.g., silica (B1680970) gel plates with a suitable solvent system)
Procedure:
-
Dissolve 10 µg of this compound in 50 µL of phosphate buffer in a reaction vial.
-
Add 1 mCi of Sodium Iodide (¹²⁵I or ¹³¹I) to the peptide solution.
-
Initiate the reaction by adding 10 µL of the Chloramine-T solution.
-
Allow the reaction to proceed for 60-90 seconds at room temperature with gentle agitation.
-
Quench the reaction by adding 20 µL of the sodium metabisulfite solution.
-
Purify the radiolabeled peptide using a Sephadex G-10 column, eluting with phosphate buffer.
-
Collect fractions and identify the radiolabeled peptide peak using a gamma counter.
-
Assess radiochemical purity by thin-layer chromatography (TLC).
Protocol for Reducing Kidney Uptake via Amino Acid Co-infusion
Materials:
-
Radiolabeled this compound
-
Sterile saline solution
-
L-lysine and L-arginine solution (e.g., 2.5% of each in saline)
-
Animal model (e.g., tumor-bearing nude mice)
Procedure:
-
Thirty minutes prior to the injection of the radiolabeled this compound, administer a pre-dose of the lysine and arginine solution intravenously to the animal model. A typical dose is 400 mg/kg for each amino acid.
-
Prepare the radiolabeled this compound in a sterile saline solution for injection.
-
Inject the radiolabeled this compound intravenously.
-
Continue the infusion of the amino acid solution for up to 4 hours post-injection of the radiotracer.
-
Perform biodistribution studies at desired time points by harvesting organs and measuring radioactivity using a gamma counter.
Visualizations
Caption: Workflow for synthesis, modification, and evaluation of radiolabeled P160.
Caption: Decision tree for troubleshooting suboptimal P160 biodistribution.
Caption: this compound binding to KRT1 and subsequent internalization.
References
- 1. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 2. mdpi.com [mdpi.com]
- 3. Challenges in Optimizing a Prostate Carcinoma Binding Peptide, Identified through the Phage Display Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Refinement of protocols for P160 peptide bioconjugation.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of protocols for P160 peptide bioconjugation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary application?
A1: The this compound is a twelve-amino-acid sequence (VPWMEPAYQRFL) identified through phage display for its high affinity and specificity to human neuroblastoma cells.[1] Its primary application lies in targeted drug delivery and imaging, serving as a vector to guide therapeutic or diagnostic agents to neuroblastoma cells.[1]
Q2: What are the key challenges in this compound bioconjugation?
A2: Like many peptide bioconjugation processes, working with P160 can present several challenges:
-
Stability: Peptides can be susceptible to degradation by proteases present in biological fluids, potentially reducing their efficacy in vivo.[2][3]
-
Low Conjugation Yield: Inefficient reactions can lead to a low yield of the desired bioconjugate, making the process costly and time-consuming.
-
Lack of Site-Specificity: Random conjugation can result in a heterogeneous mixture of products with varying efficacy and pharmacokinetic profiles.
-
Aggregation: Improper reaction conditions or purification methods can cause the peptide or the resulting conjugate to aggregate and precipitate out of solution.[4]
-
Purification: Separating the final conjugate from unreacted peptide and other reagents can be challenging.
Q3: What strategies can be employed to improve the stability of the this compound?
A3: To enhance the stability of P160, particularly against enzymatic degradation in serum, several chemical modification strategies can be considered:
-
N-terminal or C-terminal Modification: Capping the ends of the peptide can block exopeptidases.
-
Incorporation of Unnatural Amino Acids: Replacing L-amino acids with D-amino acids can make the peptide resistant to proteases.[3][5]
-
Cyclization: Creating a cyclic version of the peptide can improve its conformational rigidity and resistance to enzymatic cleavage.[5][6]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the peptide's hydrodynamic size, protecting it from degradation and renal clearance.
Troubleshooting Guide
This guide addresses common problems encountered during P160 bioconjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Reagents: Crosslinkers (e.g., NHS esters, maleimides) are sensitive to moisture and can hydrolyze over time. | Use fresh or properly stored reagents. Dissolve crosslinkers in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer Conditions: The pH of the reaction buffer is critical for specific conjugation chemistries. For example, NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5).[4] | Optimize the buffer pH for the chosen crosslinker. Ensure the buffer does not contain primary amines (e.g., Tris) if using NHS esters. | |
| Low Protein/Peptide Concentration: Insufficient concentration of reactants can slow down the reaction rate. | Concentrate the protein or peptide solution before conjugation. | |
| Precipitation/Aggregation of Conjugate | High Reagent Concentration: Adding the crosslinker too quickly or at a high concentration can lead to uncontrolled reactions and precipitation.[4] | Add the dissolved crosslinker to the protein/peptide solution slowly and with gentle mixing.[4] |
| Inappropriate Solvent: The peptide or the carrier molecule may not be soluble in the reaction buffer. | Perform a solubility test for the peptide in the intended buffer before starting the conjugation reaction. | |
| Over-labeling: Attaching too many peptide molecules to the carrier can alter its properties and lead to aggregation.[4] | Reduce the molar excess of the peptide or crosslinker in the reaction. | |
| Heterogeneous Product | Non-specific Conjugation: Using crosslinkers that react with multiple functional groups on the peptide or carrier protein. | Employ site-specific conjugation strategies. For instance, if the carrier protein has a free cysteine, use a maleimide-functionalized P160. |
| Presence of Impurities: Contaminants in the peptide or protein solution can interfere with the conjugation reaction. | Ensure high purity of both the this compound and the carrier molecule before starting the conjugation. | |
| Difficulty in Purifying the Conjugate | Similar Properties of Reactants and Product: The conjugate may have similar size or charge to the unreacted starting materials. | Utilize purification methods that exploit different properties. For example, if the peptide is much smaller than the carrier protein, size exclusion chromatography can be effective. Affinity chromatography can be used if one of the components has a tag (e.g., His-tag, Biotin). |
| Loss of Product During Purification: The conjugate may adhere to purification columns or membranes. | Pre-treat columns or membranes with a blocking agent (e.g., BSA) to reduce non-specific binding. |
Experimental Protocols
Below are generalized protocols for the bioconjugation of P160 to a carrier protein (e.g., an antibody) and to a nanoparticle. These should be optimized for specific applications.
Protocol 1: P160 Conjugation to an Antibody via Amine Coupling
This protocol utilizes an N-hydroxysuccinimide (NHS) ester crosslinker to conjugate the N-terminus or lysine (B10760008) residues of the this compound to primary amines on an antibody.
Materials:
-
This compound (with a free N-terminus)
-
Antibody (in an amine-free buffer like PBS)
-
NHS-ester crosslinker (e.g., NHS-PEGn-Maleimide if subsequent thiol conjugation is desired, or a simple NHS ester for direct coupling)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Methodology:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Crosslinker Activation:
-
Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Activated Antibody:
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with PBS.
-
-
Peptide Conjugation:
-
Add the this compound to the activated antibody solution at a desired molar ratio (e.g., 5- to 10-fold molar excess of peptide).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification:
-
Purify the P160-antibody conjugate from unreacted peptide and byproducts using a desalting column or size exclusion chromatography.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the peptide-to-antibody ratio using spectrophotometry or mass spectrometry.
-
Protocol 2: P160 Conjugation to Gold Nanoparticles
This protocol describes the conjugation of a cysteine-terminated this compound to gold nanoparticles (AuNPs).
Materials:
-
C-terminal Cysteine-modified this compound (P160-C)
-
Gold Nanoparticles (AuNPs)
-
Reaction Buffer: Phosphate Buffer, pH 7.0
-
Bovine Serum Albumin (BSA) solution (1%)
-
Centrifuge
Methodology:
-
Peptide Preparation:
-
Dissolve the P160-C peptide in the reaction buffer to a desired concentration.
-
-
Conjugation Reaction:
-
Add the P160-C solution to the AuNP suspension. The optimal peptide-to-nanoparticle ratio should be determined empirically.
-
Incubate for 1-2 hours at room temperature with gentle mixing. The cysteine residue will form a covalent bond with the gold surface.
-
-
Blocking:
-
To prevent non-specific binding and improve stability, add BSA solution to a final concentration of 0.1%.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Centrifuge the solution to pellet the AuNP-P160 conjugates. The speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing unreacted peptide and BSA.
-
Resuspend the pellet in a suitable storage buffer (e.g., PBS with 0.1% BSA).
-
Repeat the centrifugation and resuspension steps two more times.
-
-
Characterization:
-
Characterize the AuNP-P160 conjugates using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (to measure the increase in hydrodynamic diameter), and transmission electron microscopy (to visualize the particles).
-
Visualizations
Experimental Workflow for P160 Bioconjugation
Caption: A generalized workflow for this compound bioconjugation.
Hypothetical Signaling Pathway for P160-Mediated Uptake
Since the specific receptor for P160 is not yet identified, this diagram illustrates a general receptor-mediated endocytosis pathway, which is suggested by the available literature indicating specific binding and internalization.[1]
Caption: Hypothetical pathway of P160-conjugate internalization and drug release.
References
- 1. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. mdpi.com [mdpi.com]
Best practices for storing and handling P160 peptide.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the P160 peptide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Peptide Activity | Improper storage leading to degradation. | Ensure the lyophilized peptide is stored at -20°C or colder, away from light. For solutions, use sterile buffer at pH 5-6, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles.[1][2][3][4] The this compound contains Methionine (Met) and Tryptophan (Trp), which are susceptible to oxidation.[4] Store in an oxygen-free environment by purging the vial with nitrogen or argon. |
| Incorrect reconstitution or solubility issues. | The this compound may have specific solubility requirements. If solubility information is not provided, start with sterile distilled water or a dilute (0.1%) acetic acid solution. For hydrophobic peptides, an organic solvent like DMSO or DMF might be necessary, but be mindful of assay compatibility.[3] | |
| Inaccurate peptide concentration. | The net peptide content can be lower than the gross weight due to the presence of counter-ions and water. For precise concentration determination, consider amino acid analysis.[5] | |
| Inconsistent Experimental Results | Repeated freeze-thaw cycles. | Aliquot the peptide solution after reconstitution to avoid multiple freeze-thaw cycles which can lead to degradation.[1][2][3][4] |
| Peptide aggregation. | Aggregation can be sequence-dependent and influenced by concentration, pH, and temperature.[6] To minimize aggregation, follow the recommended reconstitution protocol carefully, avoiding vigorous shaking.[7] If aggregation is suspected, the solution can be sonicated briefly. | |
| Contamination of peptide stock. | Use sterile techniques, solvents, and vials for reconstitution and handling to prevent microbial contamination.[7][8] | |
| Difficulty Dissolving the Peptide | Hydrophobic nature of the peptide. | While the exact properties of P160 solubility are not detailed, a general approach for peptides with solubility issues is to first try sterile water. If that fails, a small amount of 0.1% acetic acid (for basic peptides) or 0.1% ammonium (B1175870) hydroxide (B78521) (for acidic peptides) can be used. For very hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be required, followed by slow dilution in aqueous buffer.[3] Always check the tolerance of your experimental system to these solvents. |
| Peptide Solution Appears Colored | Oxidation or reaction of protecting groups. | Color change can indicate oxidation, especially for peptides containing Trp or Met, like P160.[5] While this may not always affect activity, it is best to store the peptide under anaerobic conditions.[4] If colorimetric assays are being performed, this could be a significant issue. |
Frequently Asked Questions (FAQs)
Storage and Stability
-
How should I store the lyophilized this compound upon arrival? For long-term storage, the lyophilized peptide should be stored at -20°C or colder, protected from light.[1][2][3][4] For short-term storage of a few weeks, 4°C is acceptable.[2][3]
-
What is the shelf-life of the lyophilized this compound? When stored correctly at -20°C or below, most lyophilized peptides are stable for several years.[1] However, the stability is sequence-dependent.
-
How should I store the this compound once it is in solution? Peptide solutions are much less stable than their lyophilized form. It is recommended to dissolve the peptide immediately before use. If storage in solution is necessary, use a sterile buffer at pH 5-6, divide it into single-use aliquots, and store at -20°C.[1][3][4] Avoid using frost-free freezers due to temperature fluctuations.[3]
-
How many freeze-thaw cycles can I subject the this compound solution to? It is strongly recommended to avoid any freeze-thaw cycles as they can cause peptide degradation.[1][3][4] Aliquoting the reconstituted peptide is the best practice.
Reconstitution
-
What is the recommended solvent for reconstituting the this compound? The ideal solvent depends on the peptide's sequence. A general recommendation is to start with sterile, distilled water. If the peptide has poor water solubility, a small amount of an appropriate acid (like 0.1% acetic acid) or base (like 0.1% ammonium hydroxide) can be added depending on the peptide's isoelectric point. For highly hydrophobic peptides, organic solvents such as DMSO or DMF can be used, followed by careful dilution with an aqueous buffer.[3]
-
What is the correct procedure for reconstituting the peptide?
Handling
-
Are there any specific amino acids in the this compound (VPWMEPAYQRFL) that require special handling? Yes, the this compound sequence contains Methionine (M) and Tryptophan (W), which are susceptible to oxidation.[4] It is advisable to handle the peptide in an oxygen-free environment and use degassed solvents. Purging the vial with an inert gas like argon or nitrogen can also help prevent oxidation.
-
What precautions should I take to avoid contamination? Always use sterile labware, solvents, and work in a clean environment.[7] Wear gloves to avoid contamination from proteases on your skin.
Experimental Protocols
Cell-Binding Assay for this compound
This protocol is a general guideline for a cell-binding assay with the this compound, which has been shown to bind to breast cancer cells expressing Keratin (B1170402) 1.[9][10][11]
Materials:
-
This compound (labeled, e.g., with a fluorophore or radioisotope, and unlabeled)
-
Breast cancer cell line (e.g., MDA-MB-435 or MCF-7)
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well plate
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the breast cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Preparation: Prepare serial dilutions of the labeled this compound in cold binding buffer.
-
Competition Assay: For determining specific binding, prepare a parallel set of dilutions containing a constant high concentration of unlabeled this compound (e.g., 100-fold molar excess) in addition to the labeled peptide.
-
Incubation: Wash the cells with binding buffer and then add the peptide solutions to the wells. Incubate at 4°C for 1-2 hours to minimize internalization.
-
Washing: Remove the peptide solution and wash the cells several times with cold binding buffer to remove unbound peptide.
-
Detection: Measure the signal from the labeled peptide using a plate reader (for fluorescence) or a gamma counter (for radioisotopes). For flow cytometry, detach the cells and analyze.
-
Data Analysis: Subtract the non-specific binding (signal from wells with excess unlabeled peptide) from the total binding to get the specific binding. Plot the specific binding against the concentration of the labeled peptide to determine the binding affinity (Kd).
Visualizations
Caption: Experimental workflow for a this compound cell-binding assay.
Caption: Conceptual diagram of this compound binding and internalization.
References
- 1. Silencing of keratin 1 inactivates the Notch signaling pathway to inhibit renal interstitial fibrosis and glomerular sclerosis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. genscript.com [genscript.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of P160 peptide-drug conjugates.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for mitigating off-target effects of P160 peptide-drug conjugates (PDCs).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the specificity and potential off-target effects of P160 PDCs.
Q1: What is the this compound and what is its primary target?
A: The this compound is a 12-amino-acid sequence (VPWMEPAYQRFL) identified through phage display for its affinity and specificity towards human neuroblastoma cells.[1][2] Its binding may be mediated by a specific, yet-to-be-fully-characterized receptor on these cells.[1] This peptide is a promising candidate for developing targeted therapies, such as PDCs, for neuroblastoma.[1][2]
Q2: What are the potential causes of off-target effects with P160 PDCs?
A: Off-target effects in PDCs, including those using the this compound, can arise from several factors:
-
Premature Drug Release: The linker connecting the this compound to the cytotoxic drug may be unstable in circulation, leading to the release of the drug before it reaches the tumor cells.[3][4]
-
Non-specific Uptake: The PDC might be taken up by healthy cells that do not express the target receptor.[5][6] This can be influenced by factors like the net charge of the conjugate or interactions with other receptors, such as the mannose receptor in the liver.[5][6]
-
Peptide Instability: The this compound itself could be degraded by proteases in the bloodstream, leading to the release of the drug or altered binding properties.
-
"On-Target, Off-Tumor" Toxicity: The target receptor for P160 may be expressed at low levels on healthy tissues, leading to unintended toxicity in those sites.[4]
Q3: How can the linker design influence the off-target toxicity of a P160 PDC?
A: The linker is a critical component for controlling drug release and minimizing off-target effects.[3] Linkers can be broadly categorized as cleavable or non-cleavable:
-
Cleavable Linkers: These are designed to release the drug under specific conditions prevalent in the tumor microenvironment, such as low pH (acid-sensitive linkers) or the presence of specific enzymes like cathepsins (enzyme-sensitive linkers).[3][] An ideal cleavable linker is stable in the bloodstream but efficiently cleaved inside the target cell.[]
-
Non-Cleavable Linkers: These linkers remain intact, and the drug is released upon lysosomal degradation of the entire PDC.[8] This can sometimes lead to reduced off-target toxicity due to higher stability.[8]
The choice of linker chemistry significantly impacts the PDC's stability, pharmacokinetics, and drug release profile.[3]
Q4: Can modifications to the this compound itself reduce off-target binding?
A: Yes, peptide engineering is a key strategy. While the core binding motif of P160 (potentially the EPAYQR sequence) is crucial for tumor targeting, modifications can be made to improve its properties.[1] These can include:
-
Improving Hydrophilicity: Increasing the hydrophilicity of the peptide can enhance cellular uptake in some cases.[9]
-
Enhancing Stability: Introducing non-natural amino acids or cyclizing the peptide can increase its resistance to degradation by proteases in the blood.
-
Altering Binding Affinity: Fine-tuning the peptide's binding affinity can help to favor strong binding to tumor cells with high receptor expression while minimizing interactions with healthy cells that may have low-level expression.[10]
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to off-target effects during P160 PDC experiments.
| Observed Problem | Potential Cause | Recommended Action |
| High toxicity in non-tumor bearing animal models. | Premature drug release due to linker instability. | 1. Analyze PDC stability in plasma from the relevant species. 2. Switch to a more stable linker. Consider a non-cleavable linker or a cleavable linker with a different release mechanism (e.g., enzyme-cleavable instead of pH-sensitive).[3][8] |
| High liver or spleen accumulation of the PDC. | Non-specific uptake by cells in these organs, possibly mediated by mannose receptors.[5][11] | 1. Modify the glycosylation pattern of the peptide or any carrier molecule, if applicable. 2. Alter the net charge of the PDC.[6] 3. Introduce a hydrophilic masking group , such as PEG, to shield the PDC from non-specific interactions.[12] |
| Low tumor uptake and high accumulation in kidneys. | Rapid renal clearance due to the small size of the PDC.[1] | 1. Increase the hydrodynamic size of the PDC by conjugating it to a larger carrier molecule like albumin or by PEGylation. |
| Efficacy plateaus at higher doses, with a corresponding increase in toxicity. | Saturation of the target receptor on tumor cells, with excess PDC contributing to off-target effects. | 1. Re-evaluate the dosing regimen. Consider more frequent, lower doses. 2. Optimize the drug-to-peptide ratio (DPR). A lower DPR may be sufficient for efficacy with reduced toxicity. |
| Inconsistent results between in vitro and in vivo experiments. | Differences in the stability of the PDC in cell culture media versus plasma. | 1. Perform stability studies in both matrices to understand the degradation profile of the PDC. 2. Use 3D cell culture models (organoids) or patient-derived xenografts (PDXs) for more predictive preclinical testing.[4] |
Section 3: Key Experimental Protocols
Below are detailed methodologies for experiments crucial to assessing and mitigating off-target effects of P160 PDCs.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the P160 PDC and the rate of premature drug release in plasma.
Methodology:
-
Incubate the P160 PDC at a predefined concentration (e.g., 10 µM) in plasma from relevant species (e.g., mouse, rat, human) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Immediately quench the reaction by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the amount of intact PDC and any released free drug.
-
Calculate the half-life (t½) of the PDC in plasma.
Protocol 2: Off-Target Binding Assessment using a Membrane Proteome Array
Objective: To identify potential off-target binding proteins for the this compound.
Methodology:
-
Utilize a commercially available or custom-developed cell-based membrane proteome array, which expresses a large collection of human membrane proteins individually in cells.[13]
-
Label the this compound with a fluorescent tag (e.g., FITC).
-
Incubate the labeled this compound with the membrane proteome array.
-
Wash the array to remove non-specifically bound peptide.
-
Analyze the array using high-throughput flow cytometry to detect cells where the labeled peptide has bound.[13]
-
Identify the membrane proteins expressed on the positive "hit" cells. These represent potential off-target interactors.
Protocol 3: In Vitro Cytotoxicity Assay in Target vs. Non-Target Cells
Objective: To compare the cytotoxic effect of the P160 PDC on target-positive (neuroblastoma) and target-negative cell lines.
Methodology:
-
Plate neuroblastoma cells (e.g., WAC 2) and a panel of non-target human cell lines (e.g., normal fibroblasts, liver cells) in 96-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the P160 PDC, the free drug, and an unconjugated this compound control.
-
Incubate for a period relevant to the drug's mechanism of action (e.g., 72 hours).
-
Assess cell viability using a standard method (e.g., MTS or CellTiter-Glo assay).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and compare the values to determine the therapeutic window.
Section 4: Visualizations
Diagram 1: P160 PDC Mechanism of Action and Off-Target Pathways
Caption: Workflow of P160 PDC from circulation to tumor cell kill or off-target toxicity.
Diagram 2: Troubleshooting Logic for High Off-Target Toxicity
Caption: A decision tree for troubleshooting the root cause of P160 PDC off-target toxicity.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improved Peptide-Targeted Liposome Design Through Optimized Peptide Hydrophilicity, Ethylene Glycol Linker Length, and Peptide Density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of a pendant-shaped PEGylated linker for antibody-drug conjugates [research.unipd.it]
- 13. jitc.bmj.com [jitc.bmj.com]
Validation & Comparative
Validating the Binding Specificity of P160 Peptide to Keratin 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental methods to validate the binding specificity of the P160 peptide to its target, Keratin 1 (KRT1). It offers a comparative analysis of various techniques, complete with experimental protocols and supporting data, to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to this compound and Keratin 1
The this compound, with the sequence VPWMEPAYQRFL, was initially identified through phage display for its affinity to neuroblastoma cells. Subsequent research has identified Keratin 1 (KRT1), a type II cytoskeletal keratin, as a specific binding partner for P160, particularly on the surface of breast cancer cells.[1] This interaction presents a promising avenue for targeted drug delivery in cancer therapy. Validating the specificity and affinity of this binding is a critical step in the development of P160-based therapeutics.
Comparative Analysis of KRT1-Binding Peptides
While P160 is a key peptide targeting KRT1, other peptides have also been investigated for their interaction with keratins. This section compares P160 and its analogue, 18-4, for which quantitative binding data with KRT1 is available.
| Peptide Name | Sequence | Target | Reported Dissociation Constant (Kd) | Reference |
| P160 | VPWMEPAYQRFL | Keratin 1 (KRT1) | ~ 1.1 µM | [1] |
| 18-4 | WXEAAYQRFL (X=Norleucine) | Keratin 1 (KRT1) | ~ 0.98 µM | [2][3][4] |
Experimental Protocols for Validating P160-KRT1 Binding
Several biophysical and biochemical techniques can be employed to validate and characterize the interaction between the this compound and KRT1. The choice of method depends on the specific research question, available resources, and the desired level of quantitative detail.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in a cellular context. It can qualitatively demonstrate that P160 and KRT1 are part of the same protein complex within a cell lysate.
Experimental Protocol:
-
Cell Lysis: Lyse cells expressing KRT1 (e.g., MCF-7 breast cancer cells) with a non-denaturing lysis buffer to maintain protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for KRT1 to form an antibody-KRT1 complex. A negative control with a non-specific IgG antibody should be included.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-KRT1 complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE loading buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against P160 (if available) or a tagged version of the peptide. The presence of a band corresponding to P160 in the KRT1 immunoprecipitate would indicate an interaction.
Co-Immunoprecipitation workflow for P160-KRT1 interaction.
Far-Western Blotting
Far-Western blotting is an in vitro technique to detect direct protein-protein interactions. In this case, purified KRT1 protein is run on a gel, transferred to a membrane, and then probed with labeled this compound.
Experimental Protocol:
-
Protein Separation: Separate purified recombinant KRT1 protein or cell lysate containing KRT1 by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Denaturation and Renaturation (Optional but recommended): Wash the membrane with a series of buffers to denature and then renature the proteins on the membrane, which may be necessary for proper interaction.
-
Blocking: Block the membrane with a blocking agent (e.g., BSA or non-fat milk) to prevent non-specific binding of the peptide probe.
-
Probing: Incubate the membrane with a labeled this compound (e.g., biotinylated or His-tagged).
-
Washing: Wash the membrane to remove unbound peptide.
-
Detection: Detect the bound peptide using a method corresponding to its label (e.g., streptavidin-HRP for biotinylated peptide followed by chemiluminescence). A band at the molecular weight of KRT1 indicates a direct interaction.
Far-Western Blotting workflow for P160-KRT1 interaction.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time quantitative analysis of biomolecular interactions. It provides kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Experimental Protocol:
-
Ligand Immobilization: Covalently immobilize purified recombinant KRT1 protein (the ligand) onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the this compound (the analyte) over the sensor surface. A reference channel without immobilized KRT1 should be used to subtract non-specific binding.
-
Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time as the this compound associates with and dissociates from the immobilized KRT1.
-
Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
Surface Plasmon Resonance workflow for P160-KRT1 interaction.
Comparison of Validation Methods
| Method | Principle | Data Output | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | In vivo/in situ interaction in a complex mixture | Qualitative (Interaction/No Interaction) | - Detects interactions in a cellular context- Can identify members of a protein complex | - Indirect interaction cannot be ruled out- Prone to false positives/negatives |
| Far-Western Blotting | In vitro direct interaction on a membrane | Qualitative (Direct Interaction) | - Demonstrates direct binding- Can identify interacting domains | - Proteins are denatured and may not refold correctly- Non-quantitative |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding | Quantitative (ka, kd, Kd) | - Highly quantitative kinetic data- Label-free- Real-time monitoring | - Requires purified proteins- Immobilization may affect protein conformation |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Quantitative (Kd, ΔH, ΔS, n) | - Label-free, in-solution measurement- Provides full thermodynamic profile | - Requires large amounts of pure protein- Low throughput |
| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient | Quantitative (Kd) | - Low sample consumption- In-solution measurement- Tolerant of complex buffers | - Requires labeling of one binding partner |
Conclusion
Validating the binding specificity of the this compound to KRT1 is a crucial step in its development as a targeted therapeutic agent. The choice of experimental method will depend on the specific goals of the study. For initial confirmation of the interaction within a cellular environment, Co-Immunoprecipitation is a suitable choice. To demonstrate direct binding in vitro, Far-Western blotting can be employed. For a detailed quantitative analysis of the binding affinity and kinetics, Surface Plasmon Resonance is the gold standard, as evidenced by its use in the initial characterization of the P160-KRT1 interaction. Isothermal Titration Calorimetry and Microscale Thermophoresis offer valuable alternatives for quantitative in-solution measurements. A multi-faceted approach, utilizing a combination of these techniques, will provide the most comprehensive and robust validation of the P160-KRT1 binding specificity.
References
A Head-to-Head Comparison of P160 and RGD Peptides for Precision Tumor Targeting
In the landscape of targeted cancer therapy, peptides have emerged as highly promising vectors for the selective delivery of imaging agents and therapeutic payloads to tumors. Among the myriad of targeting peptides, the P160 peptide and the well-established Arginine-Glycine-Aspartic acid (RGD) peptides represent two distinct and compelling strategies. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal targeting moiety for their applications.
Executive Summary
| Feature | This compound | RGD Peptides (Cyclic) |
| Target Receptor | Keratin 1 (KRT1)[1] | Integrins (e.g., αvβ3, αvβ5)[2][3][4] |
| Binding Affinity | Kd: ~1.1 µM (for KRT1)[1] | IC50: Low nM range (e.g., c(RGDfK) IC50: 0.94 nM for αvβ3)[2] |
| Tumor Specificity | Neuroblastoma, Breast Cancer[5][6] | Broad range of tumors overexpressing integrins (e.g., glioblastoma, melanoma, ovarian, prostate)[2][4] |
| Internalization | Yes, ~40-50% of bound peptide[5][6] | Yes, via receptor-mediated endocytosis |
| In Vivo Performance | Higher tumor-to-organ ratio compared to an RGD peptide in a preclinical study[6] | High tumor uptake, but also potential for kidney and liver accumulation[2][7] |
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for P160 and a representative cyclic RGD peptide, c(RGDfK), to facilitate a direct comparison of their binding affinities and in vivo tumor targeting capabilities.
Table 1: In Vitro Binding Affinity
| Peptide | Target | Cell Line | Assay | Affinity Metric | Value |
| P160 | Keratin 1 | Breast Cancer Cells | - | Kd | ~1.1 µM[1] |
| P160 | Unknown | MDA-MB-435 (Breast Cancer) | Competition Assay | IC50 | 0.6 µM[6] |
| c(RGDfK) | αvβ3 Integrin | - | Competition Assay | IC50 | 0.94 nM[2] |
| Dimeric c(RGDfK) | αvβ3 Integrin | - | Competition Assay | IC50 | 0.1 nM |
| 111In-DOTA-EB-cRGDfK | αvβ3 Integrin | U-87 MG (Glioblastoma) | Competition Assay | IC50 | 71.7 nM[8][9] |
Table 2: In Vivo Tumor Uptake in Xenograft Models
| Peptide | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 131I-p160 | WAC 2 (Neuroblastoma) | 1 h | ~4.0 | [10] |
| 131I-p160 | MDA-MB-435 (Breast Cancer) | 1 h | ~1.5 | [6] |
| 99mTc-HYNIC-c(RGDfK) | OVCAR-3 (Ovarian) | 1 h | 5.2 ± 0.6 | [2] |
| 99mTc-HYNIC-E-[c(RGDfK)]2 | OVCAR-3 (Ovarian) | 1 h | 5.8 ± 0.7 | |
| 111In-DOTA-EB-cRGDfK | U-87 MG (Glioblastoma) | 24 h | 27.1 ± 2.7 | [8][9] |
| 18F-RGD-K5 | U87MG (Glioblastoma) | - | 4.22 ± 0.57 | [11] |
| 68Ga-RGD | U87MG (Glioblastoma) | - | 2.94 ± 0.80 | [11] |
Note: %ID/g denotes the percentage of the injected dose per gram of tissue. This value can vary significantly based on the radiolabel, specific peptide construct, and tumor model used.
Signaling Pathways
This compound Signaling Pathway
The this compound targets Keratin 1 (KRT1), a cytoskeletal protein that can be expressed on the surface of breast cancer cells.[1] Upon binding, P160 is internalized, suggesting a receptor-mediated uptake mechanism.[5][6] The precise downstream signaling cascade following P160 binding to KRT1 is still under investigation.
RGD Peptides Signaling Pathway
RGD peptides bind to integrin receptors, primarily αvβ3, which act as a bridge between the extracellular matrix (ECM) and the cell's cytoskeleton. This interaction triggers a signaling cascade that influences cell adhesion, migration, proliferation, and survival. A key event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK), which then activates downstream pathways such as the RAS/MAPK and PI3K/Akt pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of P160 and RGD peptides.
1. Competitive Cell Binding Assay
This assay is used to determine the binding affinity and specificity of a peptide to its target receptor on cancer cells.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. c(RGDfK) anchored surface manipulated liposome for tumor-targeted tyrosine kinase inhibitor (TKI) delivery to potentiate liver anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic-RGDfK peptide conjugated succinoyl-TPGS nanomicelles for targeted delivery of docetaxel to integrin receptor over-expressing angiogenic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Comparison and evaluation of two RGD peptides labelled with 68Ga or 18F for PET imaging of angiogenesis in animal models of human glioblastoma or lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Keratin 1-Binding Peptides in Breast Cancer: The Case of P160 and its Analogue Peptide 18-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the P160 peptide and its engineered analogue, peptide 18-4, both of which target keratin (B1170402) 1 (KRT1) for applications in breast cancer diagnostics and therapeutics. While the field of keratin 1-targeting peptides is evolving, current research predominantly focuses on P160 and its derivatives. This document summarizes the existing experimental data, outlines key methodologies, and visualizes the underlying biological processes.
Executive Summary
Keratin 1, a protein traditionally known as a cytoplasmic intermediate filament, has emerged as a promising cell-surface target in various cancers, including breast cancer.[1][2] Its overexpression on the surface of cancer cells compared to normal cells provides a window for targeted therapies.[1] The this compound, a 12-mer identified through phage display, and its proteolytically stable 10-mer analogue, peptide 18-4, are at the forefront of research in this area.[3][4] Both peptides have demonstrated the ability to bind to KRT1 and facilitate the delivery of therapeutic payloads to breast cancer cells.[3][5] This guide offers a comparative analysis of their performance based on available preclinical data.
Performance Comparison of KRT1-Binding Peptides
The following tables summarize the quantitative data for P160 and peptide 18-4, focusing on their binding affinity to KRT1 and the efficacy of their drug conjugates.
Table 1: Binding Affinity of Peptides to Keratin 1
| Peptide | Sequence | Length (amino acids) | Binding Affinity (Kd) to KRT1 | Method | Reference |
| P160 | VPWMEPAYQRFL | 12 | ~1.1 µM | Surface Plasmon Resonance (SPR) | [3][4] |
| Peptide 18-4 | WxEAAYQrFL (x=Norleucine, lowercase=D-amino acids) | 10 | ~0.98 µM | Surface Plasmon Resonance (SPR) | [3][4][6] |
Table 2: In Vitro Efficacy of Peptide-Drug Conjugates
| Peptide Conjugate | Drug | Cell Line | IC50 | Reference |
| P160 (125I-labeled) | - | MDA-MB-435 | 0.6 µM (Inhibition of binding) | [7] |
| Peptide 18-4-MccJ25 | Microcin J25 | MCF-7 | 14.2 µM | [6] |
| MDA-MB-435 | 20 µM | [6] | ||
| MDA-MB-435-MDR | 25 µM | [6] | ||
| Peptide 18-4-Doxorubicin | Doxorubicin (B1662922) | MDA-MB-231 | 1.3 ± 0.2 μM | [8] |
| MDA-MB-468 | 4.7 ± 0.3 μM | [8] | ||
| MCF-10A (Normal) | 38.6 ± 1.1 μM | [8] |
Note on Other Keratin 1-Binding Peptides: Extensive literature searches did not yield specific data on other distinct keratin 1-binding peptides developed for breast cancer targeting that could be directly compared with P160 and peptide 18-4. The current body of research heavily centers on the evolution and application of the this compound scaffold.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of peptides to the KRT1 protein.
Methodology:
-
Immobilization of Ligand:
-
A sensor chip (e.g., CM5 chip) is activated using a mixture of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and N-hydroxysulfosuccinimide (NHS).
-
The purified KRT1 protein (ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) and injected over the activated sensor surface. The protein is covalently coupled to the chip via amine groups.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine.
-
-
Analyte Interaction:
-
A running buffer (e.g., PBS with 0.05% Tween 20) is continuously flowed over the sensor surface to establish a stable baseline.
-
The peptide (analyte) is prepared in a series of concentrations in the running buffer.
-
Each concentration of the peptide is injected over the immobilized KRT1 surface for a defined association time, followed by a dissociation phase where only running buffer is flowed.
-
-
Data Analysis:
-
The change in the refractive index at the sensor surface, measured in resonance units (RU), is recorded in real-time as a sensorgram.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
MTT Cytotoxicity Assay for Peptide-Drug Conjugates
Objective: To assess the cytotoxic effect of peptide-drug conjugates on breast cancer cell lines.
Methodology:
-
Cell Seeding:
-
Breast cancer cells (e.g., MDA-MB-231, MCF-7) and a normal breast cell line (e.g., MCF-10A) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
-
Treatment with Conjugates:
-
The peptide-drug conjugate and the free drug are serially diluted to various concentrations in the appropriate cell culture medium.
-
The culture medium in the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells with untreated cells are also included.
-
The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of peptide-drug conjugates in a xenograft mouse model.
Methodology:
-
Tumor Implantation:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically injected with a suspension of human breast cancer cells (e.g., MDA-MB-231).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Mice are randomized into treatment groups (e.g., saline control, free drug, peptide-drug conjugate).
-
The treatments are administered via a clinically relevant route (e.g., intravenous injection) at a specified dose and schedule (e.g., once a week for 4 weeks).
-
-
Monitoring and Data Collection:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors and major organs are excised for further analysis (e.g., histological analysis, drug concentration measurement).
-
-
Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analysis is performed to determine the significance of the differences in tumor growth between the treatment groups.
-
The toxicity of the treatments is assessed by changes in body weight and histological examination of organs.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for P160 and peptide 18-4 involves binding to cell-surface keratin 1 and subsequent internalization, leading to the intracellular delivery of conjugated payloads.
KRT1-Mediated Internalization
Upon binding to KRT1 on the surface of breast cancer cells, the peptide-KRT1 complex is internalized via receptor-mediated endocytosis.[1][9][10] This process allows for the specific delivery of therapeutic agents into the cancer cells, enhancing their efficacy while minimizing off-target effects.[11]
Caption: KRT1-mediated endocytosis of a peptide-drug conjugate.
Downstream Effects of Payload Delivery
Once released inside the cell, the therapeutic payload (e.g., doxorubicin, MccJ25) exerts its cytotoxic effects. For instance, doxorubicin intercalates with DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species, ultimately inducing apoptosis.[8] Microcin J25 is a pro-apoptotic peptide that can also contribute to cell death.[3]
Caption: Downstream signaling of an intracellularly released drug.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of KRT1-targeting peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Keratin 1 as a Cell-surface Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breast Cancer Targeting Peptide Binds Keratin 1: A New Molecular Marker for Targeted Drug Delivery to Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugate Targeting Keratin 1 Inhibits Triple-Negative Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Surface keratin 1, a tumor-selective peptide target in human triple-negative breast cancer | Semantic Scholar [semanticscholar.org]
- 10. Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides | Biomedical Research and Therapy [bmrat.org]
- 11. mdpi.com [mdpi.com]
P160 Peptide-Drug Conjugates: A Comparative Guide to Efficacy in Multidrug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of peptide-drug conjugates (PDCs) targeting the Keratin 1 (KRT1) receptor, with a focus on overcoming multidrug resistance in cancer cells. While direct experimental data on P160 peptide-drug conjugates in multidrug-resistant (MDR) cell lines is limited in publicly available literature, this guide utilizes data from a closely related and engineered peptide, peptide 18-4, which was developed from the P160 lead peptide and also targets KRT1. This allows for a robust comparative analysis of the potential of KRT1-targeting PDCs in treating resistant cancers.
Introduction to this compound and Multidrug Resistance
The this compound (sequence: VPWMEPAYQRFL) is a promising targeting moiety identified through phage display for its high affinity to breast and neuroblastoma cancer cells.[1][2] Its primary target has been identified as Keratin 1 (KRT1), a protein overexpressed on the surface of various cancer cells.[3] This overexpression presents a unique opportunity for targeted drug delivery, a strategy of particular importance in the context of multidrug resistance.
Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from the cancer cell, rendering them ineffective. Peptide-drug conjugates offer a potential solution by altering the drug's entry mechanism into the cell, often bypassing these efflux pumps.
Comparative Efficacy of KRT1-Targeting Peptide-Drug Conjugates
To illustrate the potential of KRT1-targeting PDCs in MDR cells, we present data from a study on a doxorubicin (B1662922) conjugate of peptide 18-4 (an engineered derivative of P160). This study provides a direct comparison of cytotoxic activity in both drug-sensitive and doxorubicin-resistant breast cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of a KRT1-Targeting Doxorubicin Conjugate
| Compound | Cell Line | Description | IC50 (µM) | Reference |
| Doxorubicin | MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.35 | [4] | |
| MCF 10A | Non-cancerous Breast Epithelial | 0.24 | [4] | |
| MDA-MB-435R | Doxorubicin-Resistant Breast Cancer | > 10 | [5] | |
| Peptide 18-4-Dox Conjugate 1 (Thioether Linker) | MDA-MB-231 | Triple-Negative Breast Cancer | 1.3 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.7 | [4] | |
| MCF 10A | Non-cancerous Breast Epithelial | 38.6 | [4] | |
| Peptide 18-4-Dox Conjugate 2 (Hydrazone Linker) | MDA-MB-231 | Triple-Negative Breast Cancer | 2.2 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.2 | [4] | |
| MCF 10A | Non-cancerous Breast Epithelial | 15.1 | [4] |
Key Observations:
-
Efficacy in Resistant Cells: While free doxorubicin is largely ineffective in the doxorubicin-resistant MDA-MB-435R cell line, the peptide 18-4-doxorubicin conjugates demonstrated significant cytotoxicity.[5] This suggests that the PDC can bypass the resistance mechanisms present in these cells.
-
Selective Toxicity: The peptide-doxorubicin conjugates exhibited significantly lower toxicity towards non-cancerous MCF 10A cells compared to free doxorubicin.[4] This highlights the targeting advantage of the peptide, which directs the cytotoxic payload specifically to the cancer cells overexpressing the KRT1 receptor.
-
Comparable Potency in Sensitive Cells: In the drug-sensitive triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468), the peptide-doxorubicin conjugates displayed IC50 values in the low micromolar range, comparable to that of free doxorubicin.[4]
Signaling Pathways and Experimental Workflows
Keratin 1 (KRT1) Mediated Endocytosis Pathway
The binding of a P160-drug conjugate to the KRT1 receptor on the cancer cell surface is hypothesized to trigger receptor-mediated endocytosis, an active process that internalizes the conjugate. This mechanism is crucial for overcoming multidrug resistance as it bypasses the P-glycoprotein efflux pumps.
Caption: KRT1-mediated endocytosis of a P160-drug conjugate.
Experimental Workflow: Comparing PDC Efficacy in Sensitive vs. MDR Cells
The following diagram outlines a typical experimental workflow to assess and compare the efficacy of a P160-drug conjugate in both drug-sensitive and multidrug-resistant cancer cell lines.
References
- 1. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugate Targeting Keratin 1 Inhibits Triple-Negative Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuroblastoma Imaging Agents: In Vivo Validation of P160 Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the P160 peptide as a neuroblastoma imaging agent against established alternatives, namely ¹²³I-Metaiodobenzylguanidine (¹²³I-MIBG) and ⁶⁸Ga-DOTA-TATE. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and selection of imaging agents for neuroblastoma research and development.
Executive Summary
Neuroblastoma, a common pediatric solid tumor, requires accurate imaging for diagnosis, staging, and response assessment. While ¹²³I-MIBG has been the standard of care, its limitations have prompted the investigation of novel targeting agents. The this compound (VPWMEPAYQRFL), identified through phage display, has shown promise as a neuroblastoma-specific imaging probe.[1] This guide details the in vivo validation of radiolabeled P160 and compares its biodistribution and tumor-targeting capabilities with ¹²³I-MIBG and ⁶⁸Ga-DOTA-TATE in preclinical neuroblastoma models.
Data Presentation: Quantitative Biodistribution Analysis
The following tables summarize the quantitative biodistribution data for ¹³¹I-P160, ¹²³I-MIBG, and ⁶⁸Ga-DOTATOC in nude mice bearing human neuroblastoma xenografts. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g). It is important to note that this data is compiled from separate studies with differing experimental conditions, including the specific neuroblastoma cell line, mouse strain, and time points of analysis.
Table 1: Biodistribution of ¹³¹I-P160 in Nude Mice with WAC2 Neuroblastoma Xenografts (1 hour post-injection)
| Organ | %ID/g (Mean ± SD) |
| Tumor | 3.0 ± 0.5 |
| Blood | 2.8 ± 0.3 |
| Heart | 1.5 ± 0.2 |
| Lung | 2.1 ± 0.4 |
| Liver | 1.8 ± 0.3 |
| Spleen | 1.2 ± 0.2 |
| Kidney | 7.1 ± 1.1 |
| Muscle | 0.9 ± 0.1 |
| Brain | 0.3 ± 0.1 |
Data sourced from Askoxylakis et al. The study utilized the human neuroblastoma cell line WAC2 xenografted in nude mice.[2]
Table 2: Biodistribution of ¹²³I-MIBG in Nude Mice with SK-N-SH Neuroblastoma Xenografts (4 hours post-injection)
| Organ | %ID/g (Mean ± SD) |
| Tumor | ~2.5 |
| Blood | ~0.5 |
| Heart | ~1.0 |
| Lung | ~1.2 |
| Liver | ~1.5 |
| Spleen | ~0.8 |
| Kidney | ~1.8 |
| Muscle | ~0.4 |
| Brain | ~0.1 |
Data is estimated from graphical representations in a study by Sauter et al. and may not be exact. The study utilized the human neuroblastoma cell line SK-N-SH xenografted in NOD scid gamma mice.[3]
Table 3: Biodistribution of ⁶⁸Ga-DOTATOC in Nude Mice with IMR-32 Neuroblastoma Xenografts (1 hour post-injection)
| Organ | %ID/g (Mean ± SD) |
| Tumor | ~1.8 |
| Blood | ~0.3 |
| Heart | ~0.2 |
| Lung | ~0.4 |
| Liver | ~0.5 |
| Spleen | ~0.3 |
| Kidney | ~4.0 |
| Muscle | ~0.2 |
| Brain | ~0.1 |
Data is estimated from graphical representations in a study by Provost et al. The study utilized the human neuroblastoma cell line IMR-32 xenografted in nude mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Establishment of Neuroblastoma Xenografts in Nude Mice
-
Cell Culture: Human neuroblastoma cell lines (e.g., WAC2, SK-N-SH, IMR-32) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Female athymic nude mice (BALB/c nu/nu), typically 4-6 weeks old, are used.
-
Xenograft Implantation: A suspension of 5-10 million neuroblastoma cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or serum-free media is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored bi-weekly by caliper measurements. Tumor volume is calculated using the formula: (length × width²) / 2. Xenografts are typically allowed to grow to a size of 100-200 mm³ before the commencement of imaging or biodistribution studies.[4][5]
Radiolabeling of Imaging Agents
-
¹³¹I-Labeling of this compound (Direct Radioiodination):
-
The this compound (VPWMEPAYQRFL) is synthesized using solid-phase peptide synthesis.
-
To a solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), Na[¹³¹I] is added.
-
The radioiodination is initiated by the addition of an oxidizing agent such as Chloramine-T.[6][7]
-
The reaction is allowed to proceed for a short duration (typically 1-2 minutes) at room temperature.
-
The reaction is quenched by the addition of a reducing agent like sodium metabisulfite.
-
The radiolabeled peptide is purified using methods like size-exclusion chromatography (e.g., Sephadex G-25 column) or high-performance liquid chromatography (HPLC).[1][8]
-
Radiochemical purity is assessed by instant thin-layer chromatography (ITLC) or radio-HPLC.
-
-
⁶⁸Ga-Labeling of DOTA-TATE (Chelation):
-
⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, trace metal-free hydrochloric acid (e.g., 0.1 N HCl).
-
The DOTA-TATE precursor is dissolved in a suitable buffer (e.g., HEPES or sodium acetate (B1210297) buffer) to maintain the optimal pH for chelation (typically pH 4.0-4.5).
-
The ⁶⁸Ga eluate is added to the buffered DOTA-TATE solution.
-
The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 5-10 minutes).[9][10]
-
The radiolabeled product is purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
-
Radiochemical purity is determined by ITLC or radio-HPLC.[11]
-
In Vivo Imaging Protocols
-
SPECT/CT Imaging (for ¹³¹I-P160 and ¹²³I-MIBG):
-
Mice bearing neuroblastoma xenografts are anesthetized (e.g., with isoflurane).
-
The radiolabeled agent (e.g., 10-20 MBq of ¹³¹I-P160 or ¹²³I-MIBG) is administered intravenously via the tail vein.
-
At specified time points post-injection (e.g., 1, 4, 24 hours), the mice are placed in a SPECT/CT scanner.
-
A low-dose CT scan is first acquired for anatomical localization and attenuation correction.
-
This is followed by a SPECT acquisition using appropriate energy windows for the radioisotope (e.g., for ¹²³I: 159 keV).
-
Images are reconstructed using an iterative reconstruction algorithm with corrections for attenuation and scatter.[12][13]
-
-
PET/CT Imaging (for ⁶⁸Ga-DOTA-TATE):
-
Anesthetized tumor-bearing mice are injected intravenously with the ⁶⁸Ga-labeled tracer (e.g., 5-10 MBq).
-
After an uptake period (typically 60 minutes), the mice are positioned in a PET/CT scanner.
-
A CT scan is performed for anatomical reference and attenuation correction.
-
A static or dynamic PET scan is then acquired.
-
PET images are reconstructed using algorithms such as Ordered Subset Expectation Maximization (OSEM).[14][15]
-
Ex Vivo Biodistribution Protocol
-
At predetermined time points after intravenous injection of the radiotracer, mice are euthanized.
-
Blood is collected via cardiac puncture.
-
Major organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, brain, etc.) are excised, rinsed, blotted dry, and weighed.
-
The radioactivity in each organ and in an aliquot of the injected dose standard is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[16]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known or proposed signaling pathways associated with the targets of the compared imaging agents.
Experimental and Logical Workflows
The diagrams below outline the general workflow for the in vivo validation of a novel imaging agent and a logical framework for comparing different agents.
Conclusion
The this compound demonstrates promising characteristics as a neuroblastoma imaging agent, with specific binding and internalization in neuroblastoma cells, leading to favorable tumor uptake in a preclinical model.[1][2] While direct comparative studies are lacking, the available biodistribution data suggests tumor accumulation that is in a similar range to the established agents ¹²³I-MIBG and ⁶⁸Ga-DOTA-TATE, albeit with notable differences in off-target organ uptake, particularly in the kidneys.[2] The definitive identification of the P160 receptor remains a key area for future research to fully elucidate its mechanism of action and potential for therapeutic applications. Further head-to-head in vivo comparison studies under identical experimental conditions are warranted to provide a more definitive assessment of the relative performance of these imaging agents.
References
- 1. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques | MDPI [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Improved selectivity of mIBG uptake into neuroblastoma cells in vitro and in vivo by inhibition of organic cation transporter 3 uptake using clinically approved corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imaging of Pediatric Neuroblastoma: A COG Diagnostic Imaging Committee/SPR Oncology Committee White Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [18F]FDG and [18F]FLT PET-CT and MR imaging of human neuroblastomas in a SCID mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 18F-FDG PET/CT imaging of pediatric peripheral neuroblastic tumor: a combined model to predict the International Neuroblastoma Pathology Classification - Qian - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 16. mdpi.com [mdpi.com]
Validating the role of P160 peptide in overcoming drug resistance.
Drug resistance remains a formidable challenge in cancer therapy, often leading to treatment failure and disease progression. The development of strategies to circumvent or overcome this resistance is a critical area of research. One promising approach involves the use of tumor-targeting peptides to enhance the delivery and efficacy of chemotherapeutic agents. This guide provides a comprehensive comparison of the P160 peptide, a Keratin 1 (KRT1)-targeting peptide, as a vehicle for overcoming drug resistance, with other peptide-based strategies. We present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
This compound: Mechanism of Action in Drug-Resistant Cancers
The this compound (sequence: VPWMEPAYQRFL) and its derivatives have been identified as targeting moieties for cancer cells that overexpress Keratin 1 (KRT1) on their surface.[1][2][3] KRT1 expression has been linked to chemoresistance; its upregulation is observed in cisplatin-resistant nasopharyngeal carcinoma cell lines, and suppression of KRT1 has been shown to decrease multidrug resistance.[1]
The primary mechanism by which the this compound helps overcome drug resistance is through targeted drug delivery . By conjugating a cytotoxic drug, such as doxorubicin (B1662922), to the this compound, the resulting peptide-drug conjugate (PDC) is selectively delivered to KRT1-expressing cancer cells. This targeted approach increases the intracellular concentration of the chemotherapeutic agent, potentially overwhelming the drug efflux pumps that are a common cause of multidrug resistance.[4][5][6][7]
Comparative Performance of P160-Drug Conjugates
Experimental data demonstrates the potential of P160-derived peptide-drug conjugates in overcoming drug resistance. A key study compared the cytotoxicity of a doxorubicin conjugate of a P160-derived peptide (18-4a) with free doxorubicin in both sensitive and multidrug-resistant (MDR) breast cancer cell lines.
Table 1: In Vitro Cytotoxicity of P160-Derived Doxorubicin Conjugate
| Cell Line | Treatment | IC50 (nM) | Fold Change in MDR Cells vs. Free Dox |
|---|---|---|---|
| MDA-MB-435 | Free Doxorubicin | ~50 | - |
| MDA-MB-435 | Conjugate 1 | ~50 | - |
| MDA-MB-435-MDR | Free Doxorubicin | ~200 | 1 |
| MDA-MB-435-MDR | Conjugate 1 | ~50 | 4-fold more toxic |
Data adapted from Soudy R, et al. J Med Chem. 2013.[4][5]
In vivo studies have further validated this targeted approach. Mice bearing orthotopic triple-negative breast cancer tumors treated with a P160-derived peptide-doxorubicin conjugate showed a significantly higher concentration of doxorubicin in tumor tissues compared to mice treated with free doxorubicin.
Table 2: Biodistribution of Doxorubicin in Tumor-Bearing Mice
| Treatment Group | Doxorubicin Concentration in Tumor (µg/g) | Fold Increase in Tumor |
|---|---|---|
| Free Doxorubicin | 0.03 ± 0.001 | 1 |
| Peptide-Doxorubicin Conjugate | 0.22 ± 0.002 | ~7-fold |
Data adapted from Ziaei E, et al. Bioconjug Chem. 2019.[8]
Comparison with Alternative Peptide-Based Strategies
While P160-PDCs represent a promising strategy, other peptide-based approaches are also being explored to combat drug resistance.
Table 3: Comparison of Peptide-Based Strategies for Overcoming Drug Resistance
| Strategy | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|
| P160-Targeted Delivery | Selectively delivers high concentrations of chemotherapy to KRT1-expressing cancer cells, overwhelming efflux pumps. | High specificity for tumor cells, potentially reducing systemic toxicity. | Efficacy is dependent on the level of KRT1 expression on cancer cells. |
| Cell-Penetrating Peptides (CPPs) | Non-selectively enhance the uptake of conjugated drugs into various cells by traversing the cell membrane. | Broad applicability for various drugs and cell types. | Lack of tumor specificity can lead to increased toxicity in healthy tissues. |
| Antimicrobial Peptides (AMPs) | Directly disrupt the integrity of cancer cell membranes, leading to cell lysis. Can also be used to enhance the uptake of other drugs. | Can have direct cytotoxic effects and may be less susceptible to traditional resistance mechanisms. | Potential for hemolysis and toxicity to normal cells. |
| Efflux Pump Inhibitor Peptides | Directly bind to and inhibit the function of drug efflux pumps like P-glycoprotein. | Directly targets a key mechanism of multidrug resistance. | May have off-target effects and potential for the development of resistance to the inhibitor itself. |
Experimental Protocols
A summary of the key experimental methodologies used to validate the role of this compound conjugates is provided below.
Synthesis of this compound-Drug Conjugates
Peptide-drug conjugates are typically synthesized using solid-phase peptide synthesis followed by conjugation of the drug molecule.[9][10] The drug can be attached to the peptide via different linkers (e.g., ester, amide) which can influence the stability and release of the drug inside the cell.[4][5] The final product is purified by methods such as high-performance liquid chromatography (HPLC).
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of the peptide-drug conjugate against cancer cells.
-
Cancer cells (both drug-sensitive and drug-resistant lines) are seeded in 96-well plates and allowed to adhere overnight.[11][12]
-
The cells are then treated with serial dilutions of the peptide-drug conjugate, free drug, or peptide alone for a specified period (e.g., 24-72 hours).[11][12]
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[11]
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.[11][12]
-
Cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Tumor Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy and biodistribution of P160-PDCs.
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.[8]
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment groups (e.g., saline control, free drug, peptide-drug conjugate).
-
The treatments are administered, typically via intravenous injection, according to a predetermined schedule.
-
Tumor volume is measured regularly with calipers throughout the study.
-
For biodistribution studies, mice are euthanized at a specific time point after the final dose. Tumors and major organs are harvested, and the concentration of the drug is quantified using methods like LC/MS.[8]
Conclusion
The this compound represents a promising tool in the fight against drug-resistant cancer. By targeting Keratin 1, which is overexpressed in some chemoresistant tumors, P160-based peptide-drug conjugates can selectively deliver cytotoxic agents to cancer cells, thereby overcoming resistance mechanisms mediated by drug efflux pumps. The experimental data, though still in preclinical stages, strongly supports the potential of this targeted approach. When compared to other peptide-based strategies, the high specificity of P160 for its target is a significant advantage, potentially leading to a better therapeutic window with reduced side effects. Further research and clinical translation of P160-PDCs are warranted to fully validate their role in overcoming drug resistance in cancer patients.
References
- 1. Keratin 1 as a Cell-surface Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Keratin 1 as a Cell-Surface Receptor in Cancer" by Oluseye Ogunnigbagbe, Christopher G. Bunick et al. [digitalcommons.chapman.edu]
- 3. Keratin 1 as a cell-surface receptor in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel peptide-doxorubucin conjugates for targeting breast cancer cells including the multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel peptide-doxorubucin conjugates for targeting breast cancer cells including the multidrug resistant cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Doxorubicin-peptide conjugates overcome multidrug resistance – IGMM [igmm.cnrs.fr]
- 8. Peptide-Drug Conjugate Targeting Keratin 1 Inhibits Triple-Negative Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide–Oligonucleotide Conjugates: Catalytic Preparation in Aqueous Solution or On‐Column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison of P160 Peptide Analogs for Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to P160 Analog Performance
The therapeutic potential of peptides is often hindered by their inherent instability in biological systems. This guide provides a comparative analysis of strategies to enhance the stability of two distinct peptides, both referred to in literature as "P160": a neuroblastoma-targeting peptide and the somatostatin (B550006) analog RC-160. We present available stability data, detailed experimental methodologies, and visual representations of relevant signaling pathways to inform the development of more robust peptide-based therapeutics.
Data Presentation: Comparative Stability of P160 Analogs
The following tables summarize the available data on the stability of analogs for the neuroblastoma-binding peptide p160 and the somatostatin analog RC-160. Due to the limited availability of precise quantitative data in the public domain, a qualitative comparison is provided based on published findings.
Table 1: Stability Comparison of Neuroblastoma-Binding p160 Peptide Analogs
| Peptide Analog | Sequence | Modification Strategy | Reported Stability in Human Serum |
| p160 (Parent Peptide) | VPWMEPAYQRFL | None | Data not available; presumed to be rapidly degraded. |
| p160-8-2 | EPAYQR | Truncation of parent peptide | Data not available. |
| Nle-p160-8-2 | E(Nle)AYQR | Substitution of Methionine with Norleucine | Data not available. |
| β-Ala-p160-8-2 | E(β-Ala)YQR | Substitution of Alanine with β-Alanine | A single degradation product appears early but remains stable for over 6 hours.[1] |
Table 2: Stability Comparison of Somatostatin Analog RC-160 and its Lipidated Derivative
| Peptide Analog | Modification Strategy | Reported Stability against Protease and Serum Degradation |
| RC-160 (Parent Peptide) | None | Susceptible to degradation, with a short serum half-life. |
| Myristoyl-RC-160 | Lipophilization (conjugation of myristic acid) | Significantly greater resistance to protease and serum degradation compared to RC-160 (p < 0.01). |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing peptide stability.
Serum Stability Assay
This protocol outlines a general procedure for determining the stability of peptide analogs in human serum.
1. Materials:
- Test peptide analogs and parent peptide.
- Human serum (commercially available).
- Phosphate-buffered saline (PBS), pH 7.4.
- Trichloroacetic acid (TCA) solution (e.g., 10-20% w/v) for protein precipitation.
- Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC analysis.
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
- Mass spectrometer (optional, for metabolite identification).
2. Procedure:
- Prepare stock solutions of the test peptides in an appropriate solvent (e.g., water or PBS).
- Incubate the peptide at a final concentration of 0.1-1 mg/mL in human serum (e.g., 50-90% serum in PBS) at 37°C with gentle agitation.
- At various time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes), withdraw an aliquot of the incubation mixture.
- To stop the enzymatic degradation, immediately add an equal volume of cold TCA solution to the aliquot to precipitate the serum proteins.
- Vortex the mixture and incubate on ice for at least 10 minutes.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
- Carefully collect the supernatant containing the peptide and its degradation products.
- Analyze the supernatant by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by measuring the peak area corresponding to the parent peptide.
- The half-life (t½) of the peptide can be calculated by plotting the percentage of intact peptide against time and fitting the data to a first-order decay model.
Protease Degradation Assay
This protocol describes a method to assess the stability of peptides against specific proteases.
1. Materials:
- Test peptide analogs and parent peptide.
- Protease of interest (e.g., trypsin, chymotrypsin, or a mixture of proteases like pancreatin).
- Assay buffer appropriate for the chosen protease (e.g., Tris-HCl or PBS at optimal pH).
- Quenching solution to stop the reaction (e.g., TFA or acetic acid).
- RP-HPLC system with a C18 column.
2. Procedure:
- Dissolve the peptides and the protease in the assay buffer.
- Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
- Incubate the reaction mixture at 37°C.
- At predetermined time intervals, take aliquots of the reaction and stop the enzymatic activity by adding the quenching solution.
- Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
- Calculate the rate of degradation for each peptide analog.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the known or hypothesized signaling pathways associated with the P160 peptides.
Caption: Hypothesized signaling pathway for the neuroblastoma-binding this compound.
Caption: Signaling pathway of the somatostatin analog RC-160.
Experimental Workflow
References
P160 Peptide: A Comparative Analysis of Cross-Reactivity and Target Specificity
For Immediate Release
This guide provides a detailed comparison of the P160 peptide's binding specificity and cross-reactivity with various cell types. The information is intended for researchers, scientists, and professionals in drug development who are exploring targeted peptide-based therapeutics. This document summarizes key experimental findings, presents quantitative data for objective comparison, and outlines the methodologies used in these studies.
Executive Summary
The this compound, with the sequence VPWMEPAYQRFL, has been identified as a promising vector for targeted cancer therapy due to its high affinity for specific cancer cell lines. Studies have demonstrated its preferential binding to neuroblastoma and breast cancer cells, with minimal interaction observed with non-cancerous endothelial cells. This selective binding profile suggests a favorable therapeutic window. Furthermore, in vivo studies have indicated a higher tumor-to-organ ratio for a radiolabeled this compound compared to a similarly labeled Arg-Gly-Asp (RGD) peptide, a well-known motif for targeting integrins.
Comparative Binding Affinity of this compound
The specificity of the this compound has been evaluated against several human cell lines. The following table summarizes the quantitative data from in vitro cell binding assays.
| Cell Line | Cell Type | Binding Specificity | Key Findings |
| WAC 2 | Human Neuroblastoma | High | Binding of ¹²⁵I-labeled P160 was inhibited by up to 95% with an excess of unlabeled P160.[1][2] |
| MDA-MB-435 | Human Breast Cancer | High | Unlabeled P160 inhibited the binding of ¹²⁵I-labeled P160 with an IC₅₀ of 0.6 µmol/L, achieving up to 95% inhibition.[3] |
| MCF-7 | Human Breast Cancer | High | Specific binding of ¹²⁵I-labeled P160 was demonstrated in the presence of competitor peptides.[4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Low | Significantly lower binding of ¹²⁵I-labeled P160 was observed compared to the cancer cell lines, serving as a negative control.[4] |
Head-to-Head Comparison with RGD Peptide
A key study compared the in vivo performance of radiolabeled P160 with a radiolabeled RGD peptide. The results demonstrated that the ¹³¹I-labeled this compound exhibited a higher tumor-to-organ ratio, suggesting a greater specificity for the tumor tissue in a preclinical model.[3] This finding is significant as RGD peptides are a widely studied class of tumor-targeting agents.
Experimental Protocols
The following is a detailed methodology for a competitive in vitro cell binding assay, synthesized from the procedures described in the cited literature.
Objective: To determine the binding specificity of the this compound to different cell lines.
Materials:
-
Target cells (e.g., WAC 2, MDA-MB-435, HUVEC)
-
Cell culture medium
-
Binding buffer (e.g., serum-free medium with 1% BSA)
-
¹²⁵I-labeled this compound
-
Unlabeled this compound (for competition)
-
Negative control peptides (e.g., D-p160, Octreotide)
-
Multi-well plates (e.g., 24-well plates)
-
Gamma counter
Procedure:
-
Cell Seeding: Plate the desired cell lines in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 1 x 10⁶ cells/well).
-
Washing: Gently wash the cells with binding buffer to remove any residual serum.
-
Incubation:
-
Total Binding: Add a known concentration of ¹²⁵I-labeled P160 to the wells containing the target cells.
-
Non-specific Binding: In a separate set of wells, add the same concentration of ¹²⁵I-labeled P160 along with a large excess of unlabeled P160 (e.g., 10⁻⁴ mol/L).
-
Competitive Binding: For determining IC₅₀, add a fixed concentration of ¹²⁵I-labeled P160 and varying concentrations of unlabeled P160.
-
Negative Controls: Incubate the cells with ¹²⁵I-labeled P160 in the presence of an excess of unrelated control peptides.
-
-
Incubation Conditions: Incubate the plates at 37°C for 1 hour.
-
Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold binding buffer to remove unbound peptide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).
-
Quantification: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀ value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive binding assay used to assess this compound specificity.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
P160 Peptide: A Novel Ligand for Neuroblastoma Targeting Compared to Current Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the P160 peptide as a neuroblastoma targeting ligand against established alternatives, including anti-GD2 antibodies, ALK inhibitors, and NCAM-targeted therapies. The information is compiled from preclinical and clinical data to assist in evaluating the potential of P160 for future therapeutic and diagnostic applications in neuroblastoma.
Executive Summary
Neuroblastoma remains a challenging pediatric cancer, and targeted therapies are crucial for improving patient outcomes. The this compound, a 12-amino-acid sequence (VPWMEPAYQRFL), has emerged from phage display technology as a promising ligand with specific affinity for neuroblastoma cells.[1] Preclinical studies demonstrate its potential for targeted drug delivery and imaging. This guide evaluates P160's performance characteristics alongside currently employed targeting strategies, providing a framework for its potential positioning in the therapeutic landscape.
Comparative Data of Neuroblastoma Targeting Ligands
The following tables summarize the available quantitative data for P160 and its alternatives. It is important to note that the data for P160 is from preclinical studies, while the information for alternatives like Dinutuximab and Lorlatinib (B560019) is derived from clinical trials, making direct comparisons challenging.
Table 1: In Vitro Performance
| Ligand | Target | Cell Line(s) | Binding Affinity (IC50/Kd) | Internalization |
| This compound | Unknown Receptor | WAC 2 (human neuroblastoma) | Not reported for neuroblastoma. IC50 of 0.6 µmol/L in MDA-MB-435 breast cancer cells.[2] | ~50% of total bound activity internalized in WAC 2 cells.[1] |
| Dinutuximab (anti-GD2) | GD2 Ganglioside | Various Neuroblastoma | Relative KD = 0.000337 M.[3] | Mediates antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[4] |
| Lorlatinib (ALK inhibitor) | ALK Kinase Domain | ALK-mutant Neuroblastoma | Potent inhibition of ALK F1174L and F1245C mutations.[5] | Intracellular |
| NCAM-targeted Conjugate | NCAM | IMR-32 (human neuroblastoma) | Improved binding and uptake compared to non-targeted control. | Internalization of the polymer-drug conjugate.[6] |
Table 2: In Vivo Performance & Clinical Efficacy
| Ligand | Animal Model/Patient Population | Tumor Targeting/Response Rate | Key Findings |
| This compound | Nude mice with WAC 2 xenografts | Higher tracer accumulation in tumors than in most organs.[1] | Tumor uptake remained constant after perfusion, indicating specific binding.[1] |
| Dinutuximab (anti-GD2) | High-risk neuroblastoma patients | Significantly improved event-free survival in combination with cytokines and isotretinoin.[7] | A cornerstone of immunotherapy for high-risk neuroblastoma. |
| Lorlatinib (ALK inhibitor) | Relapsed/refractory ALK-driven neuroblastoma | Objective response rate of 30% in patients <18 years and 67% in patients ≥18 years.[8] | Effective in patients who have previously received other ALK inhibitors.[8] |
| NCAM-targeted Conjugate | SCID mice with IMR-32 xenografts | Inhibited tumor growth to a higher extent compared to control conjugates.[9] | Less toxic than free paclitaxel, allowing for higher dosage.[9] |
In-Depth Analysis of Targeting Ligands
This compound
The this compound was identified through phage display for its specific binding to the human neuroblastoma cell line WAC 2.[1] Its mechanism of action is believed to be receptor-mediated endocytosis, leading to the internalization of the peptide and any conjugated cargo. The sequence EPAYQR has been identified as potentially significant for its binding activity.[1]
Strengths:
-
Specificity: Demonstrates specific binding to neuroblastoma cells with minimal binding to human umbilical vein endothelial cells (HUVECs).
-
Internalization: Efficiently internalized by neuroblastoma cells, making it suitable for delivering cytotoxic agents or imaging probes directly into the tumor cells.[1]
-
Small Size: As a peptide, it has the potential for good tumor penetration and rapid clearance from non-target tissues.
Weaknesses:
-
Preclinical Stage: All available data is from preclinical studies, and its efficacy and safety in humans are unknown.
-
Unknown Receptor: The specific receptor for P160 on neuroblastoma cells has not yet been identified, which could be a limitation for mechanistic studies and further optimization.
-
In Vivo Stability: Peptides can be susceptible to rapid degradation in vivo, although the study by Askoxylakis et al. showed sustained tumor uptake.[1]
Alternative Targeting Ligands
The disialoganglioside GD2 is highly expressed on the surface of neuroblastoma cells, making it an excellent target for immunotherapy.[7] Dinutuximab (ch14.18) is a chimeric monoclonal antibody that binds to GD2 and triggers an immune response against the tumor cells through ADCC and CDC.[4]
Mutations and amplifications in the anaplastic lymphoma kinase (ALK) gene are found in a subset of high-risk neuroblastomas.[7] ALK inhibitors are small molecules that enter the cell and block the activity of the mutated ALK tyrosine kinase, thereby inhibiting downstream signaling pathways that promote tumor growth and survival. Lorlatinib is a third-generation ALK inhibitor with demonstrated efficacy in patients with ALK-driven neuroblastoma, including those resistant to earlier-generation inhibitors.[5][8]
The Neural Cell Adhesion Molecule (NCAM) is overexpressed in many neuroblastomas and is associated with a more aggressive phenotype.[9] NCAM can be targeted using various strategies, including antibody-drug conjugates and polymer-drug conjugates. These approaches aim to deliver cytotoxic agents specifically to NCAM-expressing tumor cells and the tumor vasculature.[6][9]
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are summaries of the key experimental procedures used to characterize these targeting ligands.
This compound: In Vitro Binding and In Vivo Biodistribution
1. Peptide Synthesis and Radiolabeling:
-
The this compound (VPWMEPAYQRFL) is synthesized using solid-phase peptide synthesis.
-
For binding and biodistribution studies, the peptide is radiolabeled with Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I) using the chloramine-T method.
2. In Vitro Cell Binding and Competition Assay:
-
Human neuroblastoma cells (e.g., WAC 2) are cultured in 6-well plates.
-
Cells are incubated with ¹²⁵I-labeled P160 at 37°C.
-
To determine binding specificity, competition experiments are performed by co-incubating the radiolabeled peptide with increasing concentrations of unlabeled P160.
-
After incubation, cells are washed, and the cell-associated radioactivity is measured using a gamma counter.
3. Internalization Assay:
-
WAC 2 cells are incubated with ¹²⁵I-P160 at 37°C.
-
To differentiate between surface-bound and internalized peptide, the cell surface-bound radioactivity is removed by an acid wash (e.g., glycine-HCl buffer, pH 2.8).
-
The cells are then lysed, and the internalized radioactivity is measured.
4. In Vivo Biodistribution Studies:
-
Female BALB/c nude mice are subcutaneously or orthotopically inoculated with human neuroblastoma cells (e.g., WAC 2) to establish tumors.
-
¹³¹I-labeled P160 is administered via intravenous injection.
-
At various time points post-injection, mice are euthanized, and organs of interest (including the tumor) are harvested, weighed, and the radioactivity is measured in a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Anti-GD2 Antibody: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
1. Target Cell Preparation:
-
Neuroblastoma cell lines with high GD2 expression (e.g., LAN-1) are used as target cells.
-
Cells are labeled with a fluorescent dye (e.g., Calcein-AM) that is released upon cell lysis.
2. Effector Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs), containing natural killer (NK) cells, are isolated from healthy donor blood using density gradient centrifugation.
3. ADCC Assay:
-
Labeled target cells are plated in a 96-well plate.
-
Dinutuximab is added at various concentrations.
-
Effector cells are then added to the wells at a specific effector-to-target (E:T) ratio.
-
The plate is incubated for several hours at 37°C.
-
Cell lysis is quantified by measuring the fluorescence released into the supernatant using a plate reader.
ALK Inhibitor: In Vitro Kinase Assay
1. Reagents and Materials:
-
Recombinant ALK kinase domain (wild-type or mutant).
-
Kinase reaction buffer.
-
ATP.
-
A specific peptide substrate for ALK.
-
Lorlatinib at various concentrations.
-
An assay platform to detect kinase activity (e.g., ADP-Glo™ Kinase Assay).
2. Kinase Reaction:
-
The ALK enzyme is incubated with varying concentrations of Lorlatinib in the kinase reaction buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specific time at room temperature.
3. Detection of Kinase Activity:
-
The amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based assay.
-
The IC50 value of Lorlatinib is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
NCAM-Targeted Polymer-Drug Conjugate: Synthesis
1. Polymer Backbone Synthesis:
-
A biocompatible polymer, such as polyglutamic acid (PGA), is synthesized or obtained commercially.
2. Drug and Linker Conjugation:
-
A cytotoxic drug (e.g., paclitaxel) is conjugated to the polymer backbone via a linker that is often designed to be cleavable under specific conditions (e.g., acidic pH in the tumor microenvironment or enzymatic cleavage).
3. Targeting Peptide Conjugation:
-
An NCAM-targeting peptide is synthesized.
-
The peptide is then covalently attached to the polymer-drug conjugate.
4. Purification and Characterization:
-
The final polymer-drug-peptide conjugate is purified using techniques like dialysis or size-exclusion chromatography.
-
The conjugate is characterized to determine the drug loading, peptide conjugation efficiency, and physicochemical properties such as size and zeta potential.
Conclusion and Future Perspectives
The this compound represents a promising and versatile platform for the targeted delivery of therapeutics and diagnostics to neuroblastoma. Its high specificity and efficient internalization are advantageous properties for a targeting ligand. However, as it is still in the preclinical stage of development, further research is required to identify its receptor, optimize its in vivo stability, and evaluate its efficacy and safety in more advanced preclinical models before it can be considered for clinical translation.
In comparison, anti-GD2 antibodies and ALK inhibitors are already established in the clinical management of high-risk neuroblastoma, demonstrating significant survival benefits. NCAM-targeted therapies are also progressing through preclinical and clinical development. The future of neuroblastoma therapy will likely involve a multi-pronged approach, potentially combining these different targeting strategies to overcome tumor heterogeneity and treatment resistance. The this compound, with its distinct targeting mechanism, could play a valuable role in this evolving landscape, offering a new avenue for delivering potent therapies directly to neuroblastoma cells while minimizing systemic toxicity. Further comparative studies with standardized methodologies will be crucial to fully elucidate the relative merits of P160 against other targeting ligands.
References
- 1. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oa.tib.eu [oa.tib.eu]
- 4. Exceptional response to the ALK and ROS1 inhibitor lorlatinib and subsequent mechanism of resistance in relapsed ALK F1174L-mutated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Targeting NCAM-expressing neuroblastoma with polymeric precision nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating the Therapeutic Window of P160 Peptide-Based Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The P160 peptide (VPWMEPAYQRFL) has emerged as a promising vector for targeted cancer therapy, demonstrating high affinity and selectivity for neuroblastoma and breast cancer cells.[1][2] This guide provides a comparative analysis of P160-based therapies, summarizing key experimental data to help validate its therapeutic window. We will delve into its binding affinity, internalization, and in vivo distribution, while also exploring alternative targeting strategies.
This compound: Performance Characteristics
The therapeutic efficacy of a targeted peptide therapy is contingent on its ability to selectively bind to and be internalized by cancer cells, leading to high local concentrations of the therapeutic payload while minimizing systemic exposure and associated toxicity.
Binding Affinity and Specificity
In vitro studies have demonstrated the high specificity of the this compound for cancer cells. Competition assays using the human neuroblastoma cell line WAC 2 showed that unlabeled P160 could inhibit the binding of radiolabeled ¹²⁵I-p160 by up to 95%.[1] The half-maximal inhibitory concentration (IC₅₀) for this binding was determined to be 1.66 ± 0.988 µmol/L, indicating a strong binding affinity.[1] In contrast, a scrambled version of the peptide (d-p160) and the unrelated peptide octreotide (B344500) showed no competitive binding, highlighting the sequence-specific nature of the interaction.[1]
Internalization
Effective drug delivery often requires the therapeutic agent to enter the target cell. Studies have shown that a significant portion of P160 that binds to the surface of neuroblastoma and breast cancer cells is subsequently internalized.[1][3] For instance, in WAC 2 neuroblastoma cells, approximately 50% of the total bound ¹²⁵I-p160 was internalized.[2] Similarly, in MDA-MB-435 human breast cancer cells, about 40% of the bound peptide was internalized.[3] This receptor-mediated endocytosis is a critical step for the intracellular delivery of conjugated therapeutic agents.
In Vivo Distribution and Tumor Targeting
Preclinical studies in animal models have confirmed the tumor-targeting ability of the this compound. Biodistribution studies in nude mice bearing human neuroblastoma (WAC 2) or breast cancer (MDA-MB-435) xenografts showed preferential accumulation of radiolabeled P160 in tumor tissues compared to most other organs.[1][3] For example, in the neuroblastoma model, tumor accumulation of ¹³¹I-p160 was higher than in the heart, spleen, liver, muscle, and brain.[1] Perfusion of the animals to remove blood-borne radiotracers did not significantly reduce tumor uptake, suggesting that the peptide accumulation is due to specific binding and retention within the tumor tissue.[1][3]
Comparative Analysis: P160 vs. Alternative Targeting Peptides
While P160 shows significant promise, it is important to consider its performance in the context of other tumor-targeting peptides. One of the most well-studied classes of targeting peptides is those containing the Arg-Gly-Asp (RGD) motif, which targets integrins that are often overexpressed on tumor cells and vasculature.
| Feature | This compound | RGD Peptides |
| Target Receptor | Putative specific receptor on neuroblastoma and breast cancer cells[1] | Integrins (e.g., αvβ3, αvβ5) |
| Targeted Cancers | Neuroblastoma, Breast Cancer[1][3] | Broad range including glioblastoma, melanoma, ovarian, and lung cancer |
| Binding Affinity (IC₅₀) | 1.66 µM (for WAC 2 neuroblastoma cells)[1] | Varies depending on the specific RGD peptide and integrin subtype (typically in the nanomolar to low micromolar range) |
| In Vivo Tumor Uptake | Higher tumor-to-organ ratio compared to an RGD peptide in a breast cancer model[3] | Generally show good tumor accumulation, but can have uptake in other tissues with high integrin expression |
A direct comparison in a breast cancer model indicated that ¹³¹I-labeled P160 exhibited a higher tumor-to-organ ratio than a ¹³¹I-labeled RGD peptide, suggesting potentially better tumor specificity for P160 in this context.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of the this compound.
Solid-Phase Peptide Synthesis
The this compound (VPWMEPAYQRFL) is synthesized using a manual or automated solid-phase peptide synthesis (SPPS) method.[1] This involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. Following the assembly of the full-length peptide, it is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Radiolabeling of P160
For in vitro and in vivo tracking, the this compound is often radiolabeled with isotopes such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I).[1] The chloramine-T method is a common technique used for radioiodination, where the peptide is incubated with the radioisotope in the presence of chloramine-T, an oxidizing agent that facilitates the incorporation of iodine into tyrosine residues. The radiolabeled peptide is then purified to remove any free radioisotope.
In Vitro Cell Binding and Competition Assays
-
Cell Culture: Human cancer cell lines (e.g., WAC 2 neuroblastoma, MDA-MB-435 breast cancer) are cultured in appropriate media and conditions.
-
Binding Assay: Cells are incubated with a known concentration of radiolabeled P160 at 37°C for a specified time (e.g., 1 hour).
-
Washing: After incubation, the cells are washed with cold buffer to remove unbound peptide.
-
Cell Lysis and Counting: The cells are lysed, and the radioactivity associated with the cell lysate is measured using a gamma counter to determine the amount of bound peptide.
-
Competition Assay: To determine binding specificity, the binding assay is repeated in the presence of increasing concentrations of unlabeled P160 or control peptides. A decrease in the binding of the radiolabeled peptide indicates specific, competitive binding.
Internalization Assay
-
Binding Step: Cells are incubated with radiolabeled P160 at 4°C to allow for surface binding without significant internalization.
-
Internalization Step: The temperature is shifted to 37°C to initiate endocytosis, and cells are incubated for various time points.
-
Acid Wash: To differentiate between surface-bound and internalized peptide, the cells are treated with a low-pH buffer (e.g., glycine-HCl) which strips off surface-bound radioligand.
-
Quantification: The radioactivity remaining in the cells after the acid wash represents the internalized fraction and is measured with a gamma counter.
In Vivo Biodistribution Studies
-
Animal Model: Tumor-bearing animal models are established by subcutaneously injecting human cancer cells into immunodeficient mice (e.g., nude mice).
-
Injection: Once tumors reach a suitable size, the radiolabeled this compound is administered to the mice, typically via intravenous injection.
-
Tissue Harvesting: At predetermined time points after injection, the mice are euthanized, and various organs and the tumor are harvested.
-
Radioactivity Measurement: The harvested tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for the comparison of peptide accumulation across different tissues.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in this compound-based therapies, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound-mediated drug delivery.
Caption: General experimental workflow for the preclinical validation of this compound.
Conclusion
The this compound demonstrates key characteristics of a promising targeting vector for cancer therapy, including high binding affinity, specific internalization, and effective tumor targeting in preclinical models. Its performance, particularly its favorable tumor-to-organ ratio compared to some RGD peptides, suggests a potentially wide therapeutic window. However, further studies are warranted to fully establish its dose-dependent toxicity profile and to directly compare its therapeutic efficacy against standard-of-care treatments in relevant cancer models. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and validation of P160-based therapies.
References
A Comparative Analysis of P160 Peptide Internalization Across Diverse Cancer Cell Lines
A comprehensive review of the internalization efficiency and mechanisms of the P160 peptide in neuroblastoma and breast cancer cell lines, providing researchers with comparative data and detailed experimental protocols to aid in the development of targeted cancer therapies.
The this compound (VPWMEPAYQRFL), a 12-amino acid sequence identified through phage display, has demonstrated a notable affinity for and internalization into various cancer cells, positioning it as a promising vector for targeted drug delivery. This guide provides a comparative overview of P160 internalization in the human neuroblastoma cell line WAC 2 and the human breast carcinoma cell lines MDA-MB-435 and MCF-7, supported by experimental data from published studies.
Quantitative Comparison of this compound Internalization
The internalization of the this compound varies significantly across different cancer cell lines, highlighting the importance of cell-specific targeting strategies. The following table summarizes the key quantitative data on P160 internalization in WAC 2, MDA-MB-435, and MCF-7 cells. It is important to note that the reported metrics for internalization differ between studies, which should be considered when comparing the data.
| Cell Line | Cancer Type | Receptor | Internalization Metric | Value | Incubation Time | Citation |
| WAC 2 | Neuroblastoma | Not yet identified | % of Total Bound Peptide Internalized | ~50% | 1 hour | [1][2] |
| % of Total Added Peptide Uptake | 1.6% | 1 hour | [3] | |||
| MDA-MB-435 | Breast Carcinoma | Keratin 1 (KRT1) | % of Total Bound Peptide Internalized | 40% | Not specified | [1] |
| % of Total Added Peptide Uptake | 1.6% | 1 hour | [3] | |||
| MCF-7 | Breast Carcinoma | Keratin 1 (KRT1) | % of Total Added Peptide Uptake | Up to 7% | 1 hour | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to investigate this compound internalization.
This compound Labeling
For quantitative and qualitative analysis of internalization, the this compound is typically labeled with a radioactive isotope or a fluorescent dye.
Radiolabeling with Iodine-125 (¹²⁵I): The this compound is radiolabeled with ¹²⁵I using standard methods to allow for quantitative measurement of binding and internalization.
Fluorescent Labeling with Fluorescein Isothiocyanate (FITC):
-
Dissolve the this compound in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Prepare a fresh solution of FITC in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL.
-
Add the FITC solution to the peptide solution. The molar ratio of FITC to peptide should be optimized for efficient labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
Remove the unreacted FITC and purify the FITC-labeled this compound using size-exclusion chromatography or dialysis.
Cell Culture
The cancer cell lines are maintained under standard cell culture conditions:
-
WAC 2 (Neuroblastoma): Grown in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
MDA-MB-435 (Breast Carcinoma): Maintained in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with FBS and antibiotics.
-
MCF-7 (Breast Carcinoma): Cultured in a medium like RPMI-1640, supplemented with FBS and antibiotics. All cells are cultured in a humidified incubator at 37°C with 5% CO₂.
Internalization Assay
-
Cell Seeding: Seed the cancer cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Peptide Incubation: Add the labeled this compound (either radiolabeled or fluorescently labeled) to the cell culture medium at a specific concentration. Incubate the cells for various time points (e.g., 1 hour) at 37°C to allow for internalization. For negative controls, perform the incubation at 4°C to inhibit energy-dependent uptake mechanisms.
-
Removal of Non-Internalized Peptide:
-
Acid Wash: To differentiate between surface-bound and internalized peptide, wash the cells with an acidic buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 3.0) for a short period. This step strips off the cell surface-bound peptide.
-
PBS Wash: Following the acid wash, rinse the cells multiple times with cold phosphate-buffered saline (PBS) to remove any remaining unbound peptide and acidic buffer.
-
-
Quantification of Internalization:
-
Radiolabeled Peptide: Lyse the cells and measure the radioactivity of the cell lysate using a gamma counter to determine the amount of internalized peptide.
-
Fluorescently Labeled Peptide: Analyze the cells using flow cytometry to quantify the mean fluorescence intensity per cell, which corresponds to the amount of internalized peptide. Alternatively, visualize the internalized peptide using confocal microscopy.
-
Visualization of Workflows and Pathways
To provide a clearer understanding of the experimental process and the potential mechanism of internalization, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for studying this compound internalization.
Caption: Proposed signaling pathway for this compound internalization.
The internalization of the this compound is believed to occur via receptor-mediated endocytosis. In breast cancer cells, the receptor has been identified as Keratin 1 (KRT1). For neuroblastoma cells, the specific receptor is yet to be identified. The process begins with the binding of the this compound to its receptor on the cell surface. This binding event is thought to trigger the formation of clathrin-coated pits, which invaginate to form early endosomes containing the peptide-receptor complex. These endosomes mature into late endosomes and may eventually fuse with lysosomes. It is hypothesized that the this compound can escape from the endosomes into the cytoplasm to deliver its cargo. The suppression of internalization at 4°C strongly supports an energy-dependent endocytic mechanism.[1][3] Further research is required to elucidate the precise downstream signaling events following P160 binding to its receptors in different cancer cell types.
References
Assessing the Immunogenicity of P160 Peptide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential immunogenicity of a P160 peptide conjugate as a therapeutic vaccine candidate for neuroblastoma. Due to the absence of direct experimental data on the immunogenicity of P160 conjugates, this guide presents a hypothetical P160-KLH conjugate and compares its potential immunogenic profile with established alternative neuroblastoma vaccine antigens, namely survivin and a bivalent GD2/GD3 vaccine. The experimental protocols and data for P160-KLH are projected based on standard immunological assays, while the data for survivin and GD2/GD3 vaccines are based on published clinical trial results.
Executive Summary
The this compound (sequence: VPWMEPAYQRFL) has been identified as a promising agent for targeted drug delivery to neuroblastoma cells due to its high affinity and specificity.[1] While its inherent low immunogenicity is advantageous for drug delivery, for vaccine development, this necessitates conjugation to a potent immunogenic carrier. This guide explores the hypothetical immunogenicity of a this compound conjugated to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein.[2][3][4][5][6] This hypothetical P160-KLH conjugate is compared against two clinical-stage neuroblastoma vaccine candidates: a survivin-based peptide vaccine and a bivalent vaccine targeting gangliosides GD2 and GD3.[7][8][9][10] The comparison is based on potential humoral and cellular immune responses, which are critical for an effective anti-tumor effect.
Comparative Analysis of Neuroblastoma Vaccine Candidates
The following table summarizes the key immunogenicity parameters for the hypothetical P160-KLH conjugate and the comparator vaccines. It is crucial to note that the data for the P160-KLH conjugate is hypothetical and serves as a benchmark for potential future studies.
| Feature | Hypothetical P160-KLH Conjugate | Survivin Peptide Vaccine (SurVaxM) | Bivalent GD2/GD3-KLH Vaccine |
| Antigen(s) | This compound (VPWMEPAYQRFL) | Survivin-derived synthetic peptide | GD2 and GD3 gangliosides |
| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) | Keyhole Limpet Hemocyanin (KLH) | Keyhole Limpet Hemocyanin (KLH) |
| Adjuvant | To be determined (e.g., Montanide ISA 51) | Montanide ISA 51 with GM-CSF | OPT-821 (saponin adjuvant) and β-glucan |
| Primary Immune Response | Induction of anti-P160 IgG antibodies and P160-specific T-cells (Hypothetical) | Induction of survivin-specific CD8+ & CD4+ T-cells and IgG production.[9][10] | Induction of anti-GD2 and anti-GD3 antibodies.[11][12][13] |
| Reported T-Cell Response | Undetermined | Vaccine-activated peptide-specific T-cell responses in 63% of patients.[7] | Not the primary endpoint. |
| Reported Antibody Response | Undetermined | Humoral immune responses observed in 6 of 8 evaluable patients.[10] | Robust antibody responses elicited in patients.[14] |
| Clinical Development Stage | Preclinical concept | Phase I/II clinical trials.[9][10] | Phase II clinical trial completed.[14] |
Experimental Protocols
Detailed methodologies for key immunological assays are provided below. These protocols are foundational for assessing the immunogenicity of any peptide-based vaccine.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-P160 IgG
This assay is designed to quantify the concentration of P160-specific antibodies in serum samples from vaccinated subjects.
Materials:
-
96-well microtiter plates
-
This compound
-
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Serum samples from vaccinated and control subjects
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop Solution (2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well plate with 100 µL of this compound solution (10 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-human IgG secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting T-Cells
This assay is used to determine the frequency of P160-specific, IFN-γ-producing T-cells, indicating a cellular immune response.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-IFN-γ antibody
-
Peripheral blood mononuclear cells (PBMCs) from vaccinated and control subjects
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase
-
BCIP/NBT substrate
-
ELISpot reader
Protocol:
-
Isolate PBMCs from blood samples.
-
Add 2x10⁵ PBMCs to the wells of the pre-coated ELISpot plate.
-
Stimulate the cells with this compound (10 µg/mL) in the corresponding wells. Use a negative control (medium only) and a positive control (phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plate four times with PBS.
-
Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate four times with PBS.
-
Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
-
Wash the plate four times with PBS.
-
Add BCIP/NBT substrate and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
Flow Cytometry for Immune Cell Profiling
Flow cytometry is employed to characterize and quantify different immune cell populations (e.g., T-cell subsets, B-cells, dendritic cells) in peripheral blood following vaccination.
Materials:
-
Whole blood or PBMC samples
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Lysing solution (for whole blood)
-
Flow cytometer
Protocol:
-
Collect whole blood or isolate PBMCs.
-
Aliquot 100 µL of whole blood or 1x10⁶ PBMCs into FACS tubes.
-
Add a cocktail of fluorochrome-conjugated antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
If using whole blood, add 2 mL of 1X lysing solution and incubate for 10 minutes at room temperature.
-
Centrifuge the cells and wash twice with FACS buffer.
-
Resuspend the cell pellet in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations.
Visualizations
Signaling Pathway of a Peptide-Carrier Conjugate Vaccine
The following diagram illustrates the general signaling pathway initiated by a peptide-carrier conjugate vaccine, leading to the activation of both humoral and cellular immunity.
Caption: Generalized signaling pathway of a peptide-carrier conjugate vaccine.
Experimental Workflow for Immunogenicity Assessment
This diagram outlines the key steps in the preclinical and clinical assessment of a peptide vaccine's immunogenicity.
Caption: Experimental workflow for immunogenicity assessment of a peptide vaccine.
Logical Relationship of Immunogenicity Assessment Components
The following diagram illustrates the logical relationship between the vaccine components, the assays used, and the immune responses measured.
Caption: Logical relationship of immunogenicity assessment components.
References
- 1. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Keyhole limpet hemocyanin - Wikipedia [en.wikipedia.org]
- 3. Humoral Immune Response to Keyhole Limpet Haemocyanin, the Protein Carrier in Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. 14] Facts About: Keyhole Limpet Hemocyanin (KLH) and its Unusual Glycosylation | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 6. Keyhole limpet haemocyanin – a model antigen for human immunotoxicological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunologic response to the survivin-derived multi-epitope vaccine EMD640744 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and immunological evaluation of anti-apoptosis protein, survivin-derived peptide vaccine in phase I clinical study for patients with advanced or recurrent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Clinical study of a survivin long peptide vaccine (SurVaxM) in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PHASE I TRIAL OF A BIVALENT GANGLIOSIDES VACCINE IN COMBINATION WITH β-GLUCAN: FOR HIGH-RISK NEUROBLASTOMA IN SECOND OR LATER REMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. mdpi.com [mdpi.com]
- 14. Survival Impact of Anti-GD2 Antibody Response in a Phase II Ganglioside Vaccine Trial Among Patients With High-Risk Neuroblastoma With Prior Disease Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
P160 Peptide: A Comparative Analysis of its Performance Across Breast Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
The P160 peptide (VPWMEPAYQRFL) has emerged as a promising ligand for targeted drug delivery in breast cancer, primarily through its interaction with cell-surface Keratin 1 (KRT1), a protein overexpressed in various breast cancer cells. This guide provides a comprehensive comparison of the this compound's performance, where data is available, across different breast cancer subtypes, including Estrogen Receptor-positive (ER+), Human Epidermal Growth Factor Receptor 2-positive (HER2+), and Triple-Negative Breast Cancer (TNBC).
Executive Summary
The this compound demonstrates selective binding to breast cancer cells expressing Keratin 1. While current research provides a foundational understanding of its potential, performance data for the unconjugated this compound across all major breast cancer subtypes is not yet comprehensive. Existing studies have primarily focused on its binding characteristics and its use as a targeting moiety for therapeutic delivery. This guide synthesizes the available experimental data to offer a comparative overview and highlights areas requiring further investigation.
This compound Performance: A Subtype Comparison
Quantitative data on the direct cytotoxic or apoptotic effects of the unconjugated this compound is limited. Most studies have utilized P160 or its analogs as targeting agents for other therapeutic payloads. The following tables summarize the available binding and efficacy data.
Table 1: In Vitro Performance of P160 and its Analogs in Breast Cancer Cell Lines
| Breast Cancer Subtype | Cell Line | Peptide | Assay | Results | Reference |
| ER+ | MCF-7 | P160 | Radioligand Binding | Specific binding observed | |
| MCF-7 | P160 | Surface Plasmon Resonance | Kd : ~1.1 µM (for Keratin 1) | ||
| TNBC | MDA-MB-231 | Peptide 18-4-Doxorubicin Conjugate | Cytotoxicity (MTT Assay) | IC50 : 1.3 µM | |
| MDA-MB-468 | Peptide 18-4-Doxorubicin Conjugate | Cytotoxicity (MTT Assay) | IC50 : 4.7 µM | ||
| Controversial | MDA-MB-435 | 125I-labeled P160 | Competitive Binding | IC50 : 0.6 µM | |
| MDA-MB-435 | 125I-labeled P160 | Internalization | 40% of total bound activity internalized |
Note: The MDA-MB-435 cell line has a contested origin and is considered by some to be a melanoma cell line.
Table 2: In Vivo Performance of P160 Analogs in Breast Cancer Xenograft Models
| Breast Cancer Subtype | Xenograft Model | Peptide | Treatment | Outcome | Reference |
| TNBC | MDA-MB-231 | Peptide 18-4-Doxorubicin Conjugate | Intravenous injection | Significant reduction in tumor growth compared to free Doxorubicin |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed in the literature, the following diagrams are provided.
This compound Binding and Potential Downstream Effects
The this compound primarily targets cell-surface Keratin 1. The downstream signaling cascade following this binding is an active area of research. Keratins are known to be involved in various cellular processes, including proliferation and apoptosis. The diagram below illustrates the proposed initial interaction and potential, though not fully elucidated, signaling consequences.
Experimental Workflow: In Vitro Peptide Binding Assay
Competitive binding assays are crucial for determining the binding affinity of a peptide to its receptor. The following workflow outlines a typical radioligand binding assay used to characterize the this compound.
Benchmarking P160 peptide against current standards for targeted cancer therapy.
A comprehensive guide for researchers and drug development professionals evaluating the potential of the P160 peptide in targeted cancer therapy. This document provides a comparative benchmark of P160 against established treatments for breast and neuroblastoma cancers, supported by available preclinical data.
The this compound (VPWMEPAYQRFL) is a dodecapeptide identified through phage display technology that has demonstrated specificity for breast and neuroblastoma cancer cells.[1][2] Its potential as a targeted therapy lies in its ability to selectively bind to Keratin 1 (KRT1), a protein found to be overexpressed on the surface of certain cancer cells.[3] This guide provides a comparative analysis of P160 against current standards of care for HER2-negative breast cancer and neuroblastoma, offering a summary of its performance based on preclinical data.
Quantitative Data Summary
For a clear comparison, the following tables summarize the available quantitative data for the this compound and current standard-of-care targeted therapies. It is important to note that direct head-to-head comparative studies are limited, and the data presented is collated from various independent studies.
Table 1: In Vitro Efficacy Data
| Therapy | Target | Cancer Type | Cell Line | IC50 / Kd | Citation(s) |
| This compound | Keratin 1 (KRT1) | Breast Cancer | MDA-MB-435 | IC50: 0.6 µM | [1] |
| Keratin 1 (KRT1) | Breast Cancer | MCF-7 | Kd: ~1.1 µM | [3] | |
| ALK Inhibitors | ALK | Neuroblastoma | CLB-GE | Crizotinib: 240 nM, PF-06463922: 25 nM | [4] |
| ALK | Neuroblastoma | CLB-BAR | Crizotinib: 157 nM, PF-06463922: 16 nM | [4] | |
| ALK | Neuroblastoma | CLB-BAR | Alectinib: 70.8 nM | [5] | |
| ALK | Neuroblastoma | CLB-GE | Alectinib: 84.4 nM | [5] | |
| PARP Inhibitors | PARP | Breast Cancer (BRCA-mutant) | Multiple | Varies by inhibitor and cell line | [6][7] |
| CDK4/6 Inhibitors | CDK4/6 | Breast Cancer (HR+/HER2-) | Multiple | Varies by inhibitor and cell line | [8][9] |
Table 2: In Vivo Biodistribution Data (Tumor Uptake)
| Therapy | Cancer Type | Animal Model | Tumor Uptake (%ID/g) | Time Point | Citation(s) |
| ¹³¹I-labeled P160 | Breast Cancer | Nude mice with MDA-MB-435 xenografts | Higher than most organs | Not specified | [1] |
| ¹³¹I-labeled P160 | Neuroblastoma | Nude mice with WAC 2 xenografts | Higher than most organs | Not specified | [2] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by P160 and current standard-of-care therapies.
P160 exerts its effect by binding to cell-surface Keratin 1, which is overexpressed in certain cancer cells.[10][11][12][13] This binding is thought to trigger receptor-mediated endocytosis, allowing for the internalization of P160 and any conjugated therapeutic payload, ultimately leading to cancer cell death.[1]
In BRCA-mutant breast cancers, PARP inhibitors exploit the concept of synthetic lethality.[14] By blocking the repair of single-strand DNA breaks by PARP, they lead to the accumulation of double-strand breaks that cannot be repaired in cells with deficient homologous recombination (due to BRCA mutations), resulting in cell death.[14] CDK4/6 inhibitors, used in HR+/HER2- breast cancer, block the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[9]
ALK inhibitors are effective in neuroblastomas harboring ALK mutations or amplifications by blocking the constitutively active ALK tyrosine kinase and its downstream pro-survival signaling pathways.[15] Anti-GD2 monoclonal antibodies like Dinutuximab target the GD2 ganglioside, which is highly expressed on neuroblastoma cells.[16][17] This binding initiates an immune response through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to tumor cell lysis.[16][17]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of P160 are crucial for the replication and validation of findings. Below are generalized methodologies based on the available literature.
In Vitro Peptide Binding Assay
This assay determines the binding affinity of the this compound to cancer cells.
-
Cell Culture: Culture breast cancer (e.g., MDA-MB-435, MCF-7) or neuroblastoma (e.g., WAC 2) cell lines in appropriate media and conditions until they reach 70-80% confluency.
-
Peptide Labeling: Radiolabel the this compound with an appropriate isotope (e.g., ¹²⁵I) following standard protocols.
-
Binding Reaction: Incubate the cultured cells with increasing concentrations of the radiolabeled this compound in a suitable binding buffer for a specified time at a controlled temperature (e.g., 1 hour at 37°C).
-
Competition Assay: To determine binding specificity, perform parallel experiments where a high concentration of unlabeled this compound is added along with the radiolabeled peptide to compete for binding sites.
-
Washing: After incubation, wash the cells multiple times with ice-cold buffer to remove unbound peptide.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled peptide) from the total binding. Determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) by fitting the data to a saturation binding curve using appropriate software.
In Vivo Biodistribution Study
This study evaluates the tumor-targeting ability and organ distribution of the this compound in an animal model.
-
Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., nude mice) by subcutaneously injecting a suspension of cancer cells (e.g., MDA-MB-435 or WAC 2). Allow the tumors to grow to a suitable size.
-
Peptide Administration: Radiolabel the this compound with a suitable imaging isotope (e.g., ¹³¹I). Inject a defined amount of the radiolabeled peptide into the tumor-bearing mice, typically via the tail vein.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24 hours).
-
Organ Harvesting: Dissect and collect major organs (e.g., tumor, blood, liver, kidneys, spleen, lungs, heart, muscle, bone).
-
Radioactivity Measurement: Weigh each organ and measure the radioactivity in each sample using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is determined by dividing the radioactivity in the organ by the total injected radioactivity and normalizing to the organ's weight.
-
Data Analysis: Compare the tumor uptake to that of other organs to assess the tumor-targeting efficacy.
Conclusion
The this compound demonstrates promise as a targeting moiety for the delivery of therapeutic agents to breast and neuroblastoma cancer cells that overexpress Keratin 1. The available preclinical data indicates specific binding and favorable in vivo tumor accumulation. However, to fully assess its potential and benchmark it against current standards of care, further research is required. Specifically, direct comparative studies evaluating the efficacy of P160-drug conjugates against approved targeted therapies in relevant preclinical models are necessary. Additionally, a more in-depth understanding of the downstream signaling events following P160 binding to KRT1 will be crucial for elucidating its complete mechanism of action and identifying potential biomarkers for patient selection. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to design future studies aimed at advancing P160 towards clinical application.
References
- 1. Preclinical evaluation of the breast cancer cell-binding peptide, p160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. CDK4/6 inhibitors in breast cancer: beyond hormone receptor-positive HER2-negative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. breastcancer.org [breastcancer.org]
- 10. researchgate.net [researchgate.net]
- 11. Keratin 1 as a cell-surface receptor in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Keratin 1 as a Cell-surface Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Keratin 1 as a Cell-Surface Receptor in Cancer" by Oluseye Ogunnigbagbe, Christopher G. Bunick et al. [digitalcommons.chapman.edu]
- 14. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Dinutuximab beta? [synapse.patsnap.com]
- 17. Mechanisms, Characteristics, and Treatment of Neuropathic Pain and Peripheral Neuropathy Associated with Dinutuximab in Neuroblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for P160 Peptide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of synthetic peptides like P160 are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Although specific toxicological data for every synthetic peptide may not be readily available, treating them as potentially hazardous substances is a critical precautionary measure. This guide provides a comprehensive, step-by-step procedure for the proper disposal of P160 peptide, drawing upon general best practices for handling laboratory-grade synthetic peptides.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle the this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.[1]
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile gloves. If gloves become contaminated, change them immediately.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes, especially when handling peptide solutions or reconstituting lyophilized powder.[1]
-
Lab Coat: A lab coat or protective apron should always be worn over personal clothing to protect the skin from potential spills.[1]
-
Respiratory Protection: When handling lyophilized peptide powder, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]
Core Disposal Principles
The fundamental principle for the disposal of any research chemical, including this compound, is to adhere strictly to local, state, and federal regulations.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1][2] Never dispose of peptides in regular trash or down the drain.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves the careful segregation and treatment of both liquid and solid waste.
1. Liquid Waste Disposal
This category includes unused this compound solutions, experimental buffers containing the peptide, and the initial rinsate from contaminated labware.[3]
-
Collection: All liquid waste containing this compound must be collected in a designated, leak-proof, and chemically compatible hazardous waste container.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," listing "this compound" and any other chemical components of the solution.[3]
-
Inactivation (Recommended): Before collection, it is advisable to inactivate the peptide's biological activity. This can be achieved through chemical degradation. A common method is to add a 10% bleach solution (sodium hypochlorite) to the liquid waste and let it stand for at least 30-60 minutes in a chemical fume hood.[2][3] Alternatively, 1 M sodium hydroxide (B78521) (NaOH) can be used.[3] Following inactivation, the solution may need to be neutralized to a pH between 5.5 and 9.0, depending on your institution's guidelines, before final disposal.[3]
-
Storage and Disposal: The sealed and labeled waste container should be stored in a designated satellite accumulation area until it is collected by the institution's EHS personnel for final disposal.[3]
2. Solid Waste Disposal
Solid waste includes any materials that have come into contact with the this compound.
-
Examples of Solid Waste:
-
Collection: All contaminated solid waste should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify "this compound contaminated debris."[3]
-
Storage and Disposal: The sealed container should be stored in the satellite accumulation area for pickup by the EHS department.[3]
3. Decontamination of Non-Disposable Labware
For non-disposable items such as glass beakers or magnetic stir bars:
-
Initial Rinse: The first rinse of the labware must be collected as liquid hazardous waste.[3]
-
Cleaning: After the initial rinse, the labware can be further decontaminated. Soaking and washing with an enzymatic detergent solution is effective for breaking down residual peptides. A subsequent wash with a bleach solution can provide further decontamination.[3]
-
Final Rinse: Thoroughly rinse the labware with distilled water after decontamination.[3]
The following table summarizes the disposal procedures for different types of this compound waste:
| Waste Type | Collection Method | Treatment/Decontamination | Final Disposal |
| Liquid Waste | Designated, leak-proof, chemically compatible hazardous waste container.[3] | Inactivation with 10% bleach or 1 M NaOH is recommended. Neutralization may be required.[2][3] | Collection by the institution's Environmental Health and Safety (EHS) department.[1] |
| Solid Waste | Designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3] | No pre-treatment is generally required before collection. | Collection by the institution's EHS department.[1] |
| Non-Disposable Labware | The initial rinse should be collected as liquid hazardous waste.[3] | Wash with an enzymatic detergent, followed by a bleach solution, and a final rinse with distilled water.[3] | After decontamination, the labware can be reused. |
This compound Disposal Workflow
The decision-making process for the proper disposal of this compound can be visualized in the following workflow diagram.
Caption: Workflow for the disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
Safeguarding Your Research: Essential Protocols for Handling P160 Peptide
Researchers and drug development professionals handling P160 peptide must adhere to stringent safety protocols to ensure personal safety and maintain the integrity of their experiments. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, comprehensive guidance for handling synthetic peptides provides a strong framework for safe laboratory practices. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work in the lab.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, particularly in its lyophilized powder form, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3][4]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] It is crucial to change gloves between handling different peptides to avoid cross-contamination.[5] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust particles.[1][4] Work should be conducted in a well-ventilated area.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for both safety and experimental accuracy. This involves careful procedures for preparation, handling, storage, and ultimately, disposal.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated workspace is clean and uncluttered.[1] Allow the peptide container to equilibrate to room temperature before opening to prevent condensation and moisture absorption, which can degrade the peptide.[6]
-
Donning PPE : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to minimize the creation of dust.[1]
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[1] For peptides with unknown solubility, sterile distilled water is a good starting point.
-
Labeling : Clearly label all vials with the compound name, date, and concentration to prevent errors.[5]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]
Storage:
Proper storage is vital for maintaining the stability and integrity of the this compound.
-
Lyophilized Peptide : Store in a cool, dry, and dark place.[5][6] For long-term storage, -20°C is recommended.[2][6]
-
Peptide in Solution : To avoid repeated freeze-thaw cycles, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or below.[1]
Disposal Plan:
All waste materials, including the peptide in its solid or solution form, and any contaminated consumables, must be disposed of in accordance with federal, state, and local environmental regulations.[2][7]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide waste into a clearly labeled container designated for chemical waste.[1]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[1]
-
Incineration : For ultimate disposal, dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber is a recommended method.[2]
Experimental Protocols
While specific experimental protocols for P160 are proprietary, a study by Askoxylakis et al. (2006) provides insight into its handling for research purposes.[8] In their work, this compound (sequence: VPWMEPAYQRFL) was prepared by solid-phase peptide synthesis and radiolabeled with Iodine-125 or Iodine-131 for use in in-vitro cell binding and internalization assays, as well as in-vivo biodistribution studies in tumor-bearing mice.[8]
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps from receiving the peptide to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. scribd.com [scribd.com]
- 5. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
